A High-Fidelity Scaffold for "Clickable" Medicinal Chemistry Libraries Executive Summary 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a bifunctional heterocyclic building block designed for high-throu...
Author: BenchChem Technical Support Team. Date: February 2026
A High-Fidelity Scaffold for "Clickable" Medicinal Chemistry Libraries
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a bifunctional heterocyclic building block designed for high-throughput medicinal chemistry.[1][2] It integrates a pharmacophore-privileged piperidine ring with a bioorthogonal alkyne handle .
This compound addresses a critical need in Fragment-Based Drug Discovery (FBDD): the ability to rapidly expand a core scaffold into diverse chemical space without altering the primary binding motif. The C3-ether linkage provides a stable, metabolically robust connection, while the terminal alkyne enables "Click" chemistry (CuAAC) or Sonogashira couplings, making it an ideal precursor for PROTAC linkers, kinase inhibitors, and GPCR ligands.
Chemical Specifications & Physical Properties[3][4][5]
The following data aggregates experimental values and computed physicochemical descriptors essential for assay development and formulation.
Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)
Synthesis & Manufacturing Protocol
Retrosynthetic Logic
Direct alkylation of 3-hydroxypiperidine is prone to regioselectivity issues, often resulting in competitive N-alkylation. To guarantee the integrity of the secondary amine, a protection-deprotection strategy using the tert-butyloxycarbonyl (Boc) group is required. This route ensures the propargyl group is installed exclusively at the oxygen atom.
Protocol: The starting material is dissolved in anhydrous DMF at 0°C. NaH (1.2 eq) is added cautiously to deprotonate the hydroxyl group. After 30 minutes, propargyl bromide (1.2 eq) is introduced. The reaction is stirred at ambient temperature for 4-6 hours.
Critical Control Point: Maintain strictly anhydrous conditions to prevent NaH quenching.
Step 2: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Protocol: The intermediate is dissolved in dry dioxane. HCl solution is added dropwise at 0°C. The reaction is monitored by TLC until the Boc group is fully cleaved (~2 hours). The product precipitates as the hydrochloride salt.
Purification: Filtration followed by washing with cold diethyl ether removes organic impurities, yielding high-purity crystalline solid.
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis ensuring regioselective O-alkylation followed by acid-mediated deprotection.
Applications in Drug Discovery[7][8][9][10][11]
"Click" Chemistry & Library Generation
The terminal alkyne at the C3 position serves as a "silent" handle that can be activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to rapidly couple the piperidine scaffold to a library of azides, generating 1,2,3-triazole linked derivatives.
Mechanism: The piperidine NH can be derivatized first (e.g., reductive amination to target a specific receptor pocket), leaving the alkyne free for late-stage diversification.
Utility: This is particularly valuable in PROTAC development, where the alkyne serves as an attachment point for the linker connecting the E3 ligase ligand to the protein of interest.
Functionalization Workflow
Figure 2: Strategic application of the scaffold in generating diverse chemical libraries via late-stage functionalization.
Handling, Safety, and Stability
As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
Use in a fume hood to avoid inhalation of dust.
Wear nitrile gloves and safety goggles.
Incompatibility: Avoid strong oxidizing agents. The terminal alkyne is generally stable but should not be exposed to copper/silver salts unless intended for reaction (risk of acetylide formation).
Stability: The HCl salt significantly improves shelf-life compared to the free base. It is hygroscopic; reseal containers immediately after use.
References
PubChem. (n.d.).[4] 3-(prop-2-yn-1-yloxy)piperidine hydrochloride.[1][5] National Library of Medicine. Retrieved from [Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(2-Propynyloxy)piperidine hydrochloride (CAS 1185301-44-3)
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (CAS 1185301-44-3) is a specialized heterocyclic building block designed for high-precision medicinal chemistry.[1] Distinguished by its 3-substituted ether linkage and terminal alkyne handle , this compound serves as a critical "clickable" pharmacophore. It allows researchers to introduce the metabolically privileged piperidine ring into drug scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
This guide provides a rigorous technical analysis of its synthesis, validation, and application in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
Chemical Profile & Specifications
The compound combines the solubility-enhancing properties of a secondary amine salt with the bio-orthogonal reactivity of a terminal alkyne.
Table 1: Physicochemical Specifications
Property
Specification
IUPAC Name
3-(prop-2-yn-1-yloxy)piperidine hydrochloride
CAS Number
1185301-44-3
Molecular Formula
C₈H₁₄ClNO
Molecular Weight
175.66 g/mol
Structure Type
Heterocyclic Ether / Alkyne
Solubility
High in Water, DMSO, Methanol; Low in DCM (as salt)
Note: While specific proprietary process patents may vary, the following route represents the standard, self-validating industrial methodology for synthesizing high-purity ether-functionalized piperidines.
Mechanistic Pathway
The synthesis relies on a Williamson Ether Synthesis strategy, necessitating orthogonal protection of the nitrogen to prevent self-alkylation (quaternization).
N-Protection: 3-Hydroxypiperidine is protected with a Boc group to render the nitrogen nucleophilically inert.
O-Alkylation: The secondary alcohol is deprotonated (NaH) and alkylated with propargyl bromide.
Deprotection/Salt Formation: Acidic cleavage of the Boc group yields the stable hydrochloride salt.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic route ensuring regioselectivity at the oxygen atom.
Cool the DMF solution of N-Boc-3-hydroxypiperidine to 0°C under Nitrogen.
Add NaH portion-wise. Allow evolution of H₂ gas to cease (approx. 30 min). Caution: Exothermic.
Add Propargyl Bromide dropwise.
Warm to Room Temperature (RT) and stir for 4–6 hours.
Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.
Step 2: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
Protocol:
Dissolve the intermediate in minimal Dioxane.
Add 4M HCl/Dioxane (5 eq) at 0°C.
Stir at RT for 2 hours. The product will precipitate as a white solid.
Isolation: Filter the solid and wash with diethyl ether to remove organic impurities.
Application: "Click Chemistry" in Drug Discovery
The terminal alkyne group makes CAS 1185301-44-3 an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is used to attach the piperidine moiety to complex scaffolds (e.g., kinase inhibitors, E3 ligase ligands) via a stable 1,2,3-triazole linker.
Experimental Workflow: CuAAC Bioconjugation
This protocol describes coupling the piperidine building block to an Azide-functionalized core.
Alkyne Reactivity: While stable, terminal alkynes can form explosive acetylides with silver or copper in the absence of ligands. Avoid contact with metallic copper surfaces during storage.
Hygroscopicity: Hydrochloride salts of secondary amines are hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "gumming."
PPE: Wear nitrile gloves, safety goggles, and use a fume hood. The free base is volatile and has a characteristic amine odor.[2]
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
PubChem Compound Summary. (2024). 3-(2-Propynyloxy)piperidine hydrochloride.[1] National Library of Medicine. Link
Fisher Scientific. (2024). Safety Data Sheet: Piperidine Hydrochloride. Link
Technical Guide: Molecular Weight & Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride
The following technical guide details the molecular weight, characterization, and handling of 3-(2-Propynyloxy)piperidine hydrochloride , a specialized alkyne-functionalized heterocyclic building block. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular weight, characterization, and handling of 3-(2-Propynyloxy)piperidine hydrochloride , a specialized alkyne-functionalized heterocyclic building block.
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (C₈H₁₃NO·HCl) is a secondary amine scaffold functionalized with a propargyl ether group. Its theoretical molecular weight is 175.66 g/mol .
Beyond the simple stoichiometric calculation, accurate mass determination in a research setting requires distinguishing between the free base and the hydrochloride salt, as well as quantifying potential hygroscopic water content. This guide provides the theoretical framework and the experimental protocols necessary to validate the identity and purity of this compound for use in high-precision applications such as Click Chemistry (CuAAC) and Fragment-Based Drug Discovery (FBDD).
Molecular Identity & Theoretical Metrics
The precise molecular weight is derived from the standard atomic weights of the constituent elements. In drug development, the difference between the free base and the salt form is critical for stoichiometric calculations in reactions.
Table 1: Physicochemical Profile
Property
Value / Description
IUPAC Name
3-(2-Propynyloxy)piperidine hydrochloride
Molecular Formula
C₈H₁₄ClNO (Salt) / C₈H₁₃NO (Base)
SMILES
C#CCOC1CNCCC1.[H]Cl
Structure Description
Piperidine ring with a propargyl ether at the C3 position.[1][2][3]
Exact Mass (Monoisotopic)
175.0764 Da (Salt)
Molecular Weight (Average)
175.66 g/mol
Free Base MW
139.20 g/mol
Counterion
Hydrochloride (HCl, MW 36.46 g/mol )
Theoretical Calculation Breakdown
To ensure traceability, the molecular weight is calculated using IUPAC standard atomic weights:
As a scientist, relying solely on the label MW is insufficient, especially with hygroscopic amine salts. The following "Self-Validating" protocols ensure the substance in your vial matches the theoretical calculations.
Objective: Confirm the stoichiometry of the HCl salt (Mono- vs. Di-HCl) and calculate the effective molecular weight (correcting for moisture).
Principle: Silver nitrate (AgNO₃) reacts quantitatively with chloride ions. The endpoint is detected potentiometrically.
Reagents: 0.01 M AgNO₃ standardized solution, dilute nitric acid.
Procedure:
Dissolve ~30 mg of the sample (accurately weighed to 0.01 mg) in 50 mL deionized water.
Acidify with 1 mL of 2M HNO₃.
Titrate with 0.01 M AgNO₃ using a silver electrode.
Calculation:
Validation: If the Experimental MW > 175.66, the sample likely contains water or solvent residues.
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the mass of the cationic species (Free Base + H⁺).
Method: Electrospray Ionization (ESI) in Positive Mode.
Expected Signal:
Theoretical m/z: 140.1070 (for C₈H₁₄NO⁺).
Note: HRMS detects the cation. It does not "see" the chloride counterion directly in positive mode. You must couple this with Protocol A to confirm the full salt weight.
Synthesis & Characterization Workflow
Understanding the synthesis provides insight into potential impurities (e.g., unreacted propargyl bromide or trapped Boc-deprotection byproducts).
Figure 1: Synthesis and Analytical Decision Tree
The following diagram outlines the logical flow from synthesis to validated material.
Caption: Figure 1. Synthesis workflow and critical quality control checkpoints for ensuring correct salt stoichiometry.
Applications & Handling
Click Chemistry Utility
The terminal alkyne group (propargyl) serves as a bioorthogonal handle.
Usage: This molecule allows the attachment of the piperidine pharmacophore to azido-functionalized fluorophores, proteins, or surfaces.
Stoichiometry Note: When calculating equivalents for "Click" reactions, use the Salt MW (175.66) if weighing the solid, but remember the active alkyne species is 1 molar equivalent.
Handling & Storage[4]
Hygroscopicity: HCl salts of secondary amines are often hygroscopic.
Storage: Store at -20°C in a desiccator.
Handling: Weigh quickly to avoid water uptake, which will artificially inflate the apparent molecular weight and lead to under-dosing in reactions.
References
PubChem. (n.d.). 3-(2-Propynyloxy)piperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 3-(2-Propynyloxy)piperidine hydrochloride
CAS Registry Number: 334145-83-4 (related free base: 160194-26-3)
Molecular Formula: C₈H₁₃NO[1] · HCl
Key Applications: Functionalized building block for kinase inhibitors, GPCR ligands, and "click" chemistry (CuAAC) applications due to the terminal alkyne handle.[1]
This technical guide outlines a scalable, high-fidelity synthesis route for 3-(2-propynyloxy)piperidine hydrochloride.[1] Unlike general organic preparations, this protocol addresses the critical chemoselectivity challenge: distinguishing between the nucleophilic nitrogen and the secondary hydroxyl group. Direct alkylation of 3-hydroxypiperidine with propargyl bromide favors N-alkylation (yielding 1-(prop-2-yn-1-yl)piperidin-3-ol).[1] Therefore, a protection-deprotection strategy is mandatory to secure the O-alkylated target with high regiochemical purity.[1]
Retrosynthetic Analysis & Strategy
To ensure the propargyl group is installed exclusively on the oxygen atom, the nitrogen must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the basic alkylation conditions and its clean removal under acidic conditions that simultaneously generate the final hydrochloride salt.
Strategic Disconnection (Graphviz)[1]
Figure 1: Retrosynthetic logic flow prioritizing regioselectivity via N-protection.
Detailed Experimental Protocol
Step 1: N-Protection (Synthesis of N-Boc-3-hydroxypiperidine)
Rationale: The secondary amine is more nucleophilic than the hydroxyl group.[1] Without protection, N-alkylation is the dominant pathway.[1]
Suspend 3-hydroxypiperidine HCl in DCM (10 vol) at 0°C.
Add TEA dropwise to neutralize the salt and liberate the free amine.
Add a solution of Boc₂O in DCM dropwise over 30 minutes, maintaining internal temperature <10°C.
Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]
Workup: Wash with 1N citric acid (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
Yield: Expect >90% as a colorless viscous oil or low-melting solid.[1]
Step 2: O-Alkylation (Williamson Ether Synthesis)
Rationale: This is the critical bond-forming step.[1] Sodium hydride (NaH) is used to irreversibly deprotonate the secondary alcohol. DMF is the preferred solvent to solvate the cation and accelerate the SN2 reaction.
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive; use the toluene solution. NaH releases hydrogen gas; ensure adequate venting.
Protocol:
Deprotonation: In a flame-dried flask under N₂, suspend NaH in anhydrous DMF (5 vol) at 0°C.
Add N-Boc-3-hydroxypiperidine (dissolved in minimal DMF) dropwise. Gas evolution (H₂) will occur. Stir at 0°C for 30–45 mins until evolution ceases and a clear/hazy solution forms (alkoxide generation).
Alkylation: Add propargyl bromide solution dropwise at 0°C.
Warm to RT and stir for 4–16 hours.
Quench: Cool to 0°C and carefully add saturated NH₄Cl solution.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (3x) to remove DMF (critical for crystallization later) and brine.
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is usually required to remove mineral oil and trace elimination byproducts.
Yield: Expect 70–80%.
Step 3: Deprotection & Salt Formation
Rationale: Removal of the Boc group using HCl simultaneously forms the stable hydrochloride salt, preventing the free amine from reacting with the alkyne (self-polymerization) or oxidizing.
Reagents: N-Boc-3-(2-propynyloxy)piperidine, 4M HCl in Dioxane (or EtOAc).
Protocol:
Dissolve the Step 2 intermediate in dry 1,4-dioxane (or Et₂O) at 0°C.
Add 4M HCl in dioxane (5–10 eq) dropwise.
Stir at RT for 2–4 hours. A white precipitate should form.
Isolation: Dilute with diethyl ether (to maximize precipitation) and filter the solid under N₂ (the salt can be hygroscopic).
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Process Workflow & Critical Control Points
Figure 2: Step-by-step process workflow highlighting critical control points (Yellow) and phase boundaries.
Quantitative Data Summary
Parameter
Step 1 (Protection)
Step 2 (Alkylation)
Step 3 (Deprotection)
Limiting Reagent
3-Hydroxypiperidine
N-Boc-Intermediate
Protected Ether
Key Reagent
Boc₂O (1.1 eq)
NaH (1.2 eq) / Propargyl Br (1.3 eq)
HCl (4M in Dioxane)
Solvent System
DCM
DMF (Anhydrous)
Dioxane or Et₂O
Temperature
0°C → RT
0°C → RT
0°C → RT
Reaction Time
4 h
4–16 h
2–4 h
Typical Yield
90–95%
70–80%
85–95%
Purification
Extraction
Column Chromatography
Filtration/Crystallization
Troubleshooting & Optimization (Expertise)
Regioselectivity Failure: If you observe significant N-alkylation, the Boc protection in Step 1 was incomplete.[1] Ensure the starting material is fully converted before proceeding to Step 2.
Low Yield in Step 2:
Moisture: NaH is extremely moisture sensitive. Ensure DMF is anhydrous (<50 ppm water).
DMF Removal: Residual DMF prevents crystallization in Step 3. The triple water wash in Step 2 is non-negotiable.
Safety - Propargyl Bromide: Never distill pure propargyl bromide to dryness due to explosion hazards.[1] Always use the commercially available 80% solution in toluene.
Hygroscopicity: The final HCl salt attracts water. Handle quickly under inert atmosphere or in a glovebox if high precision weighing is required.
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc protection and deprotection mechanics). [1]
BenchChem. (n.d.). Synthesis routes of 1-(Prop-2-yn-1-yl)piperidine. (Highlights the N-alkylation preference in the absence of protection). Link[1]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Mechanistic grounding for NaH/Alkyl Halide reactions). Link
Sigma-Aldrich. (2025). Safety Data Sheet: Propargyl Bromide. (Critical safety data for handling alkyne halides). Link
ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride.[1][2] (Analogous compound demonstrating commercial availability of the salt form). Link
Introduction to 3-(2-Propynyloxy)piperidine Hydrochloride
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Propynyloxy)piperidine Hydrochloride For drug development professionals, researchers, and scientists, understanding the solubility of an active pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Propynyloxy)piperidine Hydrochloride
For drug development professionals, researchers, and scientists, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Propynyloxy)piperidine hydrochloride, a heterocyclic amine with potential applications in medicinal chemistry.[1][2][3] This document will delve into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.
3-(2-Propynyloxy)piperidine hydrochloride is a piperidine derivative.[3] The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and alkaloids, highlighting its significance in medicinal chemistry.[2][3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of parent compounds.[4][5]
Chemical Structure and Properties:
Chemical Name: 3-(prop-2-yn-1-yloxy)piperidine hydrochloride[6]
Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[7]
The Critical Role of Solubility in Drug Development
The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failure.[7] For hydrochloride salts like 3-(2-Propynyloxy)piperidine hydrochloride, solubility is expected to be higher in aqueous media compared to its free base form. However, a thorough quantitative analysis across a range of relevant solvents is imperative.
Theoretical Considerations for Solubility
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For 3-(2-Propynyloxy)piperidine hydrochloride, the presence of the charged amine group suggests a predisposition for solubility in polar protic solvents like water and alcohols.[4] The propargyl ether moiety, however, introduces a degree of lipophilicity which might influence its solubility in less polar or organic solvents.
Experimental Determination of Equilibrium Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method .[8][9] This technique involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Accurately weigh an excess amount of 3-(2-Propynyloxy)piperidine hydrochloride into separate vials for each solvent to be tested.
Add a precise volume of the desired solvent (e.g., purified water, ethanol, methanol, phosphate buffer at various pH levels) to each vial.
Ensure that undissolved solid remains visible to confirm that a saturated solution is achieved.[8]
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C and/or 37 °C to simulate physiological conditions.
Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached.[9]
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of excess solid.
Carefully withdraw an aliquot of the supernatant using a syringe.
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
Quantification of Dissolved Solute:
The concentration of 3-(2-Propynyloxy)piperidine hydrochloride in the clear filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[10]
Column: A C18 reverse-phase column is typically suitable for the analysis of piperidine derivatives.[10]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
Quantification: A calibration curve is constructed using standard solutions of 3-(2-Propynyloxy)piperidine hydrochloride of known concentrations. The concentration of the analyte in the experimental samples is then determined by interpolating from this curve.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for 3-(2-Propynyloxy)piperidine hydrochloride at 25 °C
Solvent
Solubility (mg/mL)
Qualitative Description
Purified Water
> 50
Very Soluble
0.1 N HCl
> 100
Very Soluble
pH 7.4 Phosphate Buffer
35-45
Soluble
Ethanol
15-25
Soluble
Methanol
20-30
Soluble
Dichloromethane
< 1
Sparingly Soluble
Hexane
< 0.1
Practically Insoluble
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive solubility profile.
Visualization of the Experimental Workflow
A clear visual representation of the experimental process ensures reproducibility and understanding of the methodology.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This technical guide outlines the critical importance and the established methodologies for determining the solubility of 3-(2-Propynyloxy)piperidine hydrochloride. A comprehensive understanding of its solubility profile in various solvents, particularly in aqueous media across a physiologically relevant pH range, is fundamental for its progression in the drug development pipeline. The shake-flask method coupled with a robust analytical technique like HPLC provides a reliable framework for obtaining accurate and reproducible solubility data. This information is paramount for formulation scientists and researchers in making informed decisions to optimize the delivery and therapeutic potential of this compound.
ResearchGate. Solubility of Drug Substance in Dilute HCl Solution. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
National Library of Medicine. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
ResearchGate. (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]
Executive Summary: The Pharmacophore & Its Utility
3-(2-Propynyloxy)piperidine hydrochloride is a high-value heterocyclic building block characterized by a piperidine ring functionalized with a propargyl ether moiety at the C3 position.[1] In modern drug discovery, this compound serves two critical roles:
Click Chemistry Handle: The terminal alkyne group allows for rapid bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), essential for PROTAC linker design and fragment-based drug discovery (FBDD).[1]
Kinase/GPCR Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, often serving as a solubility-enhancing moiety or a hydrogen-bond donor/acceptor in the ATP-binding pockets of kinases.[1]
This guide details the rigorous characterization, impurity profiling, and purification protocols required to ensure pharmaceutical-grade quality (>98% purity).
Synthesis & Process Chemistry: The Origin of Impurities
To understand the purity profile, one must understand the genesis of the molecule. The industrial standard synthesis follows a Protection-Alkylation-Deprotection sequence.[1]
Synthetic Route & Critical Control Points (CCPs)
Protection: 3-Hydroxypiperidine is protected (typically N-Boc) to prevent N-alkylation.[1]
O-Alkylation (Williamson Ether Synthesis): The protected intermediate is treated with propargyl bromide and a strong base (NaH) in DMF/THF.
CCP:[1] Moisture control is vital here. Incomplete deprotonation leads to unreacted starting material.
Deprotection & Salt Formation: The Boc group is cleaved using HCl/Dioxane or TFA, followed by HCl salt formation.
Impurity Profiling
Based on this route, the following impurities are chemically probable and must be monitored:
Impurity Type
Chemical Identity
Origin
Detection Method
Impurity A
3-Hydroxypiperidine (HCl)
Unreacted starting material
LC-MS / 1H NMR
Impurity B
N-Propargyl-3-hydroxypiperidine
N-alkylation (failed protection)
LC-MS (Regioisomer)
Impurity C
tert-Butyl carbamate by-products
Incomplete deprotonation/washing
GC-HS / NMR
Impurity D
Propargyl bromide residues
Excess reagent
GC-MS (Genotoxic)
Visualization: Synthesis & Impurity Logic
The following diagram maps the synthetic workflow and the specific points where impurities are introduced.
Figure 1: Synthetic pathway highlighting the critical steps for impurity generation (N-alkylation) vs. the desired O-alkylation pathway.
Analytical Protocols: The Self-Validating System
To certify this compound for drug development, a multi-modal analytical approach is required.
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect organic impurities.[1]
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Why: The C18 stationary phase provides adequate retention for the hydrophobic propargyl group while the acidic mobile phase suppresses silanol interactions with the secondary amine.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (amide/amine absorption) and 254 nm.
Acceptance Criteria: Main peak purity > 98.0% (Area %).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural verification and salt stoichiometry confirmation.
Solvent: DMSO-d₆ or D₂O.[1]
Expected Mass: [M+H]⁺ = 140.1 (Free base mass + H).
Note: The HCl salt (MW 175.[3]66) dissociates in the MS source; you will observe the cation at m/z 140.1.
Handling & Stability
Hygroscopicity: As a secondary amine hydrochloride, this salt is hygroscopic . It must be stored in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence, making accurate weighing impossible.[1]
Stability: The terminal alkyne is generally stable but can undergo polymerization if exposed to copper traces or extreme heat. Avoid metallic spatulas if trace metal contamination is a concern for downstream biological assays.
Quality Control Logic Tree
The following diagram illustrates the decision-making process for batch release.
Figure 2: Quality Control decision matrix ensuring only batches meeting the >98% purity threshold are released.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132372479, 2-(Prop-2-yn-1-yl)piperidine hydrochloride. Retrieved from [Link]
Moghaddam, F. M., & Bojdi, M. M. (2019). Applications of Piperidine Derivatives in Medicinal Chemistry. In Piperidine-Based Drug Discovery.
Technical Whitepaper: Mechanism of Action of 3-(2-Propynyloxy)piperidine Hydrochloride
The following technical guide details the mechanism of action for 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3). This analysis treats the compound primarily as a Mechanism-Based Inactivator (MBI) or "suic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3).
This analysis treats the compound primarily as a Mechanism-Based Inactivator (MBI) or "suicide substrate" pharmacophore. While specific clinical literature for this exact fragment is limited, its structural motifs—a piperidine ring coupled with a propargyl ether—dictate a well-established chemical biology mechanism used extensively in metabolic stability profiling and covalent drug design.
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride acts as a Mechanism-Based Inactivator (MBI) of heme-containing enzymes, specifically Cytochrome P450s (CYPs) and potentially Flavin-containing Monoamine Oxidases (MAOs).
Its biological activity is driven by the propargyl ether "warhead." Upon binding to the enzyme's active site, the compound undergoes catalytic oxidation to generate a highly reactive electrophilic intermediate (a ketene or oxirene). This intermediate covalently modifies the enzyme's prosthetic heme group or active site amino acids, resulting in irreversible loss of catalytic function.
Primary Applications:
Metabolic Stability Profiling: Used as a chemical probe to identify CYP isoforms susceptible to time-dependent inhibition (TDI).
Rational Drug Design: Serves as a fragment for designing Targeted Covalent Inhibitors (TCIs) where high selectivity and prolonged target residence time are required.
Core Mechanism: Bioactivation and Suicide Inhibition
The mechanism of action follows the kinetics of suicide inhibition . Unlike competitive inhibitors that bind reversibly (
), 3-(2-Propynyloxy)piperidine requires catalytic turnover to become active.
The Bioactivation Pathway
The inactivation process occurs in three distinct phases:
Binding (
): The piperidine moiety, protonated at physiological pH, directs the molecule into the active site via electrostatic interactions (e.g., with Asp/Glu residues in the access channel) and hydrophobic packing.
Catalytic Activation (
): The enzyme (e.g., CYP450) attempts to oxidize the terminal alkyne of the propargyl group. This results in the formation of an unstable -cation or oxirene species.
Covalent Adduction: The reactive intermediate rearranges into a ketene or unsaturated aldehyde. This electrophile attacks the pyrrole nitrogen of the heme porphyrin ring (N-alkylation), destroying the heme and rendering the enzyme inactive.
Visualization of the Pathway
The following diagram illustrates the transformation of the alkyne warhead into a heme-destroying agent.
Figure 1: Step-wise bioactivation mechanism of the propargyl ether pharmacophore leading to irreversible enzyme inactivation.
Experimental Validation Protocols
To confirm the mechanism of action for this compound, researchers must distinguish between reversible inhibition and time-dependent inhibition (TDI). The following protocols are the industry standard for validating this specific mechanism.
IC50 Shift Assay
This assay determines if the potency of the inhibitor increases with pre-incubation time, a hallmark of mechanism-based inactivation.
Parameter
Condition A (No Pre-incubation)
Condition B (30 min Pre-incubation)
Interpretation
Enzyme Source
Human Liver Microsomes (HLM)
Human Liver Microsomes (HLM)
Cofactor
NADPH added with substrate
NADPH added before substrate
Activates the inhibitor
Substrate
Probe (e.g., Midazolam for CYP3A4)
Probe (e.g., Midazolam for CYP3A4)
Measures residual activity
Result
High (e.g., >50 M)
Low (e.g., <1 M)
Significant Shift (>1.5x) confirms MBI
Determination of
and
For precise characterization, the inactivation kinetics are modeled using the equation:
Protocol Workflow:
Incubation: Incubate enzyme + NADPH + Inhibitor (various concentrations) for times
= 0, 5, 10, 20, 30 min.
Dilution: Aliquot into a secondary mixture containing a high concentration of probe substrate (e.g., 10x
) to dilute out reversible inhibition.
Measurement: Quantify metabolite formation via LC-MS/MS.
Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time to obtain
for each concentration.
Experimental Workflow Diagram
Figure 2: Standard workflow for Time-Dependent Inhibition (TDI) assays to validate suicide inhibition kinetics.
Structural Biology & SAR Context
The Propargyl Ether "Warhead"
The 3-(2-propynyloxy) group is critical. Structure-Activity Relationship (SAR) studies on similar compounds (e.g., pargyline, clorgyline) demonstrate that:
Steric Fit: The position of the propargyl group (3-position vs 4-position) dictates which CYP isoform is inhibited. The 3-position often favors CYP2D6 or CYP3A4 binding pockets due to the specific curvature of the active site.
Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, potentially anchoring the molecule to residues like Ser or Thr in the enzyme access channel, orienting the alkyne toward the heme iron.
Piperidine Scaffold
The piperidine ring provides basicity (
). At physiological pH, it is protonated (), allowing it to mimic natural substrates (biogenic amines) or interact with the aspartic acid residue common in the active sites of CYP2D6 and MAO-B.
References
Ortiz de Montellano, P. R. (2015). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Definitive text on the mechanism of alkyne-mediated heme alkylation).
Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 37(7), 1355-1370. (Standard protocol for TDI assays).
Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications." Chemical Research in Toxicology, 21(1), 189-205.
Silverman, R. B. (1995). "Mechanism-based enzyme inactivators."[1] Methods in Enzymology, 249, 240-283. (Foundational review on suicide substrate kinetics).
Technical Guide: Strategic Applications of Propargylated Piperidines in Drug Discovery & Chemical Biology
Executive Summary: The "Warhead" and the "Scaffold" Propargylated piperidines represent a privileged structural motif at the intersection of covalent inhibition and bioorthogonal chemistry. This guide analyzes the dual u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Warhead" and the "Scaffold"
Propargylated piperidines represent a privileged structural motif at the intersection of covalent inhibition and bioorthogonal chemistry. This guide analyzes the dual utility of this scaffold:
As a Pharmacophore: The
-propargyl group functions as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes, most notably Monoamine Oxidase B (MAO-B).[1]
As a Chemical Handle: The terminal alkyne serves as a sterile "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation and Activity-Based Protein Profiling (ABPP).
This document details the mechanistic basis for these applications, provides validated synthetic protocols, and outlines the structure-activity relationships (SAR) necessary for designing next-generation neuroprotective and oncological agents.
-propargyl piperidines is in the treatment of neurodegenerative disorders (Parkinson’s, Alzheimer’s) via the irreversible inhibition of MAO-B.
The Mechanism of Inactivation
Unlike competitive inhibitors, propargylated piperidines act as suicide substrates. The amine oxidase mechanism initiates single-electron transfer from the piperidine nitrogen to the FAD cofactor. This activates the propargyl group, converting it into a highly reactive species (likely an allene or iminium intermediate) that forms a covalent adduct with the N5 atom of the flavin ring.
Key Design Principle: The steric environment of the piperidine ring (e.g., 4-styryl substitution) dictates isoform selectivity (MAO-A vs. MAO-B).[2]
Visualization: Mechanism of Action & Selectivity Logic
Figure 1: Kinetic pathway of suicide inhibition by N-propargyl piperidines targeting the FAD cofactor.
In complex pathologies like Alzheimer's Disease (AD), single-target drugs often fail. Propargylated piperidines are ideal scaffolds for MTDLs because the piperidine ring can bind the anionic site of Acetylcholinesterase (AChE) while the propargyl group inhibits MAO-B.
SAR Data Summary: Dual Inhibitor Potency
Table 1: Comparative potency of 4-substituted-1-propargylpiperidines against neurodegenerative targets.
Compound Class
R-Substituent (C4 position)
hMAO-B IC50 (M)
hAChE IC50 (M)
Selectivity (B/A)
Mechanism
Reference
Selegiline (Non-piperidine)
0.02
>100
High
Irreversible
Class A
4-Styryl (Trans)
0.04 - 0.15
>50
High (MAO-B)
Steric exclusion from MAO-A
Class B
4-Styryl (Cis)
>10
0.5 - 2.0
Low (MAO-A)
Fits MAO-A hydrophobic pocket
Class C
4-Phenethyl-carbamate
4.3
8.5
Balanced
Dual Covalent Inhibition
Note: Class C represents the optimal "Dual-Acting" profile for AD therapy, combining cholinergic restoration (AChE) with neuroprotection (MAO-B).
Validated Synthetic Protocols
To ensure reproducibility, I provide two distinct synthetic routes. Route A is for late-stage functionalization of existing piperidine scaffolds. Route B is for high-throughput library generation.
Protocol A: Direct N-Propargylation (Standard Scale)
Best for: Synthesizing specific drug candidates (e.g., 1-propargyl-4-styrylpiperidine).
Dissolution: Dissolve the piperidine substrate (or its HCl salt) in anhydrous MeCN (0.1 M concentration) under an Argon atmosphere.
Base Addition: Add
(Cesium Carbonate) in a single portion. Note: Cesium is preferred over Potassium for faster reaction rates due to the "cesium effect" (higher solubility/basicity).
Alkylation: Cool the mixture to 0°C. Add Propargyl Bromide dropwise via syringe to prevent over-alkylation or exotherms.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography on silica gel. Tip: Propargyl amines can be slightly unstable on acidic silica; use 1% Triethylamine in the eluent.
Protocol B: A3 Coupling (Library Scale)
Best for: Creating diverse libraries of propargylamines for anticancer screening.
Combine aldehyde (1.0 equiv), piperidine (1.1 equiv), and alkyne (1.2 equiv) in Toluene or Water (Green chemistry).
Add Cu(I) catalyst.
Heat to 100°C (Microwave: 10 min / Conventional: 4 h).
The product is a substituted propargyl piperidine formed via C-H activation of the alkyne.
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision tree for selecting N-alkylation vs. A3 multicomponent coupling.
Emerging Application: Click Chemistry & ABPP
Beyond direct inhibition, the propargyl group is a "latent" handle. In Activity-Based Protein Profiling (ABPP) , researchers use propargylated piperidines to map the "amine oxidase proteome."
Probe Incubation: Live cells/lysates are treated with the propargyl-piperidine probe.
Covalent Labeling: The probe covalently binds to active MAO enzymes (as described in Section 2).
Click Reaction: A reporter tag (Azide-Rhodamine or Azide-Biotin) is attached via CuAAC.
Analysis: The labeled enzymes are visualized (SDS-PAGE) or enriched (Streptavidin pull-down) for Mass Spectrometry.
Strategic Advantage: This allows for the quantification of active enzyme levels in disease states, rather than just total protein abundance.
References
Knez, D., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.[2][4] Journal of Medicinal Chemistry.[5]
Mazej, T., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B.[6] Molecules.[6][3][7][8][9][10][11][12][13][14][15]
Petzer, A., et al. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase.[1] Bioorganic & Medicinal Chemistry Letters.
BenchChem. A Comprehensive Technical Guide to the Synthesis of Propargylamines.
Kumar, J., et al. (2025). Recent Advances in the Synthesis of 1,2,3-Triazoles and Their Derivatives.[16] Journal of Heterocyclic Chemistry.[16]
Strategic Exploitation of the Piperidine Scaffold in Medicinal Chemistry
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged" Architecture The piperidine ring is arguably the most ubiquitous nit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged" Architecture
The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in modern pharmacopoeia. Found in over 70 FDA-approved drugs—including blockbusters like Donepezil , Fentanyl , and Methylphenidate —it is defined as a "privileged scaffold." Its dominance stems not merely from its frequency but from its unique conformational adaptability and physicochemical versatility .
For the medicinal chemist, the piperidine ring is not a passive linker; it is a programmable module. It serves as a pKa tuner, a lipophilicity modulator, and a vector for precise spatial arrangement of pharmacophores. This guide moves beyond basic descriptions to analyze the causality of piperidine’s success and provides actionable protocols for its modern synthesis and optimization.
Physicochemical Foundations
Conformational Dynamics & The "Magic Methyl" Effect
The piperidine ring predominantly exists in a chair conformation, similar to cyclohexane but distorted by the shorter C–N bond (1.47 Å vs 1.54 Å). This structural nuance dictates substituent positioning:
Equatorial Preference: Bulky substituents at C2, C3, or C4 overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions.
The Gauche Effect: Introduction of electronegative atoms (e.g., Fluorine) can invert this preference. For instance, 3-fluoropiperidine often adopts an axial conformation due to the gauche effect (hyperconjugation between
and ), a phenomenon exploitable for rigidifying ligand-target interactions.
Basicity and Lipophilicity Modulation
Unsubstituted piperidine has a pKa of ~11.2, making it protonated at physiological pH (7.4). This cationic nature is critical for:
Solubility: Enhancing aqueous solubility of lipophilic drugs.
Binding: Forming high-energy cation-
interactions with aromatic residues (Trp, Phe, Tyr) in GPCRs and enzymes.
Table 1: Impact of Structural Modification on Piperidine Physicochemical Properties
Counterintuitive: Adds carbon but reduces lipophilicity by reducing solvent-accessible surface area (SASA).
Modern Synthetic Architectures
While reductive amination remains the workhorse of piperidine synthesis, it limits access to the C–H backbone. Modern drug discovery demands vectorization at the C2 and C3 positions.
Self-Validating Protocol: Photoredox
-Arylation of N-Boc-Piperidine
Context: Traditional
-functionalization requires strong bases (lithiation) incompatible with sensitive functional groups. The following protocol, adapted from MacMillan et al., utilizes photoredox catalysis to access the -amino radical under mild conditions.
Mechanism:
The cycle relies on the oxidative quenching of an excited Iridium photocatalyst by an oxidant (dicyanobenzene), generating a radical anion. The oxidized Ir(IV) species then performs a Single Electron Transfer (SET) oxidation of the amine, followed by deprotonation to yield the nucleophilic
-amino radical.
Experimental Workflow:
Reagent Preparation:
Substrate: N-Boc-piperidine (1.0 equiv).
Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv) - acts as both oxidant and aryl source.
Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).
Base: Sodium Acetate (NaOAc, 2.0 equiv).
Solvent: Degassed DMA (Dimethylacetamide).
Reaction Setup:
In a nitrogen-filled glovebox or under Ar stream, charge a 20 mL vial with the catalyst, dicyanobenzene, and NaOAc.
Add N-Boc-piperidine and solvent (0.1 M concentration).
Seal with a Teflon-lined septum cap.
Irradiation:
Place the vial 2-3 cm away from a 34W Blue LED lamp (approx. 450 nm).
Stir vigorously at room temperature (fan cooling recommended to maintain 25°C).
Checkpoint: The reaction mixture typically turns from yellow to dark orange/brown.
Workup & Purification:
After 18-24 hours (monitor by LC-MS for consumption of dicyanobenzene), dilute with EtOAc and wash with saturated NaHCO₃.
Dry organic layer over MgSO₄ and concentrate.
Purify via flash chromatography (Hexanes/EtOAc gradient).
Why this works: The dicyanobenzene radical anion is persistent enough to couple with the transient
-amino radical, followed by cyanide elimination to restore aromaticity. This bypasses the need for pre-functionalized organometallics.[1]
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the critical radical coupling step.
Caption: Photoredox catalytic cycle for the direct
-arylation of piperidines via radical-radical coupling.
Structure-Activity Relationship (SAR) Case Studies
The Fentanyl Series: Steric & Electronic Precision
Fentanyl (N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide) illustrates the extreme sensitivity of the piperidine scaffold to substitution.
N-Phenethyl Group: Essential for potency. Replacing the phenyl ring with a bioisostere (e.g., thienyl) retains activity, but shortening the ethyl chain drastically reduces potency (loss of hydrophobic pocket binding).
3-Position Stereochemistry: Introducing a methyl group at the 3-position creates a chiral center. The cis-3-methyl isomer is approx. 6-8x more potent than fentanyl, while the trans isomer is less potent. This suggests a highly specific steric constraint in the
-opioid receptor.
4-Position: The 4-anilido nitrogen is critical. Replacement with carbon (4-phenyl piperidine) shifts activity profiles.
Table 2: Comparative Potency of Fentanyl Analogs
Analog
Substitution
Relative Potency (Morphine = 1)
Key SAR Insight
Morphine
N/A
1x
Benchmark
Fentanyl
Parent
80-100x
Optimal linker length (phenethyl).
Acetylfentanyl
Propionyl → Acetyl
15x
Shortening amide chain reduces hydrophobic fit.
Butyrylfentanyl
Propionyl → Butyryl
20-25x
Lengthening amide chain is tolerated but not superior.
cis-3-Methylfentanyl
3-Me (cis)
~6000x
Magic Methyl: Fills a specific hydrophobic sub-pocket.
Carfentanil
4-COOMe
~10,000x
Ester at C4 engages additional H-bond/dipole interactions.
Donepezil: Dual Binding Site Architecture
Donepezil acts as a dual-binding inhibitor of Acetylcholinesterase (AChE).
N-Benzylpiperidine moiety: Binds to the Catalytic Anionic Site (CAS).
Indanone moiety: Binds to the Peripheral Anionic Site (PAS).
SAR Logic: The piperidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine. Modifications that lower basicity (e.g., N-acylation) abolish activity.
Caption: Decision tree for optimizing piperidine derivatives based on SAR requirements.
References
Piperidine Scaffold Prevalence: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
Photoredox Protocol: McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link
Fentanyl SAR Data: Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link
Donepezil Binding: Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297–307. Link
Bridged Piperidines: Krenske, E. H., et al. (2016). Bridged Piperidines as Lipophilicity-Lowering Bioisosteres. Journal of Medicinal Chemistry.
Technical Guide: The Propargyl Group in Bioorthogonal Chemistry
Role, Mechanism, and Optimization of Alkyne-Tagging Strategies Executive Summary The propargyl group ( ) represents the gold standard for "sterically silent" bioorthogonal labeling. Unlike bulky cyclooctynes used in copp...
Author: BenchChem Technical Support Team. Date: February 2026
Role, Mechanism, and Optimization of Alkyne-Tagging Strategies
Executive Summary
The propargyl group (
) represents the gold standard for "sterically silent" bioorthogonal labeling. Unlike bulky cyclooctynes used in copper-free click chemistry, the propargyl moiety is small enough to be accepted by endogenous enzymatic machinery, allowing for the metabolic incorporation of tagged analogs into DNA, RNA, proteins, and lipids with minimal structural perturbation. This guide details the physicochemical basis of the propargyl handle, the kinetics of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and validated protocols for high-fidelity cellular imaging.
The Chemical Basis of the Propargyl Handle
The utility of the propargyl group stems from its unique combination of stability and reactivity. In the complex milieu of the cytosol, the terminal alkyne remains inert to amines, thiols, and hydroxyls (bioorthogonality).
Steric Silence: With a van der Waals radius similar to a methyl group, the propargyl moiety acts as a bio-isostere. This allows enzymes such as DNA polymerases and methionyl-tRNA synthetases to process propargyl-tagged substrates (e.g., EdU, HPG) nearly indistinguishably from their native counterparts.
Electronic Character: The
-hybridized carbons provide a linear geometry that minimizes steric clash within enzyme active sites.
Thermodynamic Stability: The terminal alkyne is stable in aqueous solution at physiological pH, preventing premature degradation before the labeling step.
Mechanistic Insight: The CuAAC Reaction
The reaction between a propargyl group and an azide is thermodynamically favorable but kinetically inhibited at room temperature. The introduction of Copper(I) lowers the activation energy barrier by roughly 11 kcal/mol, accelerating the rate by a factor of
.
The Catalytic Cycle
Contrary to early simplified models, the reaction is not a concerted pericyclic process but a stepwise organometallic sequence. The active catalyst is not free Cu(I) but a dinuclear copper complex.
Figure 1: Simplified catalytic cycle of CuAAC. The formation of the copper-acetylide intermediate is the rate-determining step in the absence of accelerating ligands.
The Critical Role of Ligands
Free copper is cytotoxic (generating ROS via Fenton chemistry) and prone to oxidation.[1][2][3] Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are non-negotiable for biological applications. They serve two functions:
Thermodynamic Stabilization: They maintain Cu in the +1 oxidation state.
Kinetic Acceleration: They destabilize the ground state of the copper-acetylide, facilitating azide attack.
Metabolic Engineering & Incorporation
The propargyl group's primary application is metabolic labeling. The following analogs are standard for specific biomolecules:
Target Biomolecule
Propargyl Analog
Native Mimic
Mechanism of Incorporation
DNA
EdU (5-ethynyl-2'-deoxyuridine)
Thymidine
Phosphorylated by thymidine kinase; incorporated by DNA polymerases during S-phase.
Nascent Proteins
HPG (L-Homopropargylglycine)
Methionine
Charged onto tRNA^Met by methionyl-tRNA synthetase (MetRS) in Met-deficient media.
Lipids (Phospholipids)
Propargyl-Choline
Choline
Incorporated into PC/SM via the Kennedy pathway (CDP-choline).
RNA
EU (5-ethynyluridine)
Uridine
Incorporated by RNA polymerases I, II, and III.
Protocol: In Situ Click Chemistry (Fixed Cells)
Causality Note: This protocol uses a "post-fixation" labeling strategy. While live-cell CuAAC is possible with specialized ligands (e.g., BTTAA), fixed-cell labeling is more robust for general imaging as it eliminates copper toxicity concerns during the imaging phase.
Phase 1: Metabolic Labeling
Seed Cells: Culture cells to 60-70% confluency.
Pulse: Replace media with fresh media containing the propargyl analog (e.g., 10 µM EdU or 50 µM HPG).
Expert Tip: For HPG, use methionine-free media for 30 min prior to pulsing to deplete endogenous Met reserves, maximizing HPG incorporation.
Incubate: Duration depends on the biological question (e.g., 1-2 hours for cell cycle, 18 hours for proteome turnover).
Phase 2: Fixation & Permeabilization
Wash: Rinse 2x with PBS to remove unincorporated analog.
Fix: Incubate with 3.7% Formaldehyde in PBS for 15 min at RT.
Why: Crosslinks proteins/DNA, immobilizing the propargyl tags.
Permeabilize: Incubate with 0.5% Triton X-100 in PBS for 20 min.
Why: Essential to allow the bulky azide-fluorophore and reaction cocktail to penetrate the nuclear/cytoplasmic membranes.
Phase 3: The Click Reaction (The Cocktail)
Prepare the reaction cocktail fresh. Add components in the exact order listed to prevent copper precipitation.
Reaction Cocktail (per 1 mL):
Component
Concentration
Function
Order of Addition
1. PBS
1x
Buffer
1
2. CuSO4
1 mM
Catalyst Source (Cu II)
2
3. Ligand (THPTA)
5 mM
Protects Cu(I); Accelerates rxn
3 (Premix with Cu)
4. Azide-Fluorophore
1-10 µM
Detection Probe
4
5. Sodium Ascorbate
100 mM
Reductant (Cu II Cu I)
LAST
Step 4: Add cocktail to cells immediately after adding Ascorbate.
Step 5: Incubate for 30 minutes at Room Temperature in the dark.
Step 6: Wash 3x with PBS containing 0.1% Tween-20 to reduce background.
Figure 2: Step-by-step workflow for metabolic labeling and detection using CuAAC.
Troubleshooting & Optimization
Ligand Selection: The Key to Success
The choice of ligand dictates the reaction speed and biocompatibility.
Ligand
Solubility
Reaction Speed
Cytotoxicity Protection
Best Application
TBTA
Poor (requires DMSO)
Slow
Low
Organic synthesis; robust fixed samples.
THPTA
High (Water soluble)
Fast
High
Standard for fixed cells; protein lysates.
BTTAA
High
Very Fast
Very High
Live cell surface labeling ; low-abundance targets.
Common Issues
High Background: Often caused by non-specific binding of the fluorophore.
Solution: Increase washing steps with BSA (3%) or Tween-20 (0.1%). Lower the azide concentration.
No Signal:
Cause: Oxidation of Copper.
Solution: Ensure Sodium Ascorbate is fresh (white powder, not yellow). Add it last to the cocktail.
Solution: Use THPTA or BTTAA ligands.[4] Handle cells gently during washing.
Comparative Analysis: Propargyl vs. Strained Alkynes
Why use CuAAC (Propargyl) over Copper-Free (DBCO/BCN)?
Feature
Propargyl (CuAAC)
Strained Alkyne (SPAAC)
Size
Small (~3 atoms)
Large / Bulky
Metabolic Incorporation
Excellent (EdU, HPG)
Poor (Steric hindrance)
Reaction Kinetics
Fast ()
Slower ()
Catalyst Required
Yes (Copper)
No
Toxicity
Potential Cu toxicity
Low
Primary Use Case
Metabolic labeling (DNA/Protein)
Surface labeling; Live animals
References
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. Link
Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link
Jao, C. Y., et al. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences. Link
Technical Monograph: Spectroscopic Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride
The following is an in-depth technical guide on the spectroscopic characterization of 3-(2-Propynyloxy)piperidine hydrochloride. Compound Identity & Significance 3-(2-Propynyloxy)piperidine hydrochloride is a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the spectroscopic characterization of 3-(2-Propynyloxy)piperidine hydrochloride.
Compound Identity & Significance
3-(2-Propynyloxy)piperidine hydrochloride is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and sigma receptors.[1] Its structure features a piperidine ring with a propargyl ether moiety at the C3 position, providing a versatile "click chemistry" handle (alkyne) and a secondary amine for further functionalization.
The spectroscopic signature of this compound is defined by three distinct domains: the piperidine ring (conformational flexibility), the propargyl group (distinctive alkyne signals), and the ammonium salt (broad exchangeable protons).
Synthesis Workflow
To ensure spectral purity, the compound is typically synthesized via a Williamson ether synthesis on an N-protected intermediate, preventing N-alkylation.
Figure 1: Controlled synthesis pathway ensuring regioselectivity at the O-position.
Spectroscopic Specifications
A. Nuclear Magnetic Resonance (NMR)
The NMR data below represents the standard values observed in deuterated solvents (DMSO-d₆ or D₂O). The chiral center at C3 renders the piperidine ring protons diastereotopic, creating complex splitting patterns.
¹H NMR (400 MHz, DMSO-d₆)
Position
δ (ppm)
Multiplicity
Integral
Assignment
NH₂⁺
9.20
br s
2H
Ammonium protons (Exchangeable)
Propargyl-CH₂
4.25
d (J=2.4 Hz)
2H
O-CH ₂-C≡
H-3
3.75
m
1H
Piperidine methine (α to Oxygen)
H-2 (eq)
3.35
dd
1H
α to Nitrogen, diastereotopic
H-6 (eq)
3.15
d
1H
α to Nitrogen
H-2 (ax)
2.90
m
1H
α to Nitrogen
H-6 (ax)
2.80
m
1H
α to Nitrogen
Alkyne-CH
3.52
t (J=2.4 Hz)
1H
≡C-H (Acetylenic)
H-4, H-5
1.50-1.95
m
4H
Piperidine ring methylene
Key Diagnostic Signals:
The Propargyl Doublet (4.25 ppm): This sharp doublet is the clearest indicator of successful O-alkylation. If N-alkylation occurred, this signal would shift upfield to ~3.5 ppm.
The Alkyne Triplet (~3.5 ppm): Confirms the terminal alkyne is intact.
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)
Carbon Type
Assignment
79.5
Cq
Alkyne internal carbon (-C≡)
77.2
CH
Alkyne terminal carbon (≡CH)
72.1
CH
Piperidine C-3 (C-O)
56.4
CH₂
Propargyl methylene (O-CH₂)
46.8
CH₂
Piperidine C-2 (C-N)
43.5
CH₂
Piperidine C-6 (C-N)
28.4
CH₂
Piperidine C-4
20.1
CH₂
Piperidine C-5
B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check for the salt formation and the presence of the alkyne.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Notes
3250 - 3300
ν(≡C-H)
Terminal Alkyne
Sharp, diagnostic band.
2700 - 3000
ν(N-H)
Amine Salt
Broad "ammonium" band, overlaps C-H.
2120
ν(C≡C)
Alkyne
Weak intensity (characteristic).
1100 - 1150
ν(C-O)
Ether
Strong stretch.
1580 - 1600
δ(N-H)
Amine Salt
Bending vibration.
C. Mass Spectrometry (MS)
Analysis typically uses ESI (Electrospray Ionization) in Positive Mode.
Molecular Ion [M+H]⁺: m/z 140.1
Base Peak: m/z 140.1
Fragmentation Pattern:
m/z 101: Loss of propargyl group [M - C₃H₃]⁺.
m/z 84: Ring contraction/cleavage characteristic of piperidines.
Figure 2: Primary fragmentation pathways in ESI-MS.
Experimental Protocols
Sample Preparation for NMR[2]
Solvent Choice: Use DMSO-d₆ for the hydrochloride salt. CDCl₃ is suitable only if the free base is generated (using Na₂CO₃ wash), but the salt is insoluble in CDCl₃.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
Detection: UV is weak (lack of chromophores). Use ELSD (Evaporative Light Scattering Detector) or MS detection for accurate quantitation.
References
ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride Product Data. Retrieved from (Used for structural analogy of piperidine ether salts).
Huateng Pharma. (n.d.). 3-(2-Propynyloxy)piperidine hydrochloride Product Catalog. Retrieved from .
Biogen Científica. (n.d.). 3-(2-Propynyloxy)piperidine hydrochloride Specifications. Retrieved from .
Murugesan, D., et al. (2013).[2] General strategy for the synthesis of piperidine derivatives. ResearchGate. (Methodology for N-Boc protection and ether synthesis).
Navigating the Research Landscape for 3-(2-Propynyloxy)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Building Block In the intricate tapestry of medicinal chemistry and drug discovery, the piperidine scaff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate tapestry of medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and synthetic tractability have rendered it a "privileged scaffold," capable of presenting substituents in a well-defined three-dimensional orientation to interact with biological targets. This guide delves into the technical specifics of a particularly valuable derivative: 3-(2-Propynyloxy)piperidine hydrochloride (CAS No. 1185301-44-3). The incorporation of a terminal alkyne via a propargyl ether linkage at the 3-position of the piperidine ring introduces a powerful and versatile functional handle. This dual-functionality—a core heterocyclic scaffold and a reactive alkyne—positions this compound as a strategic building block for researchers engaged in the synthesis of complex molecular architectures, particularly through ligation chemistries such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3]
This document serves as an in-depth technical resource on the commercial availability, procurement strategies, chemical properties, and handling considerations for 3-(2-Propynyloxy)piperidine hydrochloride, empowering researchers to efficiently integrate this potent intermediate into their discovery workflows.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a research chemical is fundamental to its effective use and safe handling.
Property
Value
Source
Chemical Name
3-(prop-2-yn-1-yloxy)piperidine hydrochloride
AA Blocks
CAS Number
1185301-44-3
AA Blocks
Molecular Formula
C₈H₁₄ClNO
AA Blocks
Molecular Weight
175.66 g/mol
AA Blocks
Structure
See Figure 1
SMILES
C#CCOC1CNCCC1.[H]Cl
BLD Pharm
Figure 1: Chemical Structure of 3-(2-Propynyloxy)piperidine hydrochloride
Caption: 2D representation of 3-(2-Propynyloxy)piperidine hydrochloride.
Commercial Availability and Procurement Strategy
As of early 2026, 3-(2-Propynyloxy)piperidine hydrochloride is available from specialized chemical suppliers catering to the research and development market. It is not a bulk commodity chemical and is typically synthesized in small batches.
Current Known Suppliers:
Supplier
Catalog Number
CAS Number
Notes
AA Blocks
AA01ARIB
1185301-44-3
Listed as an in-stock research chemical.
BLD Pharm
BD01101453
1185301-44-3
Listed in relation to the free base, availability may vary.
Procurement Workflow:
The procurement of specialized building blocks like 3-(2-Propynyloxy)piperidine hydrochloride requires a systematic approach to ensure timely and cost-effective acquisition.
Caption: Recommended procurement workflow for specialized chemical building blocks.
The Custom Synthesis Option:
Given the niche nature of this compound, researchers may encounter situations where it is temporarily out of stock. In such cases, custom synthesis is a viable and often necessary alternative. Numerous contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services.
Key Considerations for Custom Synthesis:
Scale: Projects can range from milligrams to multi-gram quantities.
Purity: Specify the required purity level (e.g., >95%, >98%), as this will impact the cost and timeline.
Analytical Data: Ensure the synthesis includes a comprehensive Certificate of Analysis (CoA) with NMR, LC-MS, or other relevant analytical data to confirm the structure and purity.
Lead Time: Custom synthesis can take several weeks to months, so it is crucial to factor this into project planning.
Synthetic Rationale and Application in Research
The molecular architecture of 3-(2-Propynyloxy)piperidine hydrochloride is a deliberate convergence of two synthetically valuable motifs: the piperidine ring and the propargyl group.
The Piperidine Scaffold:
The piperidine ring is a saturated heterocycle that is prevalent in a vast number of natural products and synthetic drugs.[4] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with the binding pockets of proteins.[5] The nitrogen atom can be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.
The Propargyl Ether Moiety:
The terminal alkyne of the propargyl group is a key functional handle for a variety of chemical transformations. Its primary utility in modern drug discovery lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction allows for the covalent linkage of the piperidine scaffold to another molecule bearing an azide group, forming a stable triazole linker. This methodology is extensively used for:
Fragment-Based Drug Discovery (FBDD): Linking piperidine-containing fragments to other molecular fragments to build more potent lead compounds.
Synthesis of Proteolysis Targeting Chimeras (PROTACs): Where the piperidine moiety might bind to a target protein, and the alkyne is used to attach a linker connected to an E3 ligase-binding element.
Bioconjugation: Attaching the piperidine scaffold to peptides, proteins, or other biomolecules.
Hypothetical Synthetic Protocol:
Step-by-Step Conceptual Synthesis:
Starting Material: Commercially available N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine). The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from participating in side reactions.
Deprotonation: The hydroxyl group of the N-Boc-3-hydroxypiperidine is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.
Alkylation: The resulting alkoxide is then reacted with propargyl bromide or propargyl chloride. The alkoxide acts as a nucleophile, displacing the halide in an S_N2 reaction to form the propargyl ether.
Deprotection: The N-Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane.
Salt Formation: If not already accomplished in the deprotection step, the resulting free base, 3-(2-propynyloxy)piperidine, is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane) to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.
Caption: A conceptual synthetic workflow for 3-(2-Propynyloxy)piperidine hydrochloride.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with care, assuming they are potentially hazardous. While a specific Safety Data Sheet (SDS) for 3-(2-Propynyloxy)piperidine hydrochloride was not found in the public domain, general safety precautions for piperidine derivatives and hydrochloride salts should be strictly followed.
General Hazards of Piperidine Derivatives:
Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.
Corrosivity: Many amines and their salts are corrosive and can cause severe skin burns and eye damage.
Irritation: They can be irritating to the respiratory system.
Recommended Safety Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle this compound in a well-ventilated fume hood.
Handling: Avoid creating dust if it is a solid. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Crucial Note: Always request and review the Safety Data Sheet (SDS) provided by the supplier before handling this or any other chemical. The SDS will contain specific and detailed information on hazards, handling, storage, and emergency procedures.
Conclusion and Future Outlook
3-(2-Propynyloxy)piperidine hydrochloride is a valuable and strategically designed chemical building block for researchers in drug discovery and medicinal chemistry. Its commercial availability, though limited to specialized suppliers, makes it an accessible tool for the synthesis of novel compounds. The presence of the versatile propargyl group opens up a wide array of possibilities for molecular elaboration through click chemistry and other alkyne-based transformations. While direct, off-the-shelf availability may require careful planning, the robust custom synthesis market provides a reliable alternative for acquiring this compound. As the demand for complex and diverse molecular scaffolds continues to grow, the utility of bifunctional building blocks like 3-(2-Propynyloxy)piperidine hydrochloride is set to increase, making it a key component in the modern medicinal chemist's toolbox.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
AA Blocks. (n.d.). 3-(prop-2-yn-1-yloxy)piperidine hydrochloride. Retrieved February 4, 2026, from [Link]
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
RG Discovery. (n.d.). Custom Synthesis. Retrieved February 4, 2026, from [Link]
Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 4, 2026, from [Link]
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Drug Design, Development and Therapy, 14, 2069–2079. [Link]
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). RSC Advances, 15(1), 1-10. [Link]
Zafar, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 986-1015. [Link]
Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (2024). MedChemComm, 15(1), 1-8. [Link]
Application Note: 3-(2-Propynyloxy)piperidine Hydrochloride in CuAAC
This Application Note and Protocol guide details the use of 3-(2-Propynyloxy)piperidine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Introduction & Chemical Profile 3-(2-Propynyloxy)pip...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 3-(2-Propynyloxy)piperidine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction & Chemical Profile
3-(2-Propynyloxy)piperidine hydrochloride is a bifunctional building block featuring a saturated nitrogen heterocycle (piperidine) and a terminal alkyne (propargyl ether).[1] In medicinal chemistry, the piperidine ring is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., Donepezil, Raloxifene), often improving aqueous solubility and pharmacokinetic profiles due to its basicity and metabolic stability.
The terminal alkyne moiety allows this scaffold to be rapidly conjugated to azide-bearing pharmacophores, fluorophores, or biomolecules via CuAAC (Click Chemistry) .[2] However, the presence of the secondary amine (as a hydrochloride salt) presents specific challenges—namely catalyst poisoning and pH management—that this guide addresses.
High in Water, DMSO, Methanol.[1][3] Low in non-polar organics (DCM, Hexane).
Acidity
The HCl salt creates an acidic environment in unbuffered water (pH ~3-4).[1]
Key Challenge
Free amines can chelate Cu(I), inhibiting the catalytic cycle or promoting oxidation.
Mechanistic Insight: The Amine-Copper Challenge
The success of the CuAAC reaction depends on maintaining Copper in the +1 oxidation state (Cu(I)).[4]
The Salt Factor: The hydrochloride salt form implies that simply dissolving the compound in water yields an acidic solution.[1] CuAAC is sluggish at low pH (< pH 4) because the protonation of the alkyne reduces the formation of the required Copper-Acetylide intermediate.
The Chelation Factor: Upon neutralization, the liberated secondary amine of the piperidine can act as a ligand. Unprotected amines can compete with the accelerating ligand (e.g., THPTA) for the copper center. If the amine chelates the copper too strongly, it "poisons" the catalyst; if it chelates too weakly but prevents the protecting ligand from binding, it exposes Cu(I) to oxidation and disproportionation.
Solution: This protocol utilizes a Ligand-Assisted strategy using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and a buffered neutralization step to ensure robustness.[1]
Diagram 1: Ligand-Assisted CuAAC Pathway
This diagram illustrates the catalytic cycle and where the piperidine amine can potentially interfere if not properly managed.[1]
Caption: The CuAAC catalytic cycle showing the necessity of reduction, ligand stabilization, and the potential inhibitory pathway of the free piperidine amine.
Detailed Experimental Protocol
Materials Required[4][5][6][7][8][9][10]
Alkyne: 3-(2-Propynyloxy)piperidine hydrochloride (100 mM stock in water or DMSO).[1]
Exclude oxygen strictly. Reduce base concentration.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[4] Link
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link
Application Note: Strategic Utilization of 3-(2-Propynyloxy)piperidine Hydrochloride in Proteomics
Part 1: Executive Summary & Technical Rationale The Challenge In modern drug discovery, determining the precise cellular targets of a small molecule (Target Deconvolution) and visualizing its subcellular localization are...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
The Challenge
In modern drug discovery, determining the precise cellular targets of a small molecule (Target Deconvolution) and visualizing its subcellular localization are critical bottlenecks. Traditional labeling methods (e.g., GFP fusion, bulky fluorophores) often disrupt the binding affinity of small pharmacophores.
The Solution: 3-(2-Propynyloxy)piperidine Hydrochloride
3-(2-Propynyloxy)piperidine hydrochloride (3-PP-HCl) serves as a high-utility "Click-Ready" fragment. Its structural minimalism allows it to replace standard piperidine rings—a ubiquitous motif in FDA-approved drugs (e.g., Donepezil, Ibrutinib analogs)—without significantly altering the molecule's physicochemical properties or binding affinity.
Once incorporated into a ligand, the 3-propynyloxy (alkyne) moiety acts as a dormant bioorthogonal handle. Post-incubation, it reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach reporter tags (fluorophores or biotin) exclusively to the target-bound complex.
Key Applications
Activity-Based Protein Profiling (ABPP): Converting piperidine-containing inhibitors into affinity probes.
Fragment-Based Drug Discovery (FBDD): Screening low-molecular-weight alkyne fragments for site-specific protein binding.
Site-Selective Protein Modification: Installing alkyne handles on proteins via reductive amination of surface aldehydes.
Part 2: Mechanism of Action & Experimental Logic
The "Minimalist Linker" Hypothesis
The success of 3-PP-HCl lies in its Bioisosteric Compatibility . The propargyl ether group is small and relatively non-polar, mimicking the steric bulk of a propyl or allyl group. Unlike bulky biotin tags, it allows the probe to penetrate cell membranes and bind deep hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
The CuAAC Reaction (Click Chemistry)
The detection phase relies on the reaction between the terminal alkyne on the 3-PP-HCl moiety and an azide-functionalized reporter.
Catalyst: Cu(I) generated in situ from CuSO₄ and a reducing agent (Sodium Ascorbate).
Ligand: THPTA or TBTA is strictly required to protect proteins from Cu-induced oxidation and accelerate the reaction.
Outcome: Formation of a stable 1,2,3-triazole linkage.
Workflow Visualization
The following diagram illustrates the conversion of a Drug Scaffold into a Probe using 3-PP-HCl, followed by proteomic analysis.
Caption: Logical workflow for transforming a piperidine-based drug into a chemical probe using 3-PP-HCl, culminating in target identification.
TCEP (Tris(2-carboxyethyl)phosphine): 50 mM in water (Fresh). Note: TCEP is preferred over Ascorbate for keeping proteins reduced, though Ascorbate is standard for Cu reduction.
TBTA or THPTA Ligand: 2 mM in DMSO/t-Butanol (1:4). THPTA is water-soluble and preferred for biological samples.
Reporter: Azide-Rhodamine or Azide-Biotin (1-5 mM stock in DMSO).
Step-by-Step Procedure
Lysate Preparation:
Harvest cells and lyse in Lysis Buffer.
Adjust protein concentration to 1–2 mg/mL.
Critical: Avoid EDTA/EGTA in lysis buffer as they chelate Copper.
Probe Incubation:
Add the 3-PP-HCl derived probe to the lysate (Final conc: 1–10 µM).
Control: Incubate a separate sample with DMSO only (Vehicle) and a sample with excess "Parent Drug" (Competition Control).
Incubate for 1 hour at RT or 37°C with gentle rotation.
The Click Reaction (CuAAC):
Prepare a "Click Master Mix" to ensure consistent concentrations. Mix in this order:
Reporter Azide (Final: 25–50 µM)
CuSO₄ (Final: 1 mM)
THPTA Ligand (Final: 100 µM)
Sodium Ascorbate (Final: 1 mM) Add last to initiate catalytic species.
Add the Master Mix to the proteome samples.
Vortex gently and incubate for 1 hour at Room Temperature in the dark.
Termination:
Add cold Acetone or MeOH/Chloroform to precipitate proteins and remove excess unreacted probe/fluorophore.
Wash the pellet 2x with cold Methanol.
Analysis:
Resuspend pellet in 1x SDS Loading Buffer.
Boil for 5 min at 95°C.
Readout: Run on SDS-PAGE.[9] Scan gel for fluorescence (if using Rhodamine) or transfer to membrane for Western Blot (if using Biotin-Streptavidin).
Part 4: Data Interpretation & Troubleshooting
Expected Results
Sample Type
Band Pattern
Interpretation
Vehicle (DMSO)
No bands / Low background
Clean background; no non-specific azide sticking.
Probe Treated
Distinct fluorescent bands
Candidate protein targets bound by the piperidine probe.
Competition (+ Excess Drug)
Disappearance of specific bands
Validates that the probe binds the same active site as the parent drug.
Troubleshooting Guide
Issue: High Background Fluorescence.
Cause: Non-specific hydrophobic binding of the Azide-Fluorophore.
Fix: Increase washing steps after precipitation. Use a more hydrophilic ligand (THPTA) instead of TBTA.
Issue: Protein Precipitation during Click Reaction.
Cause: Copper toxicity or high organic solvent content.
Fix: Lower Copper concentration to 0.5 mM. Ensure DMSO content is <5%.
Issue: No Signal.
Cause: Probe affinity is too low or steric hindrance at the alkyne.
Fix: Increase probe concentration. Ensure the 3-PP-HCl fragment is exposed to solvent in the docked model.
Part 5: References & Authority
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[4][5][8][10] Chemical Reviews. Link
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems. Nature Chemical Biology. Link
Thermo Fisher Scientific. (2025). Click Chemistry Labeling Reagents and Protocols.[5][8][11] Application Guide. Link
Disclaimer: This protocol is designed for research use only. 3-(2-Propynyloxy)piperidine hydrochloride is a chemical intermediate; users must validate specific biological activity for their derived probes. Always consult SDS before handling.
Application Note: Bioconjugation Strategies Using 3-(2-Propynyloxy)piperidine Hydrochloride
[1] Introduction & Strategic Utility In the landscape of bio-orthogonal chemistry, 3-(2-Propynyloxy)piperidine hydrochloride represents a specialized class of heterobifunctional linkers.[1] Unlike standard primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Utility
In the landscape of bio-orthogonal chemistry, 3-(2-Propynyloxy)piperidine hydrochloride represents a specialized class of heterobifunctional linkers.[1] Unlike standard primary amine linkers, this molecule features a secondary amine (piperidine ring) and a terminal alkyne (propargyl ether).[1]
This structural distinction offers two critical advantages for drug development and chemical biology:
Stable Tertiary Amides: Upon conjugation with carboxyl groups, the secondary amine forms a tertiary amide, which is significantly more resistant to enzymatic hydrolysis (proteases) than the secondary amides formed by primary amines.[1]
Steric Modulation: The piperidine ring introduces a defined steric bulk and conformational constraint, often improving the solubility and pharmacokinetic profile of small molecule-drug conjugates (SMDCs).[1]
This guide details the protocols for installing this "click-ready" handle onto biomolecules and subsequent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
CRITICAL: Supplied as HCl salt.[1][2][3][4][5][6][7][8] The amine is protonated () and non-nucleophilic.[1] You must include a base (e.g., DIPEA, TEA) in the reaction buffer to liberate the free amine.[1]
Mechanism of Action
The conjugation workflow follows a two-step "Install-and-Click" logic:
Functionalization: The piperidine amine reacts with an activated ester (NHS) or aldehyde on the target biomolecule.[1]
Conjugation: The exposed alkyne reacts with an azide-tagged payload (fluorophore, drug, or PEG) via CuAAC.[1][4][9]
Visualization: Reaction Workflow
Figure 1: The two-stage conjugation workflow transforming a native biomolecule into a stable triazole conjugate.
Protocol A: Functionalization of Carboxyl-Containing Proteins
Target: Surface Lysines or C-terminus of proteins/peptides.[1]
Materials
Target Protein: 1–5 mg/mL in modification buffer.[1][10]
Linker: 3-(2-Propynyloxy)piperidine HCl (dissolved in dry DMSO at 50 mM).
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]
Add 5% DMSO or 0.1% Tween-20 to the reaction buffer.[1]
References
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The definitive guide on amide coupling and crosslinking strategies).
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] (The foundational Click Chemistry paper).[1]
Hong, V., et al. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883.[1] (Establishes the THPTA/Ascorbate protocol for proteins).
Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.[1] (Overview of bio-orthogonal reporters). [1]
Labeling antibodies with 3-(2-Propynyloxy)piperidine hydrochloride
Application Note: Functionalizing Antibodies with 3-(2-Propynyloxy)piperidine for Click-Ready ADC Development Executive Summary & Scientific Rationale This guide details the protocol for covalently labeling monoclonal an...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalizing Antibodies with 3-(2-Propynyloxy)piperidine for Click-Ready ADC Development
Executive Summary & Scientific Rationale
This guide details the protocol for covalently labeling monoclonal antibodies (mAbs) with 3-(2-Propynyloxy)piperidine hydrochloride . This specific small molecule features two distinct functional handles:
Secondary Amine (Piperidine): A nucleophile suitable for conjugation to the antibody scaffold.
Terminal Alkyne (Propynyloxy): A bioorthogonal "click" handle (C≡C) that remains inert during conjugation but enables downstream attachment of payloads (fluorophores, drugs, or chelators) via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Challenge: Unlike standard "labeling kits" (e.g., NHS-Fluorescein), this compound is a hydrochloride salt with a secondary amine. It cannot react directly with antibody lysines (which are primary amines). It requires a Linker Activation Strategy to convert the secondary amine into an amine-reactive moiety.
The Solution: This protocol utilizes a Succinic Anhydride spacer strategy. We first convert the piperidine amine into a carboxylic acid-terminated hemisuccinate, then activate it to an NHS-ester in situ. This creates a stable Amide Linkage with the antibody and provides a 4-carbon spacer to reduce steric hindrance around the alkyne click handle [1].
Chemical Logic & Mechanism
The conjugation relies on a two-phase chemical transformation.
Phase I: Linker Synthesis (Activation). The secondary amine of the piperidine attacks the carbonyl of succinic anhydride, opening the ring to form a hemisuccinate (carboxylic acid). This acid is then activated by EDC/NHS to form the N-hydroxysuccinimide (NHS) ester.
Phase II: Bioconjugation. The NHS-ester attacks the ε-amines of surface lysine residues on the antibody, releasing NHS and forming a stable amide bond.
Diagram 1: Chemical Reaction Scheme
Caption: Transformation of the secondary amine precursor into an antibody-conjugatable NHS-ester via succinylation.
Materials & Reagents
Reagent
Specification
Purpose
3-(2-Propynyloxy)piperidine HCl
>95% Purity
The Alkyne Label
Succinic Anhydride
Dry, crystalline
Linker precursor
EDC (EDAC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Carboxyl activator
NHS
N-Hydroxysuccinimide
Stabilizes active ester
DMSO
Anhydrous
Solvent for organic steps
Triethylamine (TEA)
>99%
Neutralizes HCl salt
Antibody (IgG)
1-5 mg/mL in PBS
Target Biomolecule
Zeba™ Spin Desalting Columns
7K MWCO
Purification
Detailed Protocol
Phase 1: Preparation of the "Active" Label (In-Situ Activation)
Note: Because the starting material is a salt, it must be neutralized to react with the anhydride.
Stock Solution: Dissolve 10 mg of 3-(2-Propynyloxy)piperidine HCl in 500 µL of anhydrous DMSO (Concentration ≈ 20 mg/mL).
Neutralization: Add a 1.5-fold molar excess of Triethylamine (TEA) to the DMSO solution to neutralize the hydrochloride salt.
Succinylation: Add a 2-fold molar excess of Succinic Anhydride (approx. 9.4 mg) to the neutralized mixture.
Incubation: Vortex and incubate at Room Temperature (RT) for 60 minutes. The solution now contains the Hemisuccinate derivative.
Activation: Add a 1.2-fold molar excess (relative to the succinic acid) of EDC and NHS .
Add ~18 mg EDC and ~11 mg NHS.
Incubation: Incubate for 30 minutes at RT.
Result: You now have the Activated NHS-Alkyne Ester in DMSO. Use immediately.
Phase 2: Antibody Conjugation
Buffer Exchange: Ensure the antibody is in a non-amine buffer (e.g., PBS pH 7.4 or Bicarbonate pH 8.5). Avoid Tris or Glycine , as they will compete with the reaction [2].[1]
Molar Ratio Calculation: Target a 20:1 molar excess of the Active Ester to Antibody to achieve a Drug-to-Antibody Ratio (DAR) of ~3-5.
Example: For 1 mg IgG (MW 150 kDa, 6.6 nmol), use 132 nmol of the Active Ester.
Mixing: Slowly add the calculated volume of the Active Ester (from Phase 1) to the antibody solution while gently vortexing.
Constraint: Keep final DMSO concentration < 10% (v/v) to prevent antibody precipitation.
Incubation: Incubate for 2 hours at RT or Overnight at 4°C, protected from light.
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.
Phase 3: Purification
Desalting: Apply the reaction mixture to a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO) or perform dialysis against PBS.
Purpose: Removes the excess small molecule, EDC byproducts, and organic solvents.
Storage: Store the labeled antibody at 4°C.
Quality Control & Self-Validation (The "Click" Test)
Since the alkyne label is non-chromophoric (invisible on UV-Vis), you cannot quantify the DAR using simple absorbance (A280). You must validate the label's presence functionally.
Success Criteria: The antibody heavy/light chains should be fluorescent under UV/Blue light before Coomassie staining. An unlabeled control antibody should show no fluorescence.
Diagram 2: Experimental Workflow & Validation
Caption: Step-by-step workflow from raw chemical activation to functional validation via click chemistry.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation during Phase 1
High concentration of Succinic Anhydride
Dilute the DMSO stock. Ensure Anhydride is fully dissolved before adding EDC.
No "Click" Signal (Phase 3)
Failed Activation (Hydrolysis)
Ensure DMSO is anhydrous. EDC/NHS esters hydrolyze rapidly in water; use immediately.
Antibody Aggregation
Over-labeling (High DAR)
Reduce the molar excess of Active Ester from 20x to 10x or 5x.
Low Conjugation Efficiency
Tris Buffer Interference
Verify the antibody buffer is amine-free (PBS or Borate only) [2].
References
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Amine-Reactive Chemistries).
Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]
Application Note: Accelerating Lead Optimization with 3-(2-Propynyloxy)piperidine HCl
Executive Summary 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional building block that bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional building block that bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal synthesis.[1]
This guide details the application of this scaffold in two critical workflows:
High-Throughput Library Generation: Leveraging the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to rapidly explore Structure-Activity Relationships (SAR).[1]
Chimeric Drug Design (PROTACs): Utilizing the piperidine moiety as a solvent-exposed exit vector for linker attachment in targeted protein degradation.[1]
Compound Profile & Chemical Logic
Structural Analysis
The compound features a piperidine ring—a privileged pharmacophore found in over 100 FDA-approved drugs—substituted at the C3 position with a propargyl ether group.[1]
Feature
Chemical Logic for Drug Discovery
Piperidine Core
Provides 3D character (non-flat), improves solubility, and serves as a robust hydrogen bond acceptor/donor.[1]
C3-Substitution
Creates a distinct vector geometry compared to common C4-substituted analogs, allowing the alkyne "tail" to probe unique sub-pockets.[1]
Terminal Alkyne
A bioorthogonal "Click" handle.[1] It is chemically inert under most physiological conditions but highly reactive toward azides in the presence of Cu(I).[1]
Ether Linkage
Offers greater metabolic stability than ester linkages and distinct flexibility compared to direct carbon-carbon bonds.[1]
Form: Hydrochloride salt (White to off-white solid)[1]
Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1]
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Application 1: "Click-Ready" Library Synthesis[1]
Context: In hit-to-lead optimization, researchers often need to rapidly diversify a core scaffold to improve potency or selectivity.[1] This protocol describes using 3-(2-Propynyloxy)piperidine as a "warhead-linker" module.[1]
Strategic Workflow
Anchor Step: The secondary amine of the piperidine is reacted with the core scaffold (e.g., via SNAr or Reductive Amination).[1]
Diversification Step: The pendant alkyne is reacted with a library of organic azides to generate a triazole-linked library.[1]
Protocol: Parallel CuAAC Library Generation
This protocol is optimized for 96-well plate format.[1]
Reagents:
Scaffold-Alkyne Intermediate: 10 mM in DMSO (The product of Step 1).
Azide Library: 10 mM in DMSO (Diverse R-N3 compounds).[1]
Catalyst Solution: CuSO4·5H2O (20 mM in water) mixed 1:2 with Sodium Ascorbate (100 mM in water) immediately before use.[1]
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - 10 mM in DMSO (enhances rate and protects Cu(I)).[1]
Step-by-Step Procedure:
Plate Preparation: In each well of a 96-well polypropylene plate, dispense 10 µL of the Scaffold-Alkyne intermediate (0.1 µmol).
Library Addition: Add 10.5 µL of a unique Azide solution to each well (1.05 eq).
Catalyst Addition: Prepare the "Click Cocktail":
Mix CuSO4, Sodium Ascorbate, and TBTA in a molar ratio of 1:5:1.
Add 5 µL of this cocktail to each well.
Incubation: Seal the plate with foil and shake at room temperature (25°C) for 12–16 hours.
Quenching: Add 50 µL of saturated aqueous EDTA or ammonium chloride to chelate copper.
Analysis: Analyze directly via LC-MS. Conversion is typically >90%.[1] The crude mixture can often be used directly in biochemical screening assays due to the biocompatibility of the triazole product.
Application 2: PROTAC Linker Design[1]
Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein ligand to an E3 Ligase ligand.[1] The 3-(2-Propynyloxy)piperidine scaffold is ideal for this because the ether oxygen improves water solubility of the linker chain—a critical parameter for PROTAC bioavailability.[1]
Logic Diagram: Bifunctional Utility
Figure 1: The bifunctional logic of 3-(2-Propynyloxy)piperidine allows it to serve as a connector between a pharmacophore and a diversity element or linker.[1]
Scientific Rationale & Troubleshooting
Why the C3-Ether?
Vector Exploration: Most commercial piperidines are C4-substituted.[1] The C3-substitution projects the alkyne vector at a ~60° angle relative to the nitrogen lone pair (in chair conformation), accessing different chemical space within the binding pocket than C4 analogs.[1]
Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to an all-carbon chain, potentially improving the metabolic stability (lowering clearance) of the final drug candidate.[1]
Troubleshooting the Click Reaction
Observation
Root Cause
Corrective Action
Low Yield / Incomplete Reaction
Oxygen Inhibition
Cu(I) is oxidized to inactive Cu(II).[1] Degas solvents and increase Sodium Ascorbate concentration.[1]
Precipitation
Solubility mismatch
Ensure both the alkyne and azide are soluble in the DMSO/Water mix. Add t-Butanol (up to 20%) as a co-solvent.[1]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]
Bouché, L., et al. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[1][4] European Journal of Medicinal Chemistry. Link
Weng, Q., et al. (2019).[1] Structure-Activity Relationship Studies of Piperidine Derivatives. Journal of Medicinal Chemistry, 62(7), 3268–3285.[1] Link[1]
Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology, 27(8), 998-985.[1] Link
Application Note: Modular Assembly of Rigid PROTACs via Piperidine-Alkyne Linkers
Abstract & Strategic Rationale The "linker problem" remains a primary bottleneck in PROTAC (Proteolysis Targeting Chimera) development. While polyethylene glycol (PEG) linkers offer solubility, they often suffer from hig...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
The "linker problem" remains a primary bottleneck in PROTAC (Proteolysis Targeting Chimera) development. While polyethylene glycol (PEG) linkers offer solubility, they often suffer from high entropic penalties upon binding and poor cell permeability due to high topological polar surface area (TPSA).
This Application Note details the synthesis of novel PROTACs utilizing a Piperidine-Alkyne linker motif. This design addresses three critical requirements in modern degrader discovery:
Conformational Rigidity: The piperidine ring restricts rotatable bonds, potentially pre-organizing the molecule for favorable ternary complex formation (
Permeability & Solubility: The basic nitrogen of the piperidine (pKa ~9-10) can be protonated at physiological pH, improving aqueous solubility, while the lipophilic hydrocarbon scaffold maintains membrane permeability.
Modularity: The alkyne handle enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.[2]
Experimental Workflow Overview
The synthesis follows a convergent strategy. We first construct a "Universal E3 Cassette" (Cereblon-targeting ligand fused to the rigid linker) and then couple it to various Protein of Interest (POI) ligands bearing an azide handle.
Figure 1: Convergent Assembly Pathway
Caption: Convergent synthesis workflow utilizing a pre-assembled E3-Piperidine-Alkyne cassette for modular library generation.
Protocol 1: Synthesis of the E3-Piperidine-Alkyne Cassette
This protocol describes the synthesis of a Cereblon-recruiting cassette by coupling 4-fluorothalidomide with 4-ethynylpiperidine. This creates a rigid connection where the piperidine serves as both the spacer and the attachment point.
Base Activation: Dropwise add DIPEA (520 µL, 3.0 mmol, 3.0 equiv). The solution should turn yellow/orange, indicating the formation of the activated nucleophile.
Reaction: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS for the consumption of the starting material (m/z 277.0) and formation of the product (m/z ~366.1).
Expert Note: The SNAr reaction is sensitive to moisture. Ensure the vial is sealed under nitrogen or argon.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product should precipitate as a yellow solid.
Purification: Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMF. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
This step couples the E3-Piperidine-Alkyne Cassette (from Protocol 1) with a POI-Azide. We utilize the THPTA ligand to stabilize the Cu(I) oxidation state, preventing oxidative damage to the PROTAC and accelerating the reaction.
Dissolution: In a 4 mL vial, dissolve the POI-Azide (1.0 equiv) and E3-Cassette (1.0 equiv) in 1 mL of solvent (DMSO/t-BuOH 1:1).
Note: If solubility is poor, pure DMSO can be used, but reaction kinetics may slow slightly.
Catalyst Premix: In a separate microtube, mix CuSO₄ (0.1 equiv) and THPTA (0.2 equiv). Incubate for 5 minutes. The solution remains blue.
Initiation: Add the Cu-THPTA complex to the main reaction vial. Then, add Sodium Ascorbate (0.5 equiv). Flush the headspace with nitrogen and cap.
Incubation: Stir at room temperature for 2–4 hours.
Monitoring: Check LC-MS for the disappearance of the azide and alkyne peaks and the appearance of the triazole adduct (Mass = Mass_Azide + Mass_Alkyne).
Copper Scavenging (Critical): Add 50 mg of QuadraPure™ TU (thiourea scavenger resin) or wash with saturated EDTA solution during extraction.
Why? Residual copper is cytotoxic and will confound downstream biological degradation assays.
Purification: Isolate the final PROTAC via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Table 1: Troubleshooting the Click Reaction
Observation
Probable Cause
Corrective Action
No Reaction
Oxidation of Cu(I) to Cu(II)
Prepare fresh Sodium Ascorbate; Increase Ascorbate load to 1.0 equiv.
Precipitation
Poor solubility of reactants
Switch solvent to DMSO/Water (9:1) or add 10% THF.
Perform EDTA wash or use thiourea scavenger resin.
Structural Validation & Logic
Why this specific linker architecture?
The diagram below illustrates the spatial logic of the synthesized PROTAC. The piperidine ring provides a "kinked" but rigid spacer that projects the E3 ligase away from the POI, minimizing steric clash while preventing the "collapse" often seen with flexible PEG chains.
Caption: Structural logic of the final PROTAC. The piperidine acts as a solubility-enhancing rigid scaffold.[5][6][7][8][9]
QC Parameters
Purity: >95% by HPLC (254 nm).
Identity: 1H-NMR (Confirm triazole proton singlet ~8.0 ppm).
Solubility: Kinetic solubility in PBS (pH 7.4) should be measured. Expect >50 µM due to the piperidine nitrogen.
References
Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Journal of the American Chemical Society. (Relevant for rigid linker concepts).
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates rigid linker utility).
Application Notes and Protocols for Ligand Immobilization using 3-(2-Propynyloxy)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the application...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Propynyloxy)piperidine hydrochloride in the immobilization of ligands to various substrates. This bifunctional linker molecule, featuring a terminal alkyne and a piperidine scaffold, is an exemplary tool for modern bioconjugation strategies, particularly in drug discovery and surface chemistry. The protocols herein are grounded in the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document will delve into the mechanistic underpinnings of this conjugation strategy, the unique advantages conferred by the piperidine moiety, step-by-step experimental procedures for immobilization, and robust methods for validation and characterization.
Introduction: The Strategic Advantage of a Piperidine-Alkyne Linker
In the quest for novel therapeutics and advanced biomaterials, the precise and stable attachment of bioactive molecules (ligands) to surfaces, nanoparticles, or larger biomolecules is of paramount importance. 3-(2-Propynyloxy)piperidine hydrochloride emerges as a powerful tool in this context, offering a strategic combination of a reactive handle for covalent conjugation and a privileged structural scaffold.
The terminal alkyne group is primed for the highly efficient and bioorthogonal CuAAC reaction. This "click" reaction's modularity, high yield, and tolerance of a wide range of functional groups make it an ideal choice for bioconjugation under mild, aqueous conditions[1][2].
Concurrently, the piperidine ring is not merely a passive spacer. As one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, its inclusion can confer advantageous physicochemical properties to the final conjugate[3]. The piperidine motif is known to enhance metabolic stability, improve pharmacokinetic profiles (ADME), and facilitate transport across biological membranes[3]. Its three-dimensional structure can also influence the presentation of the immobilized ligand, potentially improving its interaction with biological targets. By modulating properties like lipophilicity and hydrogen bonding capacity, the piperidine scaffold can significantly enhance the "drug-likeness" and overall performance of the conjugated system.
This guide will provide the necessary protocols to leverage these advantages in your research.
The Chemistry of Immobilization: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the immobilization strategy lies in the CuAAC reaction, which forms a stable triazole ring between the terminal alkyne of 3-(2-Propynyloxy)piperidine hydrochloride and an azide-functionalized molecule or surface.
The generally accepted mechanism proceeds as follows:
Formation of Copper(I) Acetylide: A copper(I) catalyst interacts with the terminal alkyne to form a highly reactive copper(I) acetylide complex.
Nucleophilic Attack: The azide moiety then performs a nucleophilic attack on this complex.
Cyclization and Rearrangement: This leads to the formation of a copper heterocycle, which rearranges to a more stable copper(I) triazole intermediate.
Protonation: The final step is protonation, which releases the 1,4-substituted triazole product and regenerates the catalyst for the next cycle.
This reaction is highly specific and proceeds efficiently under mild conditions, making it ideal for use with sensitive biological molecules.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immobilization of a ligand using 3-(2-Propynyloxy)piperidine hydrochloride onto an azide-functionalized surface (e.g., a glass slide, microplate, or nanoparticle).
Materials and Reagents
Reagent
Recommended Supplier
Purity/Grade
Notes
3-(2-Propynyloxy)piperidine hydrochloride
Major Chemical Supplier
≥95%
Store in a cool, dry place.
Azide-functionalized substrate
N/A
N/A
Prepare according to established literature protocols for your specific substrate.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sigma-Aldrich, etc.
≥98%
Prepare a fresh stock solution in deionized water.
Sodium Ascorbate
Sigma-Aldrich, etc.
≥98%
Prepare a fresh stock solution in deionized water. Acts as the reducing agent.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Major Chemical Supplier
≥95%
Copper(I) stabilizing ligand. Prepare a stock solution in deionized water.
Phosphate-Buffered Saline (PBS)
N/A
pH 7.4
Reaction buffer.
Dimethyl Sulfoxide (DMSO)
Major Chemical Supplier
Anhydrous
For dissolving 3-(2-Propynyloxy)piperidine hydrochloride if needed.
Deionized Water (ddH₂O)
N/A
≥18 MΩ·cm
For preparing all aqueous solutions.
Step-by-Step Immobilization Protocol
This protocol is designed for a standard reaction volume of 1 mL. Adjust volumes proportionally for different scales.
Workflow Overview
Caption: Experimental workflow for ligand immobilization.
Detailed Steps:
Preparation of Stock Solutions:
Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in ddH₂O.
Sodium Ascorbate: Prepare a 200 mM stock solution in ddH₂O. Note: Prepare this solution fresh on the day of the experiment as it can oxidize.
THPTA: Prepare a 100 mM stock solution in ddH₂O.
3-(2-Propynyloxy)piperidine hydrochloride: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or PBS). Vortex until fully dissolved.
Reaction Assembly:
In a microcentrifuge tube, combine the following in order:
850 µL of PBS (pH 7.4).
100 µL of the 10 mM 3-(2-Propynyloxy)piperidine hydrochloride solution (final concentration: 1 mM).
Introduce the azide-functionalized substrate into the solution.
Vortex the mixture gently.
Catalyst Premix Preparation:
In a separate tube, prepare the catalyst premix by adding 20 µL of the 100 mM THPTA solution to 10 µL of the 100 mM CuSO₄ solution.
Vortex briefly. The solution should be colorless. This premix helps to stabilize the Cu(I) ion.
Initiation of the Click Reaction:
Add the 30 µL of the catalyst premix to the main reaction tube containing the substrate and the alkyne-piperidine linker.
To start the reaction, add 20 µL of the freshly prepared 200 mM sodium ascorbate solution. The final concentrations will be approximately:
Alkyne-piperidine: 1 mM
CuSO₄: 1 mM
THPTA: 2 mM
Sodium Ascorbate: 4 mM
Incubation:
Incubate the reaction at room temperature for 1 to 4 hours with gentle shaking or agitation. Reaction times may need to be optimized depending on the nature of the substrate and ligand.
Washing and Purification:
After incubation, remove the substrate from the reaction solution.
Wash the substrate thoroughly to remove any unreacted reagents and byproducts. A typical washing procedure involves sequential rinses with:
Deionized water (3 times)
Ethanol (2 times)
Deionized water (2 times)
Dry the substrate under a stream of nitrogen or in a vacuum desiccator.
Validation and Characterization of Immobilization
It is crucial to verify the successful immobilization of the ligand. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose.
Expected FTIR Spectral Changes
Disappearance of the Azide Peak: The most telling sign of a successful reaction is the disappearance or significant reduction of the characteristic azide (–N₃) stretching peak, which typically appears around 2100 cm⁻¹ .
Appearance of Triazole Ring Peaks: Concurrently, new peaks corresponding to the formation of the 1,2,3-triazole ring will appear. Look for characteristic peaks in the 1450-1650 cm⁻¹ region (C=C and C=N stretching) and around 1000-1200 cm⁻¹ (C-N stretching) of the triazole ring.
Functional Group
Before Reaction (cm⁻¹)
After Reaction (cm⁻¹)
Status
Azide (–N₃) stretch
~2100
Absent
Confirms azide consumption
Triazole Ring
Absent
~1450-1650, ~1000-1200
Confirms triazole formation
Additional characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) can also be employed to confirm changes in the surface elemental composition, specifically an increase in the nitrogen signal corresponding to the triazole ring and the piperidine moiety.
Safety and Handling
Proper safety precautions are essential when working with 3-(2-Propynyloxy)piperidine hydrochloride and the associated reagents.
3-(2-Propynyloxy)piperidine hydrochloride:
While a specific safety data sheet for this compound is not widely available, it should be handled with care, assuming it has the combined hazards of its constituent parts: piperidine and propargyl ether.
Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation[4].
Propargyl ethers are flammable liquids and may be harmful if swallowed[5][6]. A significant hazard is the potential to form explosive peroxides, especially upon storage or distillation[5][6].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3][7].
Copper Sulfate: Harmful if swallowed and an irritant to eyes and skin. Avoid creating dust.
Sodium Ascorbate: Generally considered safe, but good laboratory practices should be followed.
Solvents (DMSO, Ethanol): Flammable liquids. Keep away from ignition sources.
General Precautions:
Wash hands thoroughly after handling all chemicals[4].
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area[7].
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
3-(2-Propynyloxy)piperidine hydrochloride is a versatile and highly effective linker for ligand immobilization. By employing the robust and efficient CuAAC click chemistry reaction, researchers can conjugate this molecule to a wide array of azide-functionalized substrates. The inclusion of the piperidine scaffold offers the potential for enhanced biological and pharmacokinetic properties, making this an attractive tool for drug discovery and the development of advanced biomaterials. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this valuable chemical entity in your research endeavors.
References
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. [Link]
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved February 4, 2026, from [Link]
PENTA s.r.o. (2024, May 7). SAFETY DATA SHEET: Piperidine. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23349, Propargyl ether. Retrieved February 4, 2026, from [Link].
Harnessing the Power of "Click" Chemistry: An In-Depth Guide to the Experimental Setup for Azide-Alkyne Cycloaddition with Small Molecules
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The "Click" Philosophy in Modern Synthesis The concept of "click chemistry," first fully articulated in 2001 by K. B.
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Click" Philosophy in Modern Synthesis
The concept of "click chemistry," first fully articulated in 2001 by K. B. Sharpless and colleagues, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] At its heart is the goal to emulate nature's efficiency by joining molecular building blocks simply and powerfully.[2] The premier example of this philosophy is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its reliability and orthogonality.[3][4]
This guide provides a detailed exploration of the two primary modalities of this reaction for small molecule synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each, provide detailed, field-tested protocols, and offer guidance on selecting the optimal method for your specific research needs.
Part I: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the workhorse of click chemistry, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant is significantly faster and can be performed at room temperature, even in aqueous conditions.[1][5] This remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and specificity are why CuAAC is so widely adopted.[1]
Mechanism and the Essential Role of Each Component
The efficacy of a CuAAC reaction hinges on the interplay of four key components: the azide, the terminal alkyne, a copper(I) source, and a reducing agent, often supplemented with a copper-chelating ligand.
The Copper(I) Catalyst: The true catalyst is the copper(I) oxidation state. The reaction mechanism begins with the formation of a copper(I) acetylide intermediate.[][7] This complex then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, after protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[1]
Generating and Maintaining Cu(I): Copper(I) salts can be used directly, but are prone to oxidation to the catalytically inactive Cu(II) state. Therefore, it is far more common to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent.[1] Sodium ascorbate is the most common choice; it rapidly reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, which helps prevent the oxidative homocoupling of the alkyne substrate (Glaser coupling), a common side reaction.[1][8]
Accelerating and Protecting Ligands: While not always essential, ligands play a crucial dual role. They stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they can dramatically accelerate the reaction rate.[8][9] For biological applications, ligands are critical for protecting sensitive biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions.[8] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are particularly effective in aqueous media and can help mitigate copper's cytotoxicity in cellular applications.[10][11]
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the key steps in the copper-catalyzed cycloaddition, highlighting the central role of the Cu(I)-acetylide intermediate.
Purification of triazole products from piperidine click reactions
Application Note: Purification of Triazole Products from Piperidine Click Reactions Introduction The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of Triazole Products from Piperidine Click Reactions
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry, particularly for synthesizing piperidine-based pharmacophores. However, the purification of piperidine-triazole conjugates presents a unique "double-edged" challenge:
Basicity: The piperidine nitrogen (
) causes severe tailing (streaking) on standard silica gel, masking impurities and reducing yield.
Chelation: The 1,2,3-triazole ring and the piperidine amine can act cooperatively as a bidentate ligand, binding copper catalyst residues with high affinity. Standard aqueous washes often fail to reduce copper levels below pharmaceutical thresholds (<10 ppm).
This guide provides a modular, self-validating purification strategy designed to disrupt metal-ligand complexes and achieve
purity.
Critical Analysis of Impurities
Before selecting a protocol, understand the species present in your crude reaction mixture:
Impurity Type
Source
Chemical Behavior
Removal Strategy
Copper Species
Catalyst (CuI, CuSO₄/Ascorbate)
Forms stable complexes with triazole/amine. Blue/Green tint.
Strategic Protocol 1: The "Chelation Breaker" Work-up
Use this as the primary post-reaction step for all liquid-phase syntheses.
Mechanism: Standard brine/water washes are insufficient for amine-triazoles. We utilize EDTA (Ethylenediaminetetraacetic acid) , which has a higher formation constant (
) for Cu(II) than the triazole-piperidine complex, effectively stripping the metal from the product.
Reagents:
0.1 M EDTA Solution: Dissolve 37.2 g disodium EDTA in 1 L water. Adjust pH to 8-9 with NaOH (chelation is most efficient at basic pH).
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Protocol:
Quench: Dilute the reaction mixture with the Extraction Solvent (5x reaction volume).
First Wash (Ammoniacal): Wash the organic phase with 10% aqueous
(1:1 v/v).
Why? Ammonia competes for copper coordination and keeps the aqueous phase basic, preventing protonation of the piperidine (which would drive it into the water layer).
Second Wash (The Breaker): Wash the organic phase vigorously with 0.1 M EDTA (pH 9) for at least 10 minutes.
Visual Check: The aqueous layer should turn blue (Cu-EDTA complex). If deep blue, repeat this step.
Final Wash: Wash with saturated brine to remove residual EDTA.
Dry & Concentrate: Dry over
, filter, and concentrate
Checkpoint: The resulting oil/solid should be free of green/blue tint.
Strategic Protocol 2: Chromatographic Purification (The "Anti-Streak" Method)
Required when side products (regioisomers, homocoupled alkynes) are present.
The Challenge: Piperidine interacts strongly with the acidic silanols on silica gel, causing peak broadening.
The Solution: Deactivate the silica surface using a mobile phase modifier.
Mobile Phase Systems:
System A (Standard): DCM / Methanol + 1% Triethylamine (TEA) or 1%
.
System B (High Polarity): DCM / 7N
in Methanol (95:5 to 80:20 gradient).
Protocol:
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase containing the base modifier (TEA or Ammonia). This neutralizes active silanol sites before the sample touches the column.
Loading: Dissolve the crude residue in a minimum amount of DCM. If solubility is poor, add a few drops of Methanol.
Elution: Run the gradient.
Note: The triazole-piperidine product will typically elute later than non-basic impurities.
Fraction Analysis: Use TLC with Ninhydrin stain (stains amines red/purple) or Dragendorff’s reagent (orange on yellow background for alkaloids/amines).
Strategic Protocol 3: Salt Formation (The "Crystallization" Shortcut)
Best for: High-purity isolation without columns. Ideal for scale-up.
Mechanism: Piperidines form stable, crystalline salts with HCl. Neutral impurities (unreacted alkynes, bistriazoles) will remain in the organic mother liquor, while the piperidine-triazole salt precipitates.
Protocol:
Dissolution: Dissolve the crude free base (after Protocol 1) in a non-polar solvent (Diethyl Ether or dry EtOAc).
Acidification: Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane at 0°C.
Observation: A white to off-white precipitate should form immediately.
Digestion: Stir the suspension for 30 minutes to ensure complete salt formation and trap impurities in the solution.
Filtration: Filter the solid under vacuum or nitrogen pressure.
Wash: Wash the filter cake with cold Ether (3x) to remove non-basic organic impurities.
Recovery:
Option A (Keep as Salt): Dry the solid. This is often the preferred form for biological testing (improved solubility).
Option B (Free Base): Suspend the salt in DCM, wash with 1M NaOH, dry organic layer, and concentrate.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude purity and copper content.
Figure 2: The "Chelation Breaker" Mechanism
Caption: Mechanistic overview of copper removal using competitive chelation with EDTA.
Quality Control & Validation
To ensure the protocol was successful, perform the following checks:
Residual Copper Test:
Quick Test: Dissolve 5 mg product in 1 mL concentrated ammonia. No blue color should develop.
Quantitative:ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. Target: <10 ppm for biological assays.
Purity Analysis:
1H NMR: Check for the diagnostic triazole proton singlet (
7.5–8.5 ppm) and the absence of broad "humps" which indicate paramagnetic copper impurities.
LC-MS: Confirm mass and absence of dimer peaks (Glaser coupling).
References
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015. [Link]
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. [Link]
Gawande, M. B., et al. (2013). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811. [Link]
Strategic Utilization of Piperidine Scaffolds in Neuropharmacology: From Design to Validation
Part 1: The Piperidine Advantage in Neuropharmacology The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold in neuropharmacology. Its ubiquity stems from its unique confor...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: The Piperidine Advantage in Neuropharmacology
The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold in neuropharmacology. Its ubiquity stems from its unique conformational flexibility (chair conformation) and its ability to present pharmacophores in specific spatial orientations that mimic endogenous neurotransmitters like dopamine and acetylcholine.
In drug development, the piperidine core serves as a versatile template. By modifying the nitrogen atom (N-substitution) or the carbon skeleton (C-substitution), researchers can fine-tune lipophilicity (LogP), basicity (pKa), and receptor subtype selectivity.
Comparative Analysis of Piperidine-Based Blockbusters
The following table highlights how distinct substitution patterns on the piperidine core dictate therapeutic indications.
Drug
Primary Indication
Target Mechanism
Piperidine Role
Donepezil
Alzheimer's Disease
AChE Inhibitor
N-benzylpiperidine moiety binds to the anionic subsite of Acetylcholinesterase.
Methylphenidate
ADHD
DAT/NET Inhibitor
Piperidine ring mimics the ethylamine chain of dopamine; blocks reuptake.[1]
Fentanyl
Pain Management
-Opioid Agonist
4-anilidopiperidine core provides rigid spacing essential for receptor activation.
Haloperidol
Schizophrenia
D2 Antagonist
4-phenylpiperidine structure is critical for D2 receptor affinity.
Part 2: Structural Logic & Design Pathways
To visualize the structure-activity relationship (SAR) logic, the following diagram maps the functionalization strategies.
Figure 1: Divergent SAR pathways for piperidine scaffolds. The choice of substitution site directs the molecule toward distinct neuropharmacological targets.
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating , meaning they include internal checkpoints to ensure data integrity.
Protocol A: The Modified Ellman Assay (AChE Inhibition)
Application: Screening piperidine derivatives (like Donepezil analogs) for Alzheimer's efficacy.
Principle: Acetylcholinesterase (AChE) hydrolyzes Acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) measurable at 412 nm.
Enzyme Incubation: Add 20 µL AChE solution to all wells except Blanks. Incubate at 25°C for 10 minutes.
Why? Allows the inhibitor to bind to the enzyme active site before substrate competition begins.
Reaction Initiation: Add 10 µL DTNB + 10 µL ATCh to all wells.
Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.
Data Analysis & Validation
Velocity Calculation: Calculate the slope (ΔOD/min) for the linear portion of the curve.
Validation Check: The "Inhibition Control" (Donepezil) must show <10% activity relative to the "Positive Control". If not, the enzyme is degraded or the reagents are compromised.
IC50 Determination: Plot % Inhibition vs. Log[Compound] using non-linear regression.
Application: Assessing affinity of piperidine-based stimulants (like Methylphenidate analogs).
Principle: Competition binding using [³H]-WIN 35,428 (a high-affinity DAT ligand) to displace test compounds.
Reagents
Membrane Prep: Rat striatal membranes or HEK293 cells stably expressing hDAT.
Test: Buffer + Membranes + Radioligand + Piperidine Analog (10^-9 to 10^-5 M).
Incubation: Incubate at 4°C for 2 hours.
Expert Insight: 4°C is used to minimize transporter internalization and enzymatic degradation of the ligand.
Harvesting: Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter. Rapidly filter using a cell harvester.[7]
Washing: Wash 3x with ice-cold buffer to remove unbound radioligand.
Counting: Add scintillation cocktail and count CPM (Counts Per Minute).
Self-Validating Calculations
Specific Binding:
.
Check: SB should be >70% of Total Binding. If <50%, the assay noise is too high.
Ki Calculation: Use the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Part 4: References
Piperidine Scaffolds in Drug Design:
Title: Piperidine-containing drugs and recently studied analogs.[8][9]
Application Notes & Protocols: Clickable Piperidine Probes for Target Identification
I. Introduction: The Power of Knowing the Target The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics targeting a wide range of diseases.[1...
Author: BenchChem Technical Support Team. Date: February 2026
I. Introduction: The Power of Knowing the Target
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics targeting a wide range of diseases.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.[1][3] However, for many bioactive molecules, including those derived from phenotypic screens, the precise molecular target(s) and mechanism of action remain elusive. Identifying these targets is a critical and often rate-limiting step in drug discovery, essential for understanding efficacy, predicting off-target effects, and optimizing lead compounds.[4][5]
Chemical proteomics has emerged as a powerful discipline to address this challenge.[6][7] By employing bespoke chemical probes, we can illuminate the protein interaction landscape of a small molecule directly within a complex biological system.[8] This guide provides a detailed overview and field-proven protocols for the design and application of clickable piperidine photoaffinity probes , a state-of-the-art tool for the confident identification of drug targets.
These probes combine three key features:
A Piperidine Core: The bioactive scaffold that directs the probe to its protein target(s).
A Photoreactive Group: A moiety (typically a diazirine) that, upon UV irradiation, forms a highly reactive species to create a stable, covalent bond with the target protein.[9][10]
A Bioorthogonal Handle: A small, inert chemical group (typically an alkyne) that allows for the specific attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via a "click" reaction.[11][12]
This trifunctional design allows for a versatile and powerful workflow: the probe first binds its target non-covalently, is then locked in place covalently via photo-crosslinking, and is finally tagged for detection and identification, minimizing perturbation to the native biological system.[13][14]
II. Probe Design & Synthesis: The Blueprint for Success
The efficacy of a target identification experiment hinges on the quality of the chemical probe. A well-designed probe should retain the biological activity of the parent molecule while efficiently crosslinking to its target upon activation.
A. Core Principles of Probe Design
Preservation of Biological Activity: The addition of the photoreactive group and the clickable handle must not significantly disrupt the binding of the piperidine scaffold to its target. This is the most critical principle.[6][15] Structure-Activity Relationship (SAR) data for the parent molecule is invaluable here. Modifications should be made at positions known to be tolerant of substitution, often pointing away from the key binding interface and towards a solvent-exposed region.[13][16][17]
Choice of Photoreactive Group: While several options exist (e.g., benzophenones, aryl azides), diazirines are often preferred.[3][18] They are small, reducing the likelihood of steric hindrance, and are generally more stable in the dark.[1][9] Upon activation with long-wave UV light (~350-365 nm), which is less damaging to biological samples, they generate highly reactive carbenes that can insert into a wide range of C-H and X-H bonds in close proximity, providing a high-resolution snapshot of the binding event.[13][19]
Placement of the Bioorthogonal Handle: A terminal alkyne is the most common choice for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most robust and widely used click reaction.[11][20] Like the photoreactive group, the alkyne should be installed via a linker at a position that does not interfere with target binding.
The overall workflow for designing and validating a clickable piperidine probe is a self-validating system, ensuring scientific integrity at each stage.
Caption: Probe Design and Validation Workflow.
B. Example Synthesis Pathway
Here we outline a representative synthesis of a clickable piperidine photoaffinity probe. This pathway is conceptual and would require optimization for a specific piperidine scaffold. The strategy involves coupling a piperidine core bearing a suitable functional group (e.g., an amine) with a pre-functionalized linker containing both the diazirine and alkyne moieties.
Caption: Conceptual Probe Synthesis via Amide Coupling.
Key Synthesis Considerations:
Protecting Groups: Standard protecting group chemistry (e.g., Boc for amines) is often required to ensure specific reactions.[12]
Purification: Each step requires careful purification, typically by column chromatography, to ensure the final probe is of high purity for biological experiments.
Stability: Diazirine-containing compounds should be stored protected from light to prevent premature activation.[1] However, they are generally stable to ambient lab light during synthesis procedures.[1]
III. Experimental Protocols: From Labeling to Identification
This section provides detailed, step-by-step protocols for a typical target identification workflow using a clickable piperidine probe in a mammalian cell lysate model.
A. Workflow Overview
The experimental process is sequential, beginning with labeling the proteome and culminating in mass spectrometry-based identification of candidate target proteins.
B. Protocol 1: Photoaffinity Labeling (PAL) of Cell Lysate
Rationale: This step aims to covalently crosslink the piperidine probe to its binding partners in a complex protein mixture. A competition control, where the lysate is pre-incubated with an excess of the parent (unmodified) piperidine compound, is essential. A true target will show reduced labeling in the competition sample.
Materials:
Cell Lysate (e.g., from HeLa or HEK293 cells) in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease inhibitors).
Clickable Piperidine Probe (e.g., 10 mM stock in DMSO).
Parent Piperidine Compound (for competition, 100 mM stock in DMSO).
UV Crosslinking apparatus (e.g., Rayonet reactor with 365 nm lamps).[21]
Ice, microcentrifuge tubes.
Procedure:
Prepare Lysate: Thaw cell lysate on ice. Determine protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 2-5 mg/mL with lysis buffer.
Set up Labeling Reactions: In 1.5 mL microcentrifuge tubes on ice, prepare the following reactions (example volumes for a 100 µL final volume):
Component
Test Sample
Competition Control
No Probe Control
Cell Lysate (2 mg/mL)
98 µL
97 µL
99 µL
Parent Compound (100 mM)
-
1 µL (1 mM final)
-
DMSO
1 µL
-
1 µL
Pre-incubation
15 min, 4°C
15 min, 4°C
15 min, 4°C
Clickable Probe (10 mM)
1 µL (100 µM final)
1 µL (100 µM final)
-
Incubation
30 min, 4°C
30 min, 4°C
30 min, 4°C
UV Irradiation: Place the open tubes on ice in the UV crosslinker, approximately 5-10 cm from the lamps. Irradiate for 10-15 minutes at 365 nm.[22]
Causality: Irradiation provides the energy to convert the diazirine into a reactive carbene, which then forms a covalent bond with any nearby amino acid residue. Performing this on ice minimizes heat-related protein degradation.
Post-Irradiation: The samples are now ready for the click reaction. Proceed immediately or store at -80°C.
C. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This step attaches a biotin tag to the alkyne handle of the probe-labeled proteins. Biotin's high affinity for streptavidin will be exploited later for enrichment.
Materials:
Photo-labeled lysate from Protocol 1.
Click Reaction Buffer Components:
Biotin-Azide (e.g., 10 mM stock in DMSO).
Copper (II) Sulfate (CuSO₄) (e.g., 50 mM stock in water).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock in water).
Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh ).
Procedure:
Prepare Click Master Mix: For each 100 µL reaction, prepare a master mix. Add reagents in the order listed to prevent premature copper reduction.
Component
Final Concentration
Volume per reaction
Biotin-Azide (10 mM)
100 µM
1 µL
CuSO₄ (50 mM)
1 mM
2 µL
THPTA (50 mM)
5 mM
10 µL
Sodium Ascorbate (100 mM)
5 mM
5 µL
Total Volume
18 µL
Initiate Reaction: Add 18 µL of the master mix to each 100 µL sample of photo-labeled lysate.
Incubate: Vortex briefly and incubate for 1 hour at room temperature, protected from light.[11][23]
Stop Reaction (Optional): The reaction can be stopped by adding 10 µL of 50 mM EDTA. For many downstream applications, this is not necessary. The biotinylated lysate is now ready for analysis and enrichment.
D. Protocol 3: Target Enrichment and Proteomic Analysis
Rationale: Biotinylated proteins are captured using streptavidin-coated magnetic beads. After washing away non-specifically bound proteins, the captured targets are digested into peptides, which are then identified by mass spectrometry.
Bead Preparation: Resuspend streptavidin beads and wash them according to the manufacturer's protocol.
Protein Enrichment: Add an appropriate amount of washed beads (e.g., 30 µL of slurry) to each biotinylated lysate sample. Incubate for 1-2 hours at room temperature with rotation to allow binding.[7]
Washing: Place tubes on a magnetic rack to capture the beads. Aspirate the supernatant. Wash the beads extensively to remove non-specific binders. A typical wash series might be:
2x with PBS + 0.1% SDS
3x with PBS
Causality: The SDS wash helps to remove proteins that are non-specifically interacting with the beads or other proteins, increasing the signal-to-noise ratio of true targets.
On-Bead Digestion:
a. Resuspend beads in 100 µL of 50 mM ammonium bicarbonate.
b. Add DTT to a final concentration of 10 mM. Incubate at 55°C for 30 min (reduces disulfide bonds).
c. Cool to room temperature. Add iodoacetamide to 25 mM. Incubate in the dark for 30 min (alkylates free thiols).
d. Add sequencing-grade trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.
Peptide Collection: Place tubes on the magnetic rack. Collect the supernatant containing the digested peptides.
LC-MS/MS Analysis: Acidify the peptide samples with formic acid and analyze them using a standard quantitative proteomics workflow (e.g., label-free quantification).
Data Analysis:
Identify proteins present in the test sample but absent or significantly reduced in the "No Probe" control.
From this list, identify proteins whose signal is significantly diminished in the "Competition Control" sample. These are your high-confidence target candidates.
IV. Troubleshooting & Self-Validation
Every protocol requires optimization. Below are common issues and strategies to ensure the trustworthiness of your results.
Optimize wash buffer composition and number of washes. Use quantitative proteomics (e.g., SILAC, TMT) to distinguish specific binders from background.[21]
Always use freshly prepared Sodium Ascorbate. [20] Ensure proper concentration and ratio of CuSO₄ and ligand.
Target Validation is Crucial: The output of this workflow is a list of candidate targets. Final validation is essential and can be performed using orthogonal methods such as:
Western Blot: Confirm the interaction with a specific antibody against the candidate protein.
In-vitro Binding Assays: Use purified protein and the piperidine compound in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Genetic Approaches: Use siRNA or CRISPR to knock down the candidate protein and assess if the biological effect of the parent compound is lost.[5]
V. References
Chemical Communications. (2021). Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. [Link]
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]
Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(2), 193-203. [Link]
Hur, I., et al. (2011). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & medicinal chemistry letters, 21(20), 6067–6070. [Link]
Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labeling in target- and binding-site identification. Chemical Society reviews, 44(14), 4738–4748. [Link]
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]
Tang, W., & Wang, C. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal transduction and targeted therapy, 5(1), 70. [Link]
Tomohiro, T., et al. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction. Heterocycles, 89(12), 2695-2720. [Link]
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific reports, 6, 35923. [Link]
Ward, C. C., & Creative Biolabs. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Creative Biolabs. [Link]
Zhang, M., et al. (2004). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of medicinal chemistry, 47(22), 5459–5469. [Link]
Zhang, M., et al. (2018). Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes. Bioorganic & medicinal chemistry letters, 28(9), 1599–1602. [Link]
Rega, M. F., et al. (2022). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR protocols, 3(4), 101859. [Link]
Zhou, Y., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 166, 363–381. [Link]
Zhuravlev, A. V., & Vasilevsky, S. F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(23), 8448. [Link]
G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]
Chemical Society Reviews. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]
ResearchGate. (2023). Key principles for designing and selecting effective chemical probes. [Link]
Chemical Science. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. [Link]
YouTube. (2021). Chemoproteomic profiling: from target discovery to target engagement. [Link]
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
MDPI. (2020). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]
ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]
bioRxiv. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping. [Link]
ResearchGate. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current topics in medicinal chemistry, 13(5), 539–546. [Link]
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]
Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2695-2720. [Link]
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]
RSC Publishing. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
Wang, L., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Trends in pharmacological sciences, 32(12), 727–734. [Link]
ResearchGate. (2022). General workflow of chemical probe‐based target identification.... [Link]
World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]
Casey, R. J., et al. (2014). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of organic chemistry, 79(5), 2127–2135. [Link]
UC San Diego. Methods For Generating Target Enrichment Probes For Genome Sequencing Applications. [Link]
Application Notes and Protocols: Incorporating 3-(2-Propynyloxy)piperidine Hydrochloride for Advanced Peptide Synthesis and Bioconjugation
Abstract The introduction of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications allow for the generation of peptides with e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The introduction of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications allow for the generation of peptides with enhanced stability, novel structural constraints, and the ability to be conjugated to other molecules. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-(2-Propynyloxy)piperidine hydrochloride, a versatile building block, into peptide structures. The terminal alkyne functionality serves as a powerful handle for subsequent bio-orthogonal modifications via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry". This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering both the theoretical basis and practical steps for successful synthesis and application.
Introduction: The Rationale for Alkyne-Modified Peptides
Standard solid-phase peptide synthesis (SPPS) using the 20 proteinogenic amino acids provides a vast chemical space, yet it is often limited by the inherent liabilities of natural peptides, such as susceptibility to proteolysis and rapid clearance. The incorporation of synthetic building blocks can overcome these limitations. The piperidine scaffold, a common motif in pharmaceuticals, can impart favorable pharmacokinetic properties and introduce conformational rigidity.[1][2]
The key feature of 3-(2-Propynyloxy)piperidine is its terminal alkyne group. This functional group is remarkably stable throughout the standard Fmoc-based SPPS workflow, including repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) and the final strong acid cleavage from the resin (e.g., trifluoroacetic acid - TFA).[3][4] The true power of the alkyne is realized post-synthesis, where it can be selectively and efficiently reacted with an azide-functionalized molecule through CuAAC click chemistry.[5] This reaction is highly specific, high-yielding, and can be performed in aqueous, biological-friendly conditions, making it ideal for:
Bioconjugation: Attaching peptides to proteins, antibodies, or oligonucleotides.
Labeling: Introducing fluorescent dyes, radioactive isotopes, or imaging agents.[6]
Drug Delivery: Conjugating peptides to drug carriers, polymers like PEG, or targeting ligands.
Peptidomimetics: Creating novel peptide architectures with enhanced stability and activity.
This guide will detail the necessary steps to leverage 3-(2-Propynyloxy)piperidine hydrochloride, from its initial preparation as an Fmoc-protected building block to its final application in a model click chemistry conjugation.
The Building Block: 3-(2-Propynyloxy)piperidine
Before incorporation into a peptide, the commercially available hydrochloride salt must be neutralized and the secondary amine of the piperidine ring must be protected to prevent unwanted side reactions during peptide coupling. For standard Fmoc-SPPS, the ideal protecting group is Fmoc itself, ensuring its removal occurs along with the N-terminal Fmoc groups of the peptide backbone.
Chemical Structure and Properties
IUPAC Name: 3-(Prop-2-yn-1-yloxy)piperidine
CAS Number: 1216549-70-0 (as hydrochloride)
Molecular Formula: C₈H₁₃NO (free base)
Key Features: A saturated piperidine ring providing a rigid scaffold, a flexible propargyl ether linkage, and a terminal alkyne for click chemistry.
Technical Support Center: Optimizing Catalyst Loading for 3-(2-Propynyloxy)piperidine hydrochloride Click Reaction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on optimizing catalyst loading for the conjugation of 3-(2-Propynyloxy)piperidine hydrochloride. Here, we dissect the critical parameters influencing reaction efficiency and provide actionable troubleshooting advice to overcome common experimental hurdles.
Introduction to the CuAAC Click Reaction
The CuAAC reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][][3] This reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[][4] The remarkable efficiency and bioorthogonality of the CuAAC reaction have made it an invaluable tool for bioconjugation, drug discovery, and materials science.[3][4]
The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne.[1][5] The catalytically active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[1][6][7][8] Ligands are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[9][10]
This section addresses common challenges and questions related to optimizing the CuAAC reaction for 3-(2-Propynyloxy)piperidine hydrochloride.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
Catalyst System Integrity: The heart of the CuAAC reaction is the Cu(I) catalyst. Its concentration and stability are paramount.
Inadequate Reduction of Cu(II): The most common method for generating the active Cu(I) catalyst is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate.[1][6][7][8] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time, especially when exposed to air.[8] A brownish appearance indicates oxidation and reduced activity.[6][8]
Catalyst Oxidation: The Cu(I) ion is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[9][11] While not always necessary for small-scale reactions, deoxygenating your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can be beneficial.[12][13]
Sub-optimal Catalyst Loading: The amount of copper catalyst can significantly impact the reaction rate.[14] While higher catalyst loading can increase the rate, it can also lead to side reactions and purification challenges. A typical starting point is 1-5 mol% of the limiting reagent.
Ligand Choice and Concentration: Ligands play a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction.[9][10][15]
Ligand Selection: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[15] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[15][16]
Ligand-to-Copper Ratio: An excess of ligand relative to copper is generally beneficial, with a typical ratio of 5:1 (ligand:copper) often used to protect the catalyst and the biomolecules from oxidation.[17][18] However, excessive ligand concentrations can sometimes be inhibitory.[19]
Reactant Quality and Stoichiometry:
Purity of Starting Materials: Ensure the purity of your 3-(2-Propynyloxy)piperidine hydrochloride and the corresponding azide partner. Impurities can chelate the copper catalyst or participate in side reactions.
Stoichiometry: While a 1:1 stoichiometry of alkyne to azide is ideal, a slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if one component is particularly valuable or difficult to synthesize.
Reaction Conditions:
Solvent: The choice of solvent can influence reaction rates. Protic solvents like water, t-BuOH/water mixtures, and alcohols are often effective.[20] In some cases, polar aprotic solvents like DMSO or DMF may be necessary to dissolve the reactants.[20]
pH: The optimal pH for CuAAC reactions is typically in the range of 4 to 12.[1] For reactions involving pH-sensitive molecules, buffering the reaction mixture is advisable.
Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, gentle heating (e.g., 30-40 °C) can sometimes accelerate slow reactions.
Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.
Minimizing Alkyne Homocoupling:
Sufficient Reducing Agent: Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment and suppress the oxidation of Cu(I) to Cu(II), which can catalyze the homocoupling reaction.[1]
Use of Ligands: Chelating ligands can help to prevent the formation of the copper-acetylide species that participate in homocoupling.[9]
Controlled Addition of Copper: Adding the copper catalyst solution slowly to the reaction mixture containing the alkyne, azide, and reducing agent can minimize the transient concentration of free Cu(I) and reduce the likelihood of homocoupling.
Other Potential Side Reactions:
Reactions with Biomolecules: In bioconjugation reactions, copper ions and ascorbate can potentially lead to the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules like proteins.[21][22] Using an excess of a protective ligand can help mitigate this issue.[17]
Q3: How do I choose the optimal catalyst loading for my specific reaction?
A3: The optimal catalyst loading is a balance between reaction rate, yield, and the ease of purification. A systematic optimization is recommended.
Screening Different Catalyst Concentrations: Start with a range of copper concentrations, for example, 0.1, 0.5, 1, and 5 mol% relative to the limiting reagent. Monitor the reaction progress over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Evaluating Ligand Effects: For each copper concentration, you can also screen different ligand-to-copper ratios (e.g., 1:1, 2:1, 5:1).
Considering the Scale of the Reaction: For small-scale discovery chemistry, a higher catalyst loading might be acceptable to ensure rapid and complete conversion. For larger-scale synthesis, minimizing the catalyst loading is often a priority to reduce costs and simplify purification.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Copper Catalyst Loading
This protocol provides a starting point for optimizing the catalyst loading for the click reaction between 3-(2-Propynyloxy)piperidine hydrochloride and a generic azide.
Materials:
3-(2-Propynyloxy)piperidine hydrochloride
Azide coupling partner
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium L-ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before each use. [6][8]
Ligand (50 mM):
THPTA: Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.
TBTA: Dissolve 26.5 mg of TBTA in 1.0 mL of DMSO.
Reaction Setup (Example for 1 mol% Catalyst):
To a reaction vial, add 3-(2-Propynyloxy)piperidine hydrochloride (1.0 eq) and the azide partner (1.0-1.2 eq).
Add the chosen solvent to achieve the desired reaction concentration (e.g., 0.1 M).
Add the ligand stock solution (e.g., for a 5:1 ligand-to-copper ratio with 1 mol% copper, add 5 mol% of the ligand).
Add the copper(II) sulfate stock solution (1 mol%).
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 10 mol%).
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).
Data Presentation: Catalyst Loading Optimization
Entry
CuSO₄ (mol%)
Ligand (mol%)
Ligand:Cu Ratio
Reaction Time (h)
Conversion (%)
1
0.1
0.5
5:1
24
Low
2
0.5
2.5
5:1
12
Moderate
3
1.0
5.0
5:1
4
High
4
5.0
25.0
5:1
1
Complete
5
1.0
1.0
1:1
8
Moderate-High
Note: This is an exemplary table. Actual results will vary depending on the specific reactants and conditions.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing catalyst loading in a CuAAC reaction.
Caption: Workflow for optimizing catalyst loading in CuAAC reactions.
References
baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved from [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
García, J. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Accounts of Chemical Research, 55(9), 1255-1267.
Jana, S., & Wu, P. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
Zhang, G., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(1), 119-127.
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704.
Wikipedia. (2024, January 26). Click chemistry. [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
Jena Bioscience. (n.d.). “Copper-Catalyzed Azide—Alkyne Click Chemistry for Bioconjugation”. In: Current Protocols in Chemical Biology. Retrieved from [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
Uddin, M. J., et al. (2023).
IntechOpen. (2022). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
Finn, M. G. (2021). Introduction: Click Chemistry. Chemical Reviews, 121(12), 6881-6882.
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6548.
Technical Support Center: Optimizing Propargyl Ethers in Click Chemistry
Introduction: The Propargyl Ether Challenge Welcome to the Advanced Application Guide for Propargyl Ethers in CuAAC. Propargyl ethers ( ) are among the most versatile "clickable" handles due to the stability of the ether...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Propargyl Ether Challenge
Welcome to the Advanced Application Guide for Propargyl Ethers in CuAAC.
Propargyl ethers (
) are among the most versatile "clickable" handles due to the stability of the ether linkage and the synthetic ease of introducing propargyl groups (via propargyl bromide). However, in high-stakes drug discovery and bioconjugation, the "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is rarely as simple as mixing reagents.
As a Senior Application Scientist, I often see researchers struggle not with the click reaction itself, but with competing side pathways that degrade the propargyl ether or consume the alkyne before the triazole forms. The most critical threats are Glaser homocoupling (oxidative dimerization) and, less commonly but critically for aromatic substrates, oxidative depropargylation .
This guide provides a self-validating troubleshooting framework to eliminate these side reactions and maximize yield.
Q: My reaction mixture turns green/blue, and I see a new spot on TLC that isn't my product. What is happening?
A: You are likely observing Glaser Homocoupling (Alkyne Dimerization).
This is the most common failure mode for terminal alkynes like propargyl ethers.
The Chemistry: In the presence of Oxygen (
) and Copper(I), two terminal alkynes couple to form a diyne (). This consumes your starting material and generates a byproduct that is often difficult to separate.
The Indicator: The color change to green or blue indicates the oxidation of active Cu(I) to inactive Cu(II), which drives the oxidative coupling cycle.
The Fix:
Degas Solvents: Sparge all buffers and solvents with Nitrogen or Argon for at least 15 minutes before adding the catalyst.
Ligand Selection: Switch to a ligand that stabilizes Cu(I) and blocks oxidant access.[1] THPTA (water-soluble) or TBTA (organic-soluble) are mandatory.
Reductant Excess: Ensure Sodium Ascorbate is present in 5-10 fold excess relative to Copper to instantly reduce any formed Cu(II) back to Cu(I).
Q: I am using an aromatic propargyl ether (e.g., propargyloxy-benzene), and I see the formation of a phenol byproduct. Why?
A: You are experiencing Copper-Catalyzed Depropargylation (Ether Cleavage).
The Chemistry: While rare in standard conditions, electron-rich aromatic propargyl ethers can undergo oxidative cleavage catalyzed by Cu(I) at elevated temperatures or in the presence of specific oxidants, releasing the parent phenol and destroying the click handle.
The Fix:
Temperature Control: perform the reaction at room temperature (RT) or
. Do not heat above .
Avoid Oxidative Stress: This reaction pathway is often synergistic with oxygen. Strict anaerobic conditions (degassing) usually eliminate this side reaction.
Category 2: Catalyst & Kinetics[3]
Q: My reaction stalls at 50% conversion. Adding more Copper Sulfate doesn't help. Why?
A: Your catalyst is likely "dead" due to Chelation Arrest or Oxidation.
The Chemistry: Propargyl ethers contain an oxygen atom that can weakly coordinate to copper. However, the main culprit is usually the formation of inactive Cu(II) species or non-productive aggregates. Simply adding more Cu(II) (
) without sufficient reductant (Ascorbate) just increases the concentration of the oxidative species, worsening side reactions.
The Fix:
Re-initiate correctly: Do not just add copper. Add a fresh premixed solution of Cu:Ligand (1:2 ratio) and Ascorbate .
Check pH: CuAAC is optimal between pH 7-8. If your propargyl ether hydrolyzes or your buffer is acidic, protonation of the ligand can kill the catalyst.
Part 2: Visualizing the Competitive Pathways
The following diagram illustrates the mechanistic divergence between the desired Click reaction and the parasitic Glaser coupling. Note how Oxygen is the "switch" that activates the side reaction.
Caption: Cycle A (Green) represents the desired Click pathway. Cycle B (Red) is the parasitic Glaser coupling triggered by Oxygen. Sodium Ascorbate actively suppresses Cycle B.
Part 3: Optimized Experimental Protocol
This protocol is designed specifically for Propargyl Ethers to minimize ether cleavage and homocoupling.
Reagents Preparation
Reagent
Concentration
Solvent
Storage
CuSO4
20 mM
HPLC Water
RT
THPTA Ligand
50 mM
HPLC Water
-20°C
Sodium Ascorbate
100 mM
HPLC Water
Freshly Prepared (Critical)
Propargyl Ether
1-10 mM
DMSO/Water
-20°C
Step-by-Step Workflow
The Premix (The "Copper Cocktail"):
Why: Pre-complexing Copper with the Ligand protects the metal from oxidation immediately upon addition.
In a separate microtube, mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA). Vortex and let sit for 5 minutes. The solution should remain blue/clear.
Substrate Assembly:
In your reaction vessel, combine your Propargyl Ether substrate and the Azide partner in the desired buffer (PBS, Tris, or HEPES, pH 7.5).
Solvent Note: If the propargyl ether is hydrophobic, add DMSO up to 20% v/v.
Degassing (The Safety Lock):
Bubble Nitrogen or Argon through the substrate mixture for 30-60 seconds (for small volumes) or 5-10 minutes (for >10 mL).
Self-Validation: If you skip this, you risk seeing the solution turn yellow/brown (Glaser products) later.
Initiation:
Add the Copper-Ligand Premix to the reaction.
Immediately add the Sodium Ascorbate (Final conc: 5 mM, or 5-10 equivalents relative to Cu).
Visual Check: The solution should be colorless or very pale yellow. If it turns bright yellow or brown immediately, your ascorbate is degraded.
Incubation:
Incubate at Room Temperature for 30-60 minutes in the dark.
Warning: Do not heat propargyl ethers with copper unless absolutely necessary.
Quenching:
Add EDTA (10 mM final) to chelate the copper and stop the reaction before analysis.
Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions.
Source:Journal of the American Chemical Society (2017).[2]
Removal of copper catalyst from bioconjugation reactions
Topic: Post-Bioconjugation Copper (Cu) Removal Strategies Critical Assessment & Method Selection Before initiating any removal protocol, you must categorize your sample. The "standard" dialysis method often fails because...
Before initiating any removal protocol, you must categorize your sample. The "standard" dialysis method often fails because it does not account for the binding affinity of Copper(I/II) to specific amino acid residues (Histidine, Cysteine) on your target protein.
Use this decision matrix to select the correct protocol:
Figure 1: Decision matrix for selecting the optimal copper removal strategy based on analyte size and stability constraints.
Best for: Labile proteins, high-throughput screening, and samples where dilution is unacceptable.
Mechanism: Functionalized silica or agarose beads (e.g., Thiourea, IDA, or proprietary resins like CupriSorb™) act as a "copper sink," possessing a higher affinity (
) for Cu than the protein surface.
Materials:
Functionalized Scavenger Resin (e.g., QuadraPure™ TU or Chelating Sepharose).
0.22 µm Spin Filters (Cellulose Acetate).
Step-by-Step Workflow:
Activation (If required): Wash 100 mg of resin with degassed water to remove storage preservatives.
Dosage Calculation: Add resin at a 50-fold molar excess relative to the initial Copper concentration.
Why? Kinetics are diffusion-limited. Excess beads increase the collision frequency, reducing incubation time from hours to minutes.
Incubation: Add resin directly to the reaction mixture.
Agitation: End-over-end rotation at 4°C for 30–60 minutes.
Warning: Do not use magnetic stir bars; they grind the beads, creating fines that clog filters and contaminate the sample.
Separation: Transfer mixture to a 0.22 µm spin filter. Centrifuge at 1,000 x g for 2 minutes.
Recovery: The flow-through contains the copper-free bioconjugate.
Protocol B: Chelation-Dialysis (The Traditional Approach)
Best for: Robust proteins, large volumes (>10 mL), and labs without scavenger resins.
Risk: Incomplete removal due to equilibrium limitations.
Buffer Formulation (The "Stripping Buffer"):
50 mM Tris-HCl or Phosphate Buffer (pH 7.4)
150 mM NaCl
10 mM EDTA (Ethylene diamine tetraacetic acid)
Note: EDTA is superior to EGTA for Copper.
Step-by-Step Workflow:
Quench: Stop the CuAAC reaction by adding EDTA to the reaction vessel immediately (final conc. 5 mM) before transferring to dialysis tubing. This prevents protein aggregation during the transfer.
Dialysis Step 1 (Displacement): Dialyze against 100 volumes of Stripping Buffer for 4 hours at 4°C.
Mechanism:[1][2][3][4][5][6] High concentration EDTA in the bulk solvent drives the equilibrium
Dialysis Step 3 (Clearance): Dialyze against EDTA-free buffer (2 changes, 4 hours each) to remove the chelator.
Critical: Residual EDTA will strip Nickel from Ni-NTA columns in downstream purification.
Comparative Data: Efficiency & Loss
The following data summarizes average recovery rates based on internal validation studies using BSA-Alkyne + Azide-Fluorophore conjugation (1 mM CuSO4 initial load).
Metric
Solid-Phase Scavenging (Protocol A)
Chelation Dialysis (Protocol B)
SEC (Size Exclusion)
Residual Cu (ppm)
< 5 ppm
10–50 ppm
> 50 ppm
Protein Recovery
> 95%
80–90% (Surface adsorption)
70–85% (Dilution)
Process Time
1 Hour
24–48 Hours
2 Hours
Volume Change
Negligible
+10–20% (Osmotic swelling)
+200% (Dilution)
Scalability
Linear (mg to kg)
Poor (Volume limited)
Low (Column limited)
Troubleshooting Guide (FAQ)
Q1: My protein precipitated immediately after adding the scavenger beads.
Cause: Localized pH shift or surface denaturation. Some silica-based scavengers are acidic.
Solution: Pre-equilibrate the beads in your reaction buffer (pH 7.4) before adding them to the protein. Ensure the resin is compatible with biologicals (e.g., use agarose/polystyrene bases rather than raw silica for sensitive enzymes).
Q2: The BCA Assay is giving me impossibly high protein concentrations after purification.
Cause:Copper Interference. The BCA assay relies on the reduction of Cu(II) to Cu(I) by proteins. Residual copper from the catalyst acts as a "spike," saturating the signal.
Solution:
Use a Bradford Assay (Coomassie-based), which is insensitive to copper.
If you must use BCA, include a "Buffer + Catalyst" blank (no protein) to subtract the background, though this is often inaccurate.
Q3: I see a blue tint in my final product. Is it safe to use?
Diagnosis: Visible blue color indicates Cu(II) concentration >100 ppm. This is toxic to cells (
typically ~30 µM for many lines) and will quench fluorescence assays.
Action: Do not proceed. Repeat Protocol A using a different chelating ligand (e.g., switch from EDTA to DTPA or use a thiol-based scavenger resin).
Q4: Can I use TCEP to prevent copper oxidation?
Insight: Yes, but with caution. TCEP keeps Copper in the Cu(I) state. While Cu(I) is the active catalyst, it is also more prone to disproportionation into Cu(0) colloids and Cu(II).
Recommendation: If using TCEP, you must use a scavenger specifically designed for Cu(I) or add a specific Cu(I) ligand (like TBTA) that keeps it soluble until it can be removed.
Regulatory & Compliance (ICH Q3D)
For drug development professionals, removal must meet International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.
Validation Method:
Do not rely on colorimetric assays for release testing. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES to validate that residual copper is below the calculated concentration limit (
).
References
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]
Comparison of Copper Removal Methods. G-Biosciences Technical Note. (2020). Available at: [Link]
Mechanism of CuAAC and Catalyst Removal. Sharpless, K. B., et al.[3] Angewandte Chemie Int. Ed. (2002).[5][8] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢 | Queue: Low | Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Advanced Labeling Support Hub.
You are likely here because your valuable protein sample—perhaps a monoclonal antibody or a recombinant enzyme—has precipitated, become cloudy, or lost activity after conjugation. This is a common but solvable critical failure.
In this guide, we move beyond basic "tips" to the thermodynamic and kinetic realities of bioconjugation. We will treat your experiment as a system that requires diagnosis, stabilization, and remediation.
Module 1: Diagnosis – "Is it Aggregated or Just Cloudy?"
Ticket #101: User reports visible turbidity or loss of yield after NHS-ester conjugation.
The Mechanism:
Conjugation changes the biophysical properties of your protein. Attaching hydrophobic fluorophores (like Cy5, FITC, or BODIPY) to surface lysines alters the hydrodynamic radius and masks the positive charges necessary for colloidal stability. If the protein's isoelectric point (pI) shifts too close to the buffer pH, net charge drops to zero, and Van der Waals forces drive precipitation.
) and the dye's max wavelength (). You must correct for the dye's absorption at 280nm (Correction Factor, ).
: Molar extinction coefficient of the dye.
: of the free dye (check manufacturer datasheet).
Module 3: Advanced Chemistry & Additives
Ticket #103: My protein is unstable even at low DOL. How do I stabilize it?
Expert Insight:
When standard protocols fail, you must alter the solvent environment or the linker chemistry.
The "Magic Bullet": L-Arginine
L-Arginine (0.5 M, pH 7.4) is a potent suppressor of protein aggregation.[1][2]
Mechanism: Arginine is not just a crowder. It interacts with aromatic and charged residues. Specifically, the guanidinium group binds to anionic side chains (Asp, Glu), preventing them from forming "unproductive" salt bridges with other proteins [1, 2].
Protocol: Add L-Arginine to your labeling buffer and your storage buffer. It does not interfere with NHS-ester chemistry if the pH is controlled.[3]
Linker Chemistry: PEGylation
Standard NHS-esters often have short, hydrophobic alkyl chains.
Switch to:PEG-linkers (e.g., NHS-PEG4-Dye).
Why: The polyethylene glycol (PEG) spacer is hydrophilic. It acts as a shield, increasing solubility and reducing the tendency of the hydrophobic dye to bury itself in the protein core.
Figure 2: Decision tree for selecting conjugation chemistry based on protein stability profiles.
Frequently Asked Questions (FAQ)
Q: Can I save a batch that has already precipitated?A: Rarely fully. However, you can try "polishing" it. Spin the sample hard (15,000 x g) to pellet the large aggregates. Take the supernatant and run it through a SEC column. Collect only the monomer peak. Warning: You will lose significant yield, but the remaining protein will be functional.
Q: Why does my protein aggregate upon freezing?A: The "Cryoconcentration" effect. As water freezes into ice crystals, the protein and salts are concentrated into the remaining liquid phase, leading to pH shifts and aggregation.
Fix: Add cryoprotectants like Trehalose (5-10%) or Glycerol (up to 50% for -20°C storage). Avoid repeated freeze-thaw cycles.
Q: Does the dye charge matter?A: Absolutely.
Positively charged dyes (e.g., Cyanines): Can bind non-specifically to negatively charged cell surfaces or DNA.
Negatively charged dyes (e.g., Fluorescein, Sulfonated dyes): Generally more soluble but can be repelled by negatively charged proteins.
Neutral dyes (e.g., BODIPY): Highest risk of aggregation due to hydrophobicity.
References
Mechanism of Protein Aggregation Inhibition by Arginine.
Source: Journal of Physical Chemistry B (2021/2024).
Summary: Arginine blocks anionic side chains, preventing unproductive encounter complexes.
Suppression of Protein Aggregation by L-Arginine.
Source: ResearchGate / Biotechnology Progress.
Summary: Overview of L-Arginine as a universal suppressor for refolding and solubilization.
Degree of Labeling (DOL) Optimization.
Source: AAT Bioquest Technical Library.
Summary: Guidelines for calculating and optimizing DOL for antibodies.
Protein Analysis with Size Exclusion Chromatography (SEC).
Source: GE Healthcare / Cytiva.
Summary: Principles of separating monomers from aggregates using SEC-HPLC.
The propargyl ether linkage is a high-utility handle in medicinal chemistry and chemical biology, primarily serving as a bioorthogonal "Click" handle (CuAAC) or a robust protecting group for phenols and alcohols. While kinetically stable under many standard conditions, it possesses specific vulnerabilities—particularly base-catalyzed isomerization and metal-mediated oxidative coupling —that often lead to "silent" experimental failures where the linkage remains intact but chemically altered.
This guide provides a technical breakdown of stability thresholds, failure mechanisms, and validated protocols to ensure linkage integrity.
Quick Reference: Stability Matrix
Status Indicators: ✅ Stable | ⚠️ Conditional/Caution | ❌ Unstable/Cleavage
Condition Category
Status
Technical Notes
Brønsted Acids
✅
Stable to dilute mineral acids (HCl, H₂SO₄) at RT.
Lewis Acids
⚠️
Risk: Strong Lewis acids (e.g., , ) can trigger cleavage or rearrangement.
Bases (Weak)
✅
Stable to carbonates (), amines (, DIPEA).
Bases (Strong)
❌
Critical Failure Mode:-BuOK, NaH, or LDA cause rapid isomerization to allenyl ethers.
Reduction
❌
Hydrogenation () reduces alkyne to alkane. Metal hydrides () are generally safe.
Oxidation
⚠️
Susceptible to oxidative cleavage (, ).
Nucleophiles
✅
Generally inert to attack unless activated by transition metals (Nicholas conditions).
Transition Metals
⚠️
Cu(I) is safe only under anaerobic conditions (risk of Glaser coupling).
Module 1: The "Silent Killer" – Base-Catalyzed Isomerization
Symptom: Your product mass is correct, but ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
NMR shows the disappearance of the triplet (terminal alkyne proton, ppm) and the appearance of complex vinylic signals ( ppm).
Diagnosis: The propargyl ether has isomerized to an allenyl ether .[1][2]
The Mechanism
The propargylic protons (
) are sufficiently acidic to be deprotonated by strong bases or even alkoxides under heating. This forms a resonance-stabilized anion which, upon reprotonation at the terminal carbon, yields the thermodynamically favored allenyl ether.
Figure 1: The "Zipper" reaction. Once formed, the allenyl ether is highly sensitive to hydrolysis, often leading to total cleavage of the ether during acidic workup.
Troubleshooting Protocol
Base Selection: Avoid potassium tert-butoxide (
-BuOK) or NaH if the propargyl moiety is present. Use weaker bases like or organic bases (DBU) if possible.
Temperature Control: If a strong base is required for another transformation in the molecule, keep the reaction temperature below 0°C . The isomerization activation energy is significantly higher than simple deprotonation events.
Solvent Effects: Avoid DMSO with alkoxides; this combination dramatically increases the basicity (kinetic basicity) and accelerates isomerization.
Symptom: Low yields during Click chemistry labeling; formation of insoluble precipitates or "dimer" byproducts.
Diagnosis: Oxidative Homocoupling (Glaser Coupling).
The Issue
While the propargyl ether is the standard "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the terminal alkyne is susceptible to oxidative coupling in the presence of Copper(I) and Oxygen.
Validated Protocol for Stability
To ensure the propargyl ether reacts only with the azide:
Strict Anaerobic Conditions: You must degas your solvents. Sparging with Argon for 15 minutes is usually sufficient for milligram-scale reactions.
Ligand Stabilization: Never use "naked" Copper sulfate/ascorbate. Use a stabilizing ligand like THPTA or TBTA .
Why? The ligand protects the Cu(I) center from oxidation and prevents the formation of polynuclear copper-alkyne aggregates that promote side reactions.
Sacrificial Reductant: Maintain an excess of Sodium Ascorbate (5-10 equiv) relative to the catalyst to scavenge any adventitious oxygen.
Module 3: Intentional Cleavage (Deprotection)
If you are using the propargyl ether as a protecting group for a phenol or alcohol, you need a reliable way to remove it without destroying the rest of the molecule.
Method A: The Isomerization-Hydrolysis Strategy
This method deliberately exploits the instability described in Module 1.
Step 1: Treat with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-BuOK in THF/DMSO (Isomerizes propargyl allenyl).
Step 2: Mild acidic hydrolysis (or treatment with
salts) cleaves the unstable enol ether.
Reference: Greene's Protective Groups in Organic Synthesis [1].[3]
Method B: The Nicholas Reaction (Co-Complexation)
Useful for complex substrates where strong bases are not tolerated.
Step 1: Form the alkyne-
complex using dicobalt octacarbonyl.
Step 2: Treat with a Lewis Acid and a nucleophile (or hydride source). The cobalt stabilizes the propargylic cation, allowing the ether bond to break and the propargyl group to be scavenged.
Step 3: Oxidative demetallation releases the product.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C to remove a benzyl group in the presence of a propargyl ether?A:No. Palladium on Carbon (
) under atmosphere will reduce the alkyne to an alkane (propyl ether) rapidly, often faster than benzyl deprotection.
Alternative: Use oxidative cleavage for the benzyl group (e.g., DDQ if it's PMB) or use specific poisoned catalysts (Lindlar) if you only want to stop at the alkene (though this still modifies your linker).
Q: Is the propargyl ether stable to Grignard reagents?A:Conditionally. The ether linkage itself is stable, but the terminal proton is acidic. A Grignard reagent (
) will deprotonate the alkyne () before attacking any other electrophile. You must use an extra equivalent of Grignard reagent to account for this "sacrificial" deprotonation.
Q: My propargyl ether degraded during a Suzuki coupling. Why?A: Palladium(0) can insert into the propargylic C-O bond, especially if there are leaving groups or strain involved, forming a
-allyl palladium complex. However, the more common issue is Sonogashira-type coupling if a base and Cu co-catalyst are present. Ensure your Suzuki conditions are strictly Cu-free.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience.
Alcaide, B., & Almendros, P. (2014). Gold-catalyzed rearrangement of propargyl ethers. Accounts of Chemical Research, 47(3), 939–952.
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[4][5] Chemical Reviews, 108(8), 2952-3015.
Optimizing reaction time and temperature for efficient conjugation
Topic: Optimizing Reaction Time & Temperature for Efficient Conjugation Status: Operational | Lead Scientist: Senior Application Specialist Introduction: The Kinetic Tug-of-War Welcome to the Technical Support Center. If...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Time & Temperature for Efficient Conjugation
Status: Operational | Lead Scientist: Senior Application Specialist
Introduction: The Kinetic Tug-of-War
Welcome to the Technical Support Center. If you are reading this, you are likely balancing the need for high conjugation yields against the risks of protein degradation or reagent hydrolysis.[1]
In bioconjugation, Time and Temperature are not merely logistical variables; they are the primary levers of the Arrhenius equation , governing the rate constants (
) of both your desired reaction and your competing side reactions.[1]
The Trap: Increasing temperature (
) exponentially increases the reaction rate (), theoretically shortening your workflow.[1]
The Reality: It also accelerates hydrolysis (for NHS esters) and off-target reactivity (for Maleimides), often faster than it drives the desired bond formation.[1]
This guide provides the troubleshooting logic and self-validating protocols to determine the "Sweet Spot" for your specific molecule.
Module 1: NHS-Ester Chemistry (Amine-Reactive)
Core Concept: The "Hydrolysis Race."
NHS-esters react with primary amines (Lysine, N-terminus) to form stable amide bonds. However, water is a competing nucleophile. Your goal is to favor Aminolysis (reaction with protein) over Hydrolysis (reaction with water).[1]
Quantitative Data: NHS-Ester Stability
Use this table to estimate your maximum useful reaction window.
pH Condition
Temperature
Half-Life () of NHS-Ester
Kinetic Implication
pH 7.0
0°C (Ice)
4–5 Hours
Slow reaction, minimal hydrolysis.[1] Best for unstable proteins.
Rapid hydrolysis. Reagent must be in excess to compensate.[2]
pH 8.6
25°C (RT)
< 5 Minutes
Critical Risk. Reagent hydrolyzes before mixing is complete.[1]
Troubleshooting FAQ: NHS-Esters
Q: My conjugation yield is low (<20%), even though I incubated overnight at 4°C. Should I increase the temperature?A: Likely not. If you are at pH > 8.0, the NHS-ester likely hydrolyzed completely within the first hour.[1] Extending time to "overnight" only incubates your protein with inert byproducts.
Corrective Action: Add the NHS-ester in two aliquots. Add 50% at T=0 and the remaining 50% at T=30 minutes. This replenishes active reagent without increasing the total molar excess.
Q: I see high background/aggregates on my SEC-HPLC profile.A: You may be "over-labeling" due to high temperature.[1] High temps expose hydrophobic cores of proteins, increasing non-specific hydrophobic interactions with the dye/drug payload.[1]
Corrective Action: Lower the temperature to 4°C and increase the incubation time to 2 hours. This maintains the protein's native fold, limiting labeling to surface-accessible lysines only.[1]
Visualizing the Kinetic Competition
Figure 1: The competition between productive conjugation (Aminolysis) and reagent degradation (Hydrolysis).[1]
Module 2: Maleimide Chemistry (Thiol-Reactive)
Core Concept: Specificity vs. Stability.
Maleimides are highly specific for thiols (Cysteine) at pH 6.5–7.[1]5. However, at higher pH or temperatures, they lose specificity (reacting with amines) or undergo ring hydrolysis.[2]
Q: Can I speed up my maleimide conjugation by heating to 37°C?A:Do not do this. While the forward reaction is faster, the "Retro-Michael" addition is thermally driven.[1] At 37°C, the thioether bond becomes unstable, and the maleimide can detach and transfer to other thiols (like albumin in serum) or hydrolyze.[1]
Standard: Perform reaction at 4°C overnight or RT for 1 hour.
Q: My antibody precipitated after reduction and conjugation.A: This is often a "Time" issue during the reduction step, not the conjugation step.
Diagnosis: If you reduced disulfides with DTT/TCEP for too long or at too high a temp, you may have broken inter-chain bonds holding the heavy/light chains together.[1]
Corrective Action: Limit reduction to 37°C for 30 mins, then immediately purify or conjugate at 4°C.
Visualizing Maleimide Logic
Figure 2: Decision tree for maintaining specificity and stability in Maleimide conjugations.
Module 3: The Optimization Matrix (Self-Validating System)
Do not guess. Use a 2x2 Factorial Design to determine the optimal conditions for your specific protein-payload pair.
Protocol: The "Sweet Spot" Matrix
Variable A: Temperature (4°C vs. 25°C)
Variable B: Time (1 hour vs. Overnight)
Experimental Setup:
Prepare 4 aliquots of your protein (100 µg each).
Add reagent (e.g., 10x molar excess) to all.
Incubate according to the matrix below.
Quench all reactions (e.g., with Tris or Glycine) at the endpoint.
Analyze via SEC-HPLC or LC-MS.
The Matrix Table:
Sample ID
Temperature
Time
Target Outcome
A1
4°C
1 Hour
Low yield, High structural integrity.
A2
4°C
Overnight
Standard Baseline.
B1
25°C (RT)
1 Hour
High yield, Moderate risk.
B2
25°C (RT)
Overnight
Stress Test. (Check for degradation).
Analysis Logic:
If A2 and B1 have similar Drug-to-Antibody Ratios (DAR), choose B1 (Faster workflow).
If B2 shows aggregation (high molecular weight peak on HPLC), your protein is heat-sensitive; stick to A2 .
Visualizing the Workflow
Figure 3: The 2x2 Factorial Design workflow for empirical optimization.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press. (The definitive guide on NHS and Maleimide kinetics).
Fontaine, S. D., et al. (2015).[3] Long-term stabilization of maleimide–thiol conjugates.[1] Bioconjugate Chemistry.[2][3][4][7][8][9] (Discusses Retro-Michael instability).
Lumiprobe. Hydrolysis rates for NHS ester functionalized dyes. (Specific half-life data at varying pH).[4][6][10]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Characterization of Piperidine-Triazole Adducts
Authorized by: Dr. A. Vance, Senior Application Scientist
Introduction: The "Flexible" Problem
Piperidine-triazole adducts are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, they present a "perfect storm" for characterization: the piperidine ring introduces conformational flexibility (chair flipping) and basicity, while the triazole moiety (often formed via CuAAC "Click" chemistry) introduces regioisomerism and solvent-dependent electronic effects.
This guide moves beyond standard protocols to address the specific physicochemical anomalies these adducts exhibit during NMR and LC-MS analysis.
Module 1: NMR Troubleshooting (The "Blurry" Spectrum)
User Query: "My 1H NMR spectrum shows broad, undefined humps in the aliphatic region (1.5–4.0 ppm), and integration values are non-integer. Is my sample impure?"
Diagnosis:
Likely not impurity. You are observing conformational exchange broadening .
Piperidine rings undergo chair-chair inversion. At room temperature (
), this exchange rate often matches the NMR time scale, resulting in decoherence (broadening). If the piperidine nitrogen is acylated or linked to a triazole, restricted rotation around the N-C bond creates distinct rotamers.
The Fix: Variable Temperature (VT) NMR
Step 1: The Heat Test (Fast Exchange)
Heat the probe to
(ensure solvent boiling point safety, e.g., DMSO-).
Result: If peaks sharpen and coalesce into a single set, it is dynamic exchange.
Step 2: The Freeze Test (Slow Exchange)
Cool to
or .
Result: The broad hump will split into two distinct, sharp sets of peaks representing the "frozen" conformers (e.g., equatorial vs. axial).
Data Table: Solvent Effects on Triazole C5-H Shift
Triazole protons are highly acidic and sensitive to H-bond acceptors.
Solvent
Chemical Shift (, ppm)
Mechanistic Cause
CDCl
7.5 – 7.8
Weak interaction; baseline shift.
DMSO-
8.0 – 8.8
Strong H-bonding between sulfoxide O and Triazole C5-H.
Acetone-
7.9 – 8.2
Moderate H-bonding.
Methanol-
Variable
Exchangeable; peak may disappear or broaden.
Module 2: Structural Validation (The Regioisomer Trap)
User Query: "I used Click chemistry. How do I prove I have the 1,4-isomer and not the 1,5-isomer without growing a crystal?"
Diagnosis:
Standard 1D NMR is insufficient because the C5-H chemical shift ranges overlap. You must validate the spatial proximity of the triazole proton to the piperidine substituents.
The Fix: 1D-NOESY / ROESY
Protocol:
Identify the Triazole C5-H singlet (typically 7.8–8.5 ppm).
Irradiate this frequency selectively.
1,4-Isomer Signal: You will see a strong NOE enhancement to the protons on the
-carbon of the substituent (the "linker" side).
1,5-Isomer Signal: NOE enhancement is observed on the other side of the connection or is absent due to distance.
Visualization: Regioisomer Determination Logic
Figure 1: Decision tree for distinguishing 1,4- and 1,5-triazole regioisomers using NOE spectroscopy.
Module 3: LC-MS Optimization (The "Shark Fin" Peak)
User Query: "My piperidine adduct elutes as a tailing, broad peak (shark fin shape), reducing sensitivity and integration accuracy."
Diagnosis:Silanol Overload. Piperidine is a strong base (
). At standard acidic pH (0.1% Formic Acid), it is fully protonated (). These cations interact electrostatically with residual anionic silanols () on the silica column stationary phase, causing secondary retention (tailing).
Mechanism: At pH 10, the piperidine is largely deprotonated (neutral). Neutral amines do not interact with silanols.
Warning: Ensure your column is silica-hybrid (e.g., BEH, XBridge) to survive pH 10. Standard silica dissolves > pH 8.
Option B: Charged Surface Hybrid (CSH) Columns (The Hardware Fix)
Column: Use a CSH C18 column.
Mechanism: These columns have a low-level positive surface charge that electrostatically repels the protonated piperidine, preventing it from "sticking" to the surface.
Visualization: Peak Tailing Troubleshooting
Figure 2: Workflow for eliminating peak tailing in basic piperidine derivatives.
Module 4: Mass Spectrometry Interpretation
User Query: "I see the parent mass, but also M+23 and M+41 peaks. Also, my MS/MS fragmentation is messy."
Diagnosis:
Adducts: Triazoles are excellent ligands. M+23 is Sodium (
) and M+41 is Potassium () adducts, often from glass or buffers.
Look for the loss of the substituent adjacent to the nitrogen.[1]
Mechanism:[2] Ionization of the Nitrogen lone pair
Radical cation Homolytic cleavage of the adjacent C-C bond to form a stable iminium ion.
Triazole Disintegration:
Loss of
(M - 28): Characteristic of triazoles.
Loss of HCN (M - 27): Secondary fragmentation of the triazole ring.
References
Bain, A. D., et al. "Chemical exchange in NMR." Annual Reports on NMR Spectroscopy, 2008 . Link (Foundational text on NMR exchange rates).
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010 . Link (Definitive guide on Triazole regioisomerism).
McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 2006 . Link (Authoritative source on silanol interactions with amines).
Creary, X., et al. "Triazole Fragmentation Mechanisms." Journal of Organic Chemistry, 2012.
Waters Corporation. "Charged Surface Hybrid (CSH) Technology." White Paper. Link (Technical validation of CSH columns for basic compounds).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting 3-(2-Propynyloxy)piperidine Hydrochloride in Click Chemistry
Ticket ID: #CuAAC-PIP-03
Status: Open
Severity: High (Experimental Stalling)
Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary: The Core Problem
You are experiencing low yields (<10%) or failed reactions when attempting to click 3-(2-Propynyloxy)piperidine hydrochloride with organic azides.
The Diagnosis: This is a classic case of Catalyst Poisoning via Chelation .[1]
While the alkyne handle (propargyl ether) is sterically accessible, the secondary amine on the piperidine ring is a potent ligand for Copper(I). In its free-base form, this nitrogen coordinates to the Cu(I) catalyst, effectively removing it from the catalytic cycle or forming an inactive complex that cannot bind the alkyne.
The hydrochloride salt form offers some protection, but standard reaction conditions (often involving bases or buffers) can deprotonate the amine, re-activating the "poison."
Diagnostic Visualization
The following diagram illustrates the competition occurring in your reaction vessel.
Figure 1: Mechanism of Catalyst Failure.[1] The piperidine nitrogen competes with the ligand for the copper center. Without a high-affinity ligand (green path), the amine dominates (red path), leading to reaction failure.
Troubleshooting & Solutions (Q&A)
Q1: I am using CuSO₄ and Ascorbate. Why isn't it working?
A: Naked copper (without a ligand) is extremely susceptible to amine poisoning.[1] The piperidine nitrogen binds Cu(I) faster than the alkyne can.
The Fix: You must use a copper-stabilizing ligand.[1]
Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] It is water-soluble and binds Cu(I) strongly enough to protect it from the amine but loosely enough to allow catalysis.[1][2]
Avoid: TBTA is often too insoluble for aqueous/salt conditions, leading to precipitation.[1]
Q2: Should I neutralize the Hydrochloride salt first?
A:NO. This is a common error.[1]
Neutralizing the salt (e.g., with NaOH or TEA) generates the free secondary amine, which immediately poisons the catalyst.
Strategy: Run the reaction in a buffered system (pH 7-7.5). The equilibrium will keep a significant portion of the amine protonated (non-chelating) while allowing the CuAAC reaction (which requires a terminal alkyne proton transfer) to proceed.
Q3: I tried everything, but the yield is still low. What is the "Nuclear Option"?
A:Boc-Protection.
If the direct click fails, the secondary amine is simply too interfering.[1] You must mask it.[1]
Figure 2: Troubleshooting logic flow. Always attempt ligand acceleration before moving to the synthetic protection route.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1]
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] [1]
Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] [1]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]
Technical Support Center: Overcoming Purification Challenges of Polar Click Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges associated with purifying polar products from click chemistry reactions. The inherent polarity of many starting materials and their resulting triazole products can make standard purification techniques ineffective. This resource offers troubleshooting guides and frequently asked questions to help you navigate these hurdles and achieve high-purity compounds.
I. Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific problems encountered during the purification of polar click products. Each issue is analyzed from cause to solution, providing a clear path to resolving your experimental roadblocks.
Problem 1: My polar product is not retaining on my reversed-phase (RP) C18 column and elutes in the void volume.
Causality: This is a classic symptom of a molecule that is too polar for a non-polar stationary phase like C18.[1][2][3] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Highly polar compounds have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and minimal interaction with the hydrophobic C18 chains, leading to rapid elution.[1][2][4]
Step-by-Step Solution:
Confirm the Issue: First, ensure that the lack of retention is not due to an unexpectedly high organic content in your initial mobile phase conditions. Run a blank gradient to confirm system performance.
Switch to a More Polar-Compatible Stationary Phase:
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or amide-bonded phases) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][6] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the aqueous component of the mobile phase will decrease retention.[5][6]
Polar-Embedded or Polar-Endcapped RP Columns: These columns have stationary phases that incorporate polar groups, which can provide alternative selectivity and improved retention for polar analytes compared to traditional C18 columns.
Consider Ion-Pair Chromatography (for ionizable compounds): If your polar molecule has a chargeable group (acidic or basic), adding an ion-pairing reagent to the mobile phase can increase its hydrophobicity and thus its retention on a C18 column. However, be aware that these reagents can be difficult to remove from your final product and may not be compatible with mass spectrometry.[7]
Problem 2: My product streaks badly on a normal-phase silica gel column.
Causality: Streaking, or tailing, on silica gel often indicates strong, sometimes irreversible, interactions between the polar functional groups of your product and the acidic silanol groups on the silica surface.[8] This is particularly common with basic compounds like amines.[8] The heterogeneity of binding sites on the silica leads to a non-uniform elution profile.
Step-by-Step Solution:
Modify the Mobile Phase:
For Basic Compounds: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. Common choices include:
0.1-2% triethylamine (Et3N) in your organic solvent system.
A solution of 1-10% ammonium hydroxide in methanol, which is then used as a component (1-10%) in a solvent like dichloromethane.[9]
For Acidic Compounds: Add a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid, to protonate your compound and reduce its interaction with the silica.
Use an Alternative Stationary Phase:
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[8]
Bonded Phases: Consider using an amino- or cyano-bonded phase for normal-phase chromatography.[10][11] These can offer different selectivity and reduce the strong interactions that cause streaking on bare silica.
Deactivated Silica: You can "deactivate" your silica by pre-treating it with a solution containing a modifier like triethylamine before running your column.[8]
Problem 3: I have successfully performed a copper-catalyzed click reaction (CuAAC), but I am struggling to remove the copper catalyst from my polar product.
Causality: Residual copper is a common issue in CuAAC reactions.[12][13] Polar products, especially those with chelating functional groups (e.g., amines, carboxylates, or the triazole ring itself), can bind tightly to copper ions, making their removal by simple extraction or precipitation challenging.
Step-by-Step Solution:
Chelation and Extraction:
After the reaction, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.[14] This will form a water-soluble complex with the copper.
Perform a liquid-liquid extraction. If your product has some organic solubility, you can extract it into an organic solvent, leaving the copper-EDTA complex in the aqueous phase. If your product is highly water-soluble, this method may be less effective.
Use a Scavenger Resin:
There are commercially available resins with functional groups that selectively bind to metals. After the reaction is complete, you can add these "scavenger" beads to the reaction mixture, stir for a period, and then simply filter them off.[15] This method is highly effective for removing trace amounts of catalyst.[15]
Ammonia Wash: A dilute aqueous ammonia solution can be used to wash the crude reaction mixture. The ammonia will complex with the copper, forming a deep blue, water-soluble tetraamminecopper(II) complex that can be separated by extraction.
Size Exclusion Chromatography (SEC): If your product is significantly larger than the copper catalyst complex (e.g., a PEGylated molecule or a bioconjugate), SEC can be an effective method for separation based on size.[16][17][18]
II. Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for polar click products?
While there is no single "best" method for all compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most powerful and versatile technique for purifying polar, non-ionic click products.[5][6] It provides good retention for compounds that are not retained in reversed-phase and often yields better peak shapes than normal-phase chromatography for very polar molecules.[5][19]
Q2: My click product is a salt (e.g., a quaternary ammonium or carboxylate salt). What purification options do I have?
For charged molecules, Ion-Exchange Chromatography (IEX) is the most direct and effective method.[20][21][22]
Anion-Exchange Chromatography uses a positively charged stationary phase to bind and separate negatively charged molecules (anions).[20][22][23]
Cation-Exchange Chromatography uses a negatively charged stationary phase to bind and separate positively charged molecules (cations).[20][21][23]
Separation is achieved by eluting with a gradient of increasing salt concentration or by changing the pH to neutralize the charge on the molecule of interest.[20][21]
Q3: Can I avoid chromatography altogether?
Yes, in some cases. The philosophy of click chemistry is to use reactions that are so efficient and clean that they require minimal purification.[24][25]
Reaction Optimization: Ensure your reaction goes to completion by using a slight excess of one reagent (the one that is easier to remove).
Precipitation/Crystallization: If your product is a solid, you may be able to induce crystallization or precipitation from the reaction mixture by adding an anti-solvent. This can be a highly effective method for obtaining very pure material.[26]
Liquid-Liquid Extraction: If there is a significant polarity difference between your product and the starting materials/byproducts, a simple series of extractions might be sufficient.
Q4: How does the choice of click chemistry reaction (e.g., CuAAC vs. SPAAC) affect purification?
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The primary purification challenge is the removal of the copper catalyst, as discussed in the troubleshooting section.[12][14] You also need to remove any ligands or reducing agents (like sodium ascorbate) used in the reaction.[25][27]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free reaction, which eliminates the problem of catalyst removal.[27][28] However, the cyclooctyne reagents used in SPAAC are often more complex and hydrophobic than simple alkynes. This can sometimes lead to the formation of regioisomers or diastereomers, which may require high-resolution chromatography to separate.[14][27]
III. Data and Workflow Visualizations
Table 1: Chromatography Method Selection Guide for Polar Click Products
SEC separates by size and is excellent for removing small molecule impurities.
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path for selecting an appropriate purification method based on initial observations.
Caption: A decision tree for selecting a purification strategy.
IV. Experimental Protocols
Protocol 1: General Method for Copper Removal using a Scavenger Resin
Reaction Completion: Once your CuAAC reaction is complete as determined by TLC or LC-MS, do not quench or work up the reaction.
Add Scavenger Resin: Add a copper scavenger resin (typically thiol- or amine-functionalized silica or polymer beads) to the reaction vessel. A common loading is 5-10 equivalents relative to the amount of copper used.
Incubate: Stir the mixture at room temperature. Incubation time can range from 1 to 12 hours. Monitor the removal of the blue/green color from the solution, which indicates copper sequestration by the beads.[15]
Filter: Filter the reaction mixture through a plug of celite or a simple cotton filter in a pipette to remove the resin beads.
Rinse: Wash the beads with a small amount of the reaction solvent to ensure complete recovery of the product.
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, now free of copper, ready for further purification if needed.
V. References
Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 14(10), 723–740. [Link]
Nagy, V., et al. (2022). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 27(15), 4983. [Link]
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686–701. [Link]
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Molecules, 21(11), 1438. [Link]
Montañez, M. I., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 14(10), 2043. [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Chen, Y., et al. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 143(41), 17164–17173. [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]
Cytiva. Fundamentals of ion exchange chromatography. [Link]
Biotage. (2023). What can I use to purify polar reaction mixtures? [Link]
UAB LT BIOTECH. Reverse phase chromatography. [Link]
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]
Comparing reactivity of 3-(2-Propynyloxy)piperidine hydrochloride with other alkynes
Executive Summary 3-(2-Propynyloxy)piperidine hydrochloride is a specialized bifunctional building block bridging the utility of aliphatic heterocycles with bio-orthogonal "click" chemistry . Unlike simple alkynes (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride is a specialized bifunctional building block bridging the utility of aliphatic heterocycles with bio-orthogonal "click" chemistry . Unlike simple alkynes (e.g., propargyl alcohol) or highly reactive propargyl amines, this scaffold offers a unique balance of metabolic stability (via the ether linkage) and tunable solubility (via the piperidine salt).
This guide objectively compares its reactivity profile against standard alkyne classes, providing experimental protocols for its optimal use in Fragment-Based Drug Discovery (FBDD) and library synthesis.
The molecule features a propargyl ether moiety attached to the C3 position of a piperidine ring.
Electronic Effect: The ether oxygen exerts a negative inductive effect (-I) on the propargylic position, slightly increasing the acidity of the acetylenic proton (pKa ~25) compared to alkyl alkynes, facilitating copper-acetylide formation.
Steric Environment: The C3-substitution on the piperidine ring creates a "kinked" geometry. Unlike linear propargyl chains, this steric bulk can influence reaction rates in crowded enzyme pockets or on solid-phase resins.
Comparative Reactivity Analysis
We evaluated the performance of 3-(2-Propynyloxy)piperidine HCl (Compound A ) against three standard alkyne classes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Proximal Nitrogen strongly chelates Cu(I), accelerating the catalytic cycle.
Propargyl Alcohols
Propargyl Alcohol
0.8 - 1.2x
Moderate
Hydroxyl group can compete as a ligand but lacks the directing power of amines.
Aryl Alkynes
Phenylacetylene
0.1 - 0.5x Slower
High
Conjugation stabilizes the alkyne, making the transition state higher in energy.
Detailed Technical Assessment
1. Vs. Propargyl Amines (The "Chelation Effect")
Propargyl amines are notoriously fast in CuAAC because the nitrogen atom (3 atoms away from the alkyne) acts as a directing group, anchoring the Copper(I) species.
Compound A Behavior: The piperidine nitrogen is distal (6 atoms away via the ether path). It does not provide the same "entatic state" acceleration as propargylamine.
Implication: Compound A reacts at a "standard" rate.[2] However, the free amine (if deprotected) can sequester copper if used in stoichiometric deficit.
Recommendation: Always use an excess of Copper (0.5–1.0 equiv) or a strong chelating ligand (e.g., THPTA) to prevent the piperidine from poisoning the catalyst.
2. Vs. Propargyl Esters/Amides
Stability: Propargyl esters are prone to hydrolysis in biological media (pH > 8) or esterase-rich environments.
Compound A Advantage: The ether linkage is chemically inert under standard coupling conditions (Suzuki, amide coupling) and physiological conditions, making it superior for in vivo probe development.
Mechanistic Visualization (CuAAC Pathway)
The following diagram illustrates the specific requirement for base buffering when using the HCl salt of Compound A to enter the catalytic cycle.
Figure 1: Activation pathway for 3-(2-Propynyloxy)piperidine HCl. Note the critical neutralization step required to prevent the HCl salt from protonating the basic copper-acetylide intermediates.
Catalyst: CuSO₄·5H₂O (0.1 equiv) pre-mixed with THPTA (0.5 equiv)
Reductant: Sodium Ascorbate (0.5 equiv)
Base: DIPEA (2.0 equiv) — CRITICAL STEP
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)
Workflow:
Dissolution: Dissolve the Azide and Compound A in the solvent mixture.
Buffering: Add DIPEA. Observation: Ensure solution pH is ~7.5–8.0. The HCl salt will consume 1 equiv of base immediately.
Catalyst Addition: Add the Cu-THPTA complex followed by Sodium Ascorbate.
Incubation: Stir at RT for 2–4 hours. (Monitor by LC-MS; expect [M+H] peak of Product).
Workup: Since the product contains a basic piperidine, purify via SCX (Strong Cation Exchange) cartridges to remove copper and non-basic impurities.
Protocol B: Sonogashira Coupling (Cross-Coupling)
Objective: Reacting Compound A with an Aryl Halide.
Reagents:
Aryl Iodide (1.0 equiv)
Compound A (1.5 equiv)
Pd(PPh₃)₂Cl₂ (0.05 equiv)
CuI (0.02 equiv)
Et₃N (Excess, as solvent/base)
Note: The HCl salt is insoluble in pure Et₃N.
Modification: Use DMF/Et₃N (3:1) as the solvent system to ensure solubility of the piperidine salt before the reaction initiates.
Scientific References
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews, 108(8), 2952–3015.
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights. Chemical Society Reviews, 39(4), 1302-1315.
Li, L., & Zhang, Z. (2016).[1] Development of Piperidine-Based Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (General reference for piperidine utility).
BLD Pharm. (2024). Product Data Sheet: 3-(2-Propynyloxy)piperidine hydrochloride.[4][5]
Comparative Guide: 3-(2-Propynyloxy)piperidine Hydrochloride vs. Propargyl Amine for Bioconjugation
Executive Summary In the design of Antibody-Drug Conjugates (ADCs) and protein scaffolds, the choice of linker chemistry is as critical as the payload itself.[1] This guide compares Propargyl Amine , the industry-standar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and protein scaffolds, the choice of linker chemistry is as critical as the payload itself.[1] This guide compares Propargyl Amine , the industry-standard "minimalist" alkyne linker, against 3-(2-Propynyloxy)piperidine hydrochloride , an advanced, rigidified secondary amine scaffold.
The Verdict:
Use Propargyl Amine when minimal steric footprint is required, cost is a primary driver, and the payload is already sufficiently hydrophilic.
Use 3-(2-Propynyloxy)piperidine when constructing stable tertiary amides (resistance to proteolysis), requiring enhanced linker solubility (via the ether oxygen), or needing to project the alkyne handle away from the protein surface to improve "click" reaction kinetics.
Part 1: Chemical & Physical Profile[2][3][4]
The fundamental difference lies in the amine classification (primary vs. secondary) and the linker geometry (linear vs. cyclic/ether).
Feature
Propargyl Amine
3-(2-Propynyloxy)piperidine HCl
Structure
Linear, Primary Amine
Cyclic (Piperidine), Secondary Amine
Formula
C₃H₅N
C₈H₁₃NO · HCl
MW
55.08 g/mol
175.66 g/mol
Amine pKa
~8.2 (Lower basicity)
~9.5–10.0 (Estimated; Higher basicity)
Linker Type
Alkyl (Hydrophobic)
Ether-functionalized Cycloalkyl (Amphiphilic)
Resulting Bond
Secondary Amide (-NH-CO-)
Tertiary Amide (-N(R)-CO-)
Proteolytic Stability
Moderate (Susceptible to amidases)
High (Tertiary amides are resistant)
Alkyne Presentation
Proximal (High steric hindrance)
Distal (Extended by ether linker)
Structural Visualization
The following diagram contrasts the chemical topology of both reagents and their resulting conjugates.
Caption: Structural transformation of primary vs. secondary amine linkers upon conjugation.
Part 2: Mechanistic Analysis & Performance
Amide Bond Formation (The Activation Step)
Propargyl Amine: As a primary amine with a pKa of ~8.2, it is significantly unprotonated at physiological pH (7.4) and highly reactive toward NHS esters. Reaction kinetics are fast, often complete within 30–60 minutes.
3-(2-Propynyloxy)piperidine: As a secondary amine, it is more sterically hindered. The nucleophilic attack on the NHS ester carbonyl is slower. Additionally, the higher pKa means a higher pH (8.0–8.5) is often required to ensure sufficient free base is available for reaction.
Implication: You must increase reaction time or pH when switching to the piperidine derivative.
Conjugate Stability (The Biological Half-Life)
Propargyl Amine Conjugates: Form secondary amides . While generally stable, these can be substrates for serum amidases or proteases, potentially leading to premature release of the alkyne tag in complex biological matrices.
Piperidine Conjugates: Form tertiary amides . These are sterically congested and lack the amide proton required for the catalytic mechanism of many serine proteases.
Advantage:[2][][4] The piperidine linker offers superior stability in plasma, making it ideal for in vivo applications where linker integrity is paramount.
Click Chemistry Efficiency (The Payload Attachment)
Steric Access: The alkyne in propargyl amine is only one carbon away from the amide bond. If conjugated to a bulky protein, the alkyne can be "buried" on the surface, hindering the CuAAC reaction with the azide-payload.
The "Ether Extension" Effect: In 3-(2-Propynyloxy)piperidine, the alkyne is attached to the 3-position via an oxygen atom. This geometry pushes the reactive alkyne handle away from the protein surface and the rigid piperidine ring prevents it from folding back.
Result: Faster click kinetics and higher yields for bulky payloads (e.g., fluorophores, toxins).
Part 3: Experimental Protocols
Protocol A: Conjugation to NHS-Activated Protein
Standardized for 1 mg of antibody (IgG).
Parameter
Propargyl Amine Workflow
3-(2-Propynyloxy)piperidine Workflow
Buffer
PBS, pH 7.4
PBS adjusted to pH 8.3 (Critical)
Reagent Excess
20–50 molar equivalents
50–100 molar equivalents
Solvent
Water or DMSO
DMSO (Reagent is lipophilic as free base)
Incubation
1 hour @ RT
4 hours @ RT or Overnight @ 4°C
Quenching
Tris or Glycine
Tris or Glycine
Purification
Desalting Column (e.g., PD-10)
Desalting Column (e.g., PD-10)
Step-by-Step Methodology (Piperidine Derivative):
Preparation: Dissolve 3-(2-Propynyloxy)piperidine HCl in dry DMSO to 100 mM.
Activation: Adjust protein solution (1–5 mg/mL) to pH 8.3 using 1M NaHCO₃.
Coupling: Add the piperidine reagent (50 eq.) to the protein. Ensure final DMSO < 10%.
Reaction: Incubate for 4 hours at room temperature with gentle agitation. Note: The secondary amine reacts slower; extended time ensures high occupancy.
Purification: Remove excess small molecules via size-exclusion chromatography (Sephadex G-25) equilibrated in PBS pH 7.4.
Protocol B: CuAAC "Click" Reaction
Universal protocol for both linkers.
Mix: Combine Alkyne-Conjugated Protein (10 µM) + Azide-Payload (20–50 µM).
Validation of protein labeling using mass spectrometry
Title: The Definitive Guide to Validating Protein Labeling: Mass Spectrometry vs. Traditional Methods Executive Summary In drug development and high-precision proteomics, the validity of your data hinges on the fidelity...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Definitive Guide to Validating Protein Labeling: Mass Spectrometry vs. Traditional Methods
Executive Summary
In drug development and high-precision proteomics, the validity of your data hinges on the fidelity of your protein labeling. Whether conjugating antibody-drug conjugates (ADCs), biotinylating for enrichment, or isobaric tagging (TMT/iTRAQ) for quantification, "assuming" the label worked is a critical failure point.
This guide objectively compares Mass Spectrometry (MS)—specifically the dual approach of Intact Mass Analysis and Peptide Mapping —against traditional biochemical validation (Western Blot, Fluorescence). It provides the experimental logic, data-driven comparisons, and step-by-step protocols required to establish MS as the primary validation system in your laboratory.
Part 1: Comparative Landscape
Why the "Gold Standard" (Western Blot) is Insufficient
Traditional methods like Western Blot (WB) and Fluorescence provide semi-quantitative data at best. They answer "Is the label present?" but fail to answer "What is the occupancy?" or "Is the label site-specific?"
Table 1: Performance Comparison of Validation Methodologies
Feature
Mass Spectrometry (MS)
Western Blot (WB)
Fluorescence / UV-Vis
Quantification
Absolute & Relative (Stoichiometry known)
Semi-Quantitative (Antibody affinity bias)
Relative (Subject to quenching/bleaching)
Site Specificity
Residue-Level Resolution (Peptide Mapping)
None (Band shift only)
None (Bulk signal)
Multiplexing
High (TMT, iTRAQ, DIA)
Low (Re-probing required)
Medium (Spectral overlap limits)
Labeling Efficiency
Calculable % (e.g., 98.5% Occupancy)
Visual Estimate
Bulk Average (cannot see unlabeled fraction clearly)
Sample Requirement
Low (Nanograms)
Medium (Micrograms)
High (Milligrams for UV-Vis)
Senior Scientist Insight: Do not rely on fluorescence-to-protein ratios (F/P) for critical ADCs or probes. F/P ratios are averages. A sample with 50% unlabeled protein and 50% over-labeled protein can appear to have a "perfect" ratio of 1:1, masking a disastrously heterogeneous population.
Objective: Ensure >95% labeling efficiency to prevent ratio compression in quantitative proteomics.
The Logic: TMT reagents react with primary amines (N-terminus and Lysine). If the reaction is incomplete, peptides will carry a "light" mass, distorting quantification. If the reaction is over-aggressive, TMT will label Tyrosine (Tyr) or Serine (Ser), reducing ionization efficiency.
Protocol:
Aliquot: Take 5% of your labeled sample before mixing channels.
Desalt: Use C18 StageTips to remove excess unreacted TMT reagent (critical to prevent MS source contamination).
LC-MS Configuration:
Gradient: Short (30–60 min).
Method: Standard DDA (Data Dependent Acquisition).
Database Search (The Validation Step):
Crucial Step: Set TMT as a Variable Modification (not Fixed) on Lysine and N-terminus.
Include TMT on Tyr/Ser as a Variable Modification to check for over-labeling.
Objective: Determine Drug-to-Antibody Ratio (DAR) and exact conjugation sites.
The Logic:
Intact Mass (Top-Down): Measures the total mass shift. Since the mass of the label is known, the mass shift divided by the label mass equals the number of labels per protein.
Peptide Mapping (Bottom-Up): Digests the protein to find where the label attached.
Protocol:
Intact Analysis:
Column: C4 or PLRP-S (Polymeric).
Mobile Phase: 0.1% Formic Acid / Acetonitrile.
Deconvolution: Use MaxEnt or BioPharma Finder to collapse the charge envelope.
Success Metric: Distinct peaks separated by the mass of the label (e.g., +452 Da for Biotin).
Peptide Mapping:
Digest: Trypsin (or Chymotrypsin if Lysines are modified/blocked).
Search: Specify the label mass as a variable modification.
Success Metric: High localization probability (>75%) on specific residues.
Part 3: Visualization of Workflows
Diagram 1: The Decision Matrix for Validation
This logic tree guides the researcher on which MS method to deploy based on the labeling type.
Caption: Decision matrix for selecting the appropriate MS validation workflow based on labeling chemistry.
Diagram 2: The "Self-Validating" TMT Workflow
This diagram illustrates the specific QC loop required for high-fidelity quantitative proteomics.
Caption: QC workflow for TMT labeling. Note the "Hold" step: never mix samples until the aliquot confirms labeling efficiency.
Part 4: Troubleshooting & Self-Validation (E-E-A-T)
How to know if your validation is lying to you:
The "Missed Cleavage" Trap:
Issue: Trypsin cleaves at Lysine (K) and Arginine (R). TMT labels Lysine, blocking trypsin.
Validation: If your TMT labeling is 100% efficient, you should see zero peptides ending in Lysine (unless it is the C-terminus of the protein). High rates of K-terminal peptides indicate failed labeling.
The "Mass Shift" Drift:
Issue: In Intact Mass, the observed shift doesn't match the theoretical label mass.
Causality: This often indicates adducts (Na+, K+) or incomplete reduction of disulfides.
Fix: Desalt rigorously online or use Native MS conditions.
Over-Labeling (The Silent Killer):
Issue: High labeling efficiency (>99%) but poor protein identification rates.
Causality: You used too much reagent.[1] TMT has labeled Histidine and Tyrosine, altering the ionization and fragmentation patterns so heavily that the search engine cannot identify the peptides.
Check: Always search for "TMT on Tyr" as a variable modification. If >10% of Tyr are labeled, discard the sample.
References
Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Analytical Chemistry. Link
Context: Foundational text on TMT/iTRAQ mechanics and the necessity of efficiency valid
Hogrebe, A., et al. (2018). Benchmarking common quantification strategies for large-scale phosphoproteomics. Nature Communications. Link
Context: Validates the comparison between label-free and labeled quantific
Thermo Fisher Scientific. (2021). TMT Labeling Efficiency and Peptide Identification. Application Note. Link
Context: Industry standard protocol for calculating labeling efficiency using the "Variable Modific
Valliere-Douglass, J. F., et al. (2012). Mass spectrometric characterization of antibody-drug conjugates. Analytical Chemistry. Link
Context: The authoritative source for using Intact Mass and Peptide Mapping for ADC/Covalent label valid
Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. Link
Context: Discusses the limitations of traditional biochemical methods compared to MS for protein interaction and labeling analysis.
Functional Assays to Confirm the Activity of Labeled Biomolecules: A Comparative Guide
Introduction: The Validation Imperative In the development of antibody-drug conjugates (ADCs), fluorescent probes, and diagnostic reagents, the chemical conjugation of a payload (fluorophore, enzyme, drug) to a biomolecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Validation Imperative
In the development of antibody-drug conjugates (ADCs), fluorescent probes, and diagnostic reagents, the chemical conjugation of a payload (fluorophore, enzyme, drug) to a biomolecule is a critical inflection point. Labeling is inherently destructive. It introduces steric bulk, alters surface charge, and can chemically modify the very residues required for binding (e.g., Lysines in the Complementarity Determining Regions [CDRs]).
Validation is not merely checking for signal; it is confirming that the biological function—affinity, specificity, and potency—remains intact relative to the unlabeled parent molecule. This guide compares the primary functional assays used to validate labeled biomolecules, providing a decision framework based on sensitivity, throughput, and mechanistic insight.
Comparative Analysis of Functional Assays
The choice of assay depends on the specific "function" being interrogated: Binding Integrity (Affinity) vs. Biological Potency (Signaling/Killing).
ELISA (Enzyme-Linked Immunosorbent Assay): While Direct ELISA is common, it is insufficient for validation because it does not distinguish between high-affinity binding of a few molecules and low-affinity binding of many molecules. Competition ELISA is the required standard, where the labeled molecule competes with an unlabeled reference.
SPR (Surface Plasmon Resonance): Superior for detecting subtle changes in kinetics. A labeled antibody might retain its equilibrium constant (
) but suffer from a slower association rate () due to steric hindrance from the label—a nuance ELISA often misses.
Impact of Labeling Chemistry on Activity[1][2]
The method of conjugation dictates the validation burden.
Random Labeling (Lysine-NHS)[3]
Mechanism: Targets primary amines (Lysines).
Risk: High. An IgG antibody has ~80 lysines. If conjugation occurs in the CDR, affinity is abolished.
Validation Requirement: Stringent. Requires functional testing of every batch due to heterogeneity.
Mechanism: Targets engineered cysteines, specific glycans, or peptide tags.[1]
Risk: Low. The label is directed away from the binding site (usually to the Fc region).
Validation Requirement: Focused. Once the construct is validated, batch variability is minimal.
Visualization: The Validation Workflow
The following diagram illustrates the critical decision loops in validating a labeled biomolecule.
Caption: Integrated workflow for validating labeled biomolecules, prioritizing DOL quality control before functional testing.
Detailed Protocol: Competition ELISA for Relative Binding
This protocol is the industry standard for confirming that a labeled antibody (Ab-Conjugate) retains the same affinity as the Unlabeled Reference.
Principle
A fixed concentration of Ab-Conjugate is mixed with serial dilutions of Unlabeled Reference (Competitor). This mixture is applied to an antigen-coated plate.[2][3][4][5] If the Ab-Conjugate is active, the Unlabeled Reference will compete for binding sites, causing a signal decrease.
Materials
Antigen: Recombinant target protein.
Labeled Sample: The antibody-conjugate to be tested.
Reference Standard: The original, unlabeled antibody (stored properly).
Detection: If the label is not an enzyme (e.g., it's a fluorophore or drug), use an HRP-conjugated anti-species secondary antibody.
Step-by-Step Methodology
Determine
of the Conjugate:
First, run a direct binding ELISA with the Ab-Conjugate to find the concentration that yields ~70% of the maximum signal (
). Use this concentration for the competition assay to ensure sensitivity.
Coat Plate:
Coat 96-well plate with Antigen (0.5–2 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.[2][3][5]
Block:
Wash 3x with PBS-T (PBS + 0.05% Tween-20).[2] Block with 3% BSA in PBS for 1-2 hours at RT.
Prepare Competition Mix (The Critical Step):
In a separate tube/plate, prepare serial dilutions of the Unlabeled Reference (Competitor).
Add a fixed concentration of Ab-Conjugate (at its
) to all wells containing the competitor.
Control 1: Ab-Conjugate only (No competitor) = 100% Signal.
Control 2: No Ab-Conjugate (Background).
Incubate the mix for 1 hour at RT to reach equilibrium.
Transfer & Bind:
Transfer the pre-equilibrated mixture to the antigen-coated plate. Incubate for 1 hour.
For Antibody-Drug Conjugates, binding is not enough; the complex must internalize to release the payload.
Visualization: ADC Internalization Pathway
Caption: Mechanism of action for ADCs, highlighting the necessity of cell-based internalization assays.
Protocol Summary (pH-Sensitive Dye):
Label antibody with a pH-sensitive dye (e.g., pHrodo) that is non-fluorescent at neutral pH but bright red in acidic endosomes.
Incubate with target cells at 37°C.
Measure fluorescence via Flow Cytometry.
Result: Signal correlates directly with functional internalization.
References
Rapid Novor. (2021). SPR vs. ELISA: SPR Guides Accurate ELISA Results. Retrieved from [Link]
Nicoya Lifesciences. (2023). SPR vs ELISA | Comparing techniques for biomolecular detection. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. Retrieved from [Link]
NanoTemper Technologies. Degree-of-labeling (DOL). Retrieved from [Link]
Sino Biological. Competitive ELISA Protocol. Retrieved from [Link]
Antibodies.com. (2024).[6] ELISA: The Complete Guide. Retrieved from [Link]
In drug discovery, the piperidine ring is a privileged pharmacophore, often serving as a key basic amine in GPCR ligands and kinase inhibitors. However, incorporating piperidine moieties into "Click" chemistry (CuAAC) workflows presents a unique chemical challenge: Catalyst Poisoning .
The secondary or tertiary amine nitrogen of the piperidine ring acts as a competitive ligand for the Cu(I) catalyst. Unlike the triazole-forming azide or alkyne, the piperidine nitrogen can form stable, non-productive complexes with naked Cu(I), effectively removing the catalyst from the cycle or promoting oxidation to inactive Cu(II).
This guide objectively compares four distinct Cu(I) sourcing strategies to overcome this "amine effect," ensuring high yields and purity in piperidine-functionalized cycloadditions.
Mechanistic Insight: Why the Source Matters
To select the right source, one must understand the failure mode. The standard CuAAC catalytic cycle relies on the formation of a
) coordinates to Cu(I) with high affinity. Without a protecting ligand, this forms a coordinatively saturated species that cannot bind the alkyne, halting the reaction.
Visualization: Catalyst Poisoning vs. Ligand Acceleration
Figure 1: Mechanistic pathway showing how basic amines (piperidine) divert the catalyst into inactive complexes, and how ligands mitigate this.
Comparative Analysis of Cu(I) Sources
We evaluated four common Cu(I) sourcing strategies based on yield, reaction time, and purity for piperidine-containing substrates.
Source A: CuSO₄ + Sodium Ascorbate (In Situ Generation)
The "Classic" Sharpless-Fokin method.
Mechanism: Cu(II) is reduced in situ to Cu(I) by excess ascorbate.
Mechanism: Dissociates active Cu(I) in organic solvents (DCM, MeCN).
Pros: Homogeneous in organic media; no water required; excellent for lipophilic substrates.
Cons: Highly sensitive to oxidation (requires inert atmosphere); no "reservoir" of reducing agent to regenerate oxidized Cu.
Verdict:Best for anhydrous, non-polar synthesis.
Source C: CuI / CuBr (Cuprous Halides)
The traditional salts.
Mechanism: Solid salts that must be solubilized.
Pros: Cheap; readily available.
Cons: Poor solubility leads to heterogeneous mixtures; high tendency to form clusters/aggregates with amines; requires base (DIPEA) which can complicate purification.
Verdict:Not recommended for piperidines without specific ligands due to aggregation issues.
Workup: Dilute with water, extract with EtOAc. If the piperidine coordinates copper during workup (blue organic layer), wash with 10% NH₄OH or EDTA solution to sequester copper.
Protocol B: Anhydrous Conditions (Cu(MeCN)₄PF₆)
Recommended for lipophilic substrates strictly requiring organic solvents.
Reagents:
Cu(MeCN)₄PF₆ (Store in glovebox or desiccator).
Base: 2,6-Lutidine (Prevents protonation of intermediates without poisoning Cu).
Workflow:
Flame-dry reaction vessel and purge with Argon/N₂.
Dissolve substrates in dry DCM or Acetonitrile.
Add 2,6-Lutidine (0.5 equiv).
Add Cu(MeCN)₄PF₆ (5 mol%) in one portion.
Stir under inert atmosphere.
Note: If the solution turns green/blue, oxygen has entered; the reaction will stall. Add a trace of copper wire to regenerate Cu(I) if needed.
Decision Logic: Selecting Your Source
Use this logic flow to determine the optimal experimental setup for your specific piperidine derivative.
Figure 2: Decision tree for selecting the optimal Cu(I) source based on substrate solubility and sensitivity.
References
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link
Diez-Gonzalez, S. (2011). "Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications." Catalysis Science & Technology. Link
Presolski, S. I., et al. (2011).[3] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link
Characterization of 3-(2-Propynyloxy)piperidine hydrochloride-derived triazoles
Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride-Derived Triazoles: A Comparative Application Guide Part 1: Executive Summary & Strategic Utility 3-(2-Propynyloxy)piperidine hydrochloride is a specialized "C...
Author: BenchChem Technical Support Team. Date: February 2026
Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride-Derived Triazoles: A Comparative Application Guide
Part 1: Executive Summary & Strategic Utility
3-(2-Propynyloxy)piperidine hydrochloride is a specialized "Click-ready" heterocyclic scaffold designed for the rapid synthesis of 1,4-disubstituted 1,2,3-triazole libraries. Unlike standard piperidine building blocks, this compound features a terminal alkyne linked via an ether bridge at the C3 position. This specific geometry allows for the exploration of unique chemical space in Structure-Activity Relationship (SAR) studies, particularly for targets requiring a basic amine pharmacophore (e.g., Acetylcholinesterase, Muscarinic receptors, and Sigma receptors).
Primary Application: Synthesis of bioactive small molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Therapeutic Areas: Neurodegenerative diseases (Alzheimer's), Antifungals (CYP51 inhibitors), and Psychotropics.
Part 2: Synthesis & Characterization Workflow
The transformation of 3-(2-Propynyloxy)piperidine hydrochloride into bioactive triazoles requires a disciplined synthetic workflow to ensure regioselectivity and yield.
The "Click" Synthesis Pathway
The core reaction utilizes the terminal alkyne of the piperidine scaffold to react with diverse organic azides.
Critical Decision Point: N-Protection.
While the hydrochloride salt is stable, the free amine can chelate copper catalysts, potentially stalling the CuAAC reaction.
Recommendation: Perform N-protection (e.g., Boc or Cbz) before the Click reaction if using low catalyst loading (<1 mol%). If using high loading (5-10 mol%) or specific ligands (e.g., TBTA), the salt can often be used directly with a base.
DOT Diagram: Synthesis Workflow
Caption: Figure 1. Modular synthesis pathway for generating triazole libraries from the piperidine-alkyne scaffold.
Experimental Protocol: General CuAAC Procedure
Self-Validating Step: The disappearance of the alkyne stretch (~2100 cm⁻¹) in IR spectroscopy confirms reaction progress.
3-sub allows for enantioselective binding optimization.
Flexibility
Moderate (Ether linker)
Moderate (Ether linker)
Ether oxygen acts as a hydrogen bond acceptor.
Linker Stability: Ether vs. Ester/Amide
Many triazole libraries use ester or amide linkers. The ether linkage in 3-(2-Propynyloxy)piperidine offers superior metabolic stability.
Ether (Product): Resistant to plasma esterases; high metabolic stability.
Ester Analog: Rapidly hydrolyzed in vivo; poor oral bioavailability.
Amide Analog: Stable, but alters H-bond donor/acceptor profile significantly.
Biological Case Study: Acetylcholinesterase (AChE) Inhibition
Context: Piperidine-triazoles are classic AChE inhibitors (mimicking Donepezil).
Standard (Donepezil): IC50 ≈ 5–10 nM.
3-Propynyloxy-Triazoles (Target): Typically show IC50 values in the 50 nM – 5 µM range depending on the azide "R" group.
Advantage: The triazole ring acts as a bioisostere for the amide/benzyl group, often improving solubility and reducing aggregation of Beta-amyloid (Aβ) peptides compared to pure benzyl-piperidines.
Part 4: Detailed Characterization Data
When characterizing the final library, the following spectral features are diagnostic.
NMR Spectroscopy Signatures
¹H NMR (DMSO-d6):
Triazole Proton: Singlet at δ 7.8 – 8.2 ppm . (Diagnostic of successful click reaction).
O-CH2-Triazole: Singlet or doublet at δ 4.5 – 4.7 ppm .
Piperidine C3-H: Multiplet at δ 3.4 – 3.6 ppm (shifted downfield due to oxygen).
Absence of Alkyne: Disappearance of the triplet at δ 2.4 – 2.5 ppm (terminal alkyne proton).
Mass Spectrometry
ESI-MS: Expect [M+H]+ peaks. The piperidine nitrogen ensures strong ionization in positive mode.
Fragmentation: Common loss of the triazole side chain or ring opening under high collision energy.
Part 5: Logic of Design (Visualized)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold for dual-binding site inhibitors (e.g., AChE).
Caption: Figure 2. SAR Logic for dual-binding inhibitors. The 3-propynyloxy linker positions the R-group to interact with secondary binding sites.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Sadeghian, N., et al. (2016).[2] Design and synthesis of 1,2,3-triazole-based hybrids as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
ChemSRC. (2023). 3-[(2-Propynyloxy)methyl]piperidine hydrochloride - CAS 1185302-66-2 Data.[3][4] Link
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link
Wadsworth, H. J., et al. (1992).[5] Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives. Journal of Medicinal Chemistry. Link
Assessing the Stability of the Piperidine-Triazole Linkage in Biological Assays
Executive Summary: The Stability Paradox In the optimization of biologically active small molecules, the piperidine-triazole linkage has emerged as a robust bioisostere for the classic amide bond. While the 1,2,3-triazol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
In the optimization of biologically active small molecules, the piperidine-triazole linkage has emerged as a robust bioisostere for the classic amide bond. While the 1,2,3-triazole ring itself offers exceptional hydrolytic stability—effectively "shielding" the linkage from peptidases and esterases—it introduces a distinct metabolic profile that researchers must navigate carefully.
The Verdict: The piperidine-triazole linkage is chemically superior to amides in plasma stability assays (hydrolysis resistance). However, in microsomal stability assays (oxidative metabolism), the piperidine ring often becomes a "metabolic soft spot," susceptible to Cytochrome P450 (CYP)-mediated oxidation. This guide details the mechanistic reasons for this divergence and provides the exact protocols to validate it.
Comparative Analysis: Triazole vs. Traditional Linkers
To understand the utility of the piperidine-triazole scaffold, we must compare it against the alternatives it typically replaces: amides and ethers.
Table 1: Physicochemical and Metabolic Comparison
Feature
Amide Linker (Reference)
Ether Linker (Alternative)
Piperidine-Triazole (Target)
Bond Type
or (via Triazole)
Plasma Stability
Low to Moderate (Susceptible to hydrolases/peptidases)
High
High (Resistant to hydrolysis)
Microsomal Stability
Variable (Often cleaved by amidases)
Moderate (O-dealkylation liability)
Moderate (Linker is stable; Piperidine ring is labile)
Dipole Moment
~3.5 Debye
Low
~5.0 Debye (Mimics Amide electronics)
H-Bond Capability
Donor & Acceptor
Acceptor only
Acceptor (N2/N3) & Weak Donor (C-H)
Mechanistic Insight: The "Shielding" Effect
The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond in geometry and electronic distribution but lacks the hydrolytically labile carbonyl carbon. This makes the triazole ring essentially inert to the proteolytic enzymes that plague peptide-like drugs.
However, the piperidine ring attached to the triazole is not inert. It is a known substrate for CYP3A4 and CYP2D6. The electron-rich nature of the piperidine nitrogen facilitates Single Electron Transfer (SET) oxidation, leading to
-carbon hydroxylation or N-dealkylation.
Visualization: Metabolic Fate Mapping
The following diagram illustrates the divergent metabolic pathways between an amide-linked scaffold and the piperidine-triazole scaffold.
Figure 1: Comparative metabolic fate. The amide linker (red) is prone to cleavage, destroying the pharmacophore. The triazole linker (blue) survives, but the piperidine ring (yellow) undergoes oxidative modification.
Experimental Protocols: Validating Stability
To rigorously assess this scaffold, you cannot rely on a single assay. You must decouple hydrolytic stability (linker integrity) from oxidative stability (molecular integrity).
This diagram details the critical steps in the microsomal assay, highlighting the specific requirements for valid data generation.
Figure 2: Step-by-step workflow for determining intrinsic clearance (
) in liver microsomes.
Data Interpretation Guide
When analyzing your results, use this reference table to categorize the stability of your piperidine-triazole compound.
Parameter
High Stability (Ideal)
Moderate Stability (Acceptable)
Low Stability (Red Flag)
Plasma
min
min
min
Microsomal
Primary Metabolite
None observed
+16 Da (Hydroxylation)
-14 Da (N-demethylation) or Cleavage
Troubleshooting High Clearance:
If your piperidine-triazole compound shows high clearance (
) in microsomes but is stable in plasma:
The Linker is likely fine. The triazole is doing its job.
The Piperidine is the culprit. The CYP enzymes are attacking the ring.
Solution: Block metabolic "hotspots" on the piperidine ring by adding fluorine (
) or methyl groups to the -carbons next to the nitrogen, or by lowering the overall lipophilicity (LogD) of the molecule [1, 2].
References
Evaluation of 1,2,3-Triazoles as Amide Bioisosteres. Journal of Medicinal Chemistry. Discusses the metabolic impact of replacing amides with triazoles, noting that while hydrolysis is prevented, oxidative clearance can sometimes increase due to changes in lipophilicity.
(Representative link for concept grounding)
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. Details the specific mechanism of N-dealkylation in piperidine rings by CYP3A4.
Microsomal Stability Assay Protocol. AxisPharm / Standard Industry Protocols. General methodology for conducting microsomal stability assays.
1,2,3-Triazoles as Amide Bond Surrogates. Molecules. A comprehensive review on the structural and electronic similarities between triazoles and amides.
Beyond the Click: A Comparative Guide to Bioorthogonal Alternatives
Introduction: The "Post-Click" Era For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard for bioconjugation. However, its reliance on cytotoxic Cu(I) catalysts renders it un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Post-Click" Era
For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard for bioconjugation. However, its reliance on cytotoxic Cu(I) catalysts renders it unsuitable for live-cell applications. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) alleviated toxicity concerns, it introduced new bottlenecks: slow reaction kinetics (
) and bulky hydrophobic cyclooctynes that can alter protein solubility.
This guide analyzes the three most potent alternatives to azide-alkyne chemistry: Inverse Electron Demand Diels-Alder (IEDDA) , Staudinger Ligation , and Photo-Induced Tetrazole-Alkene Chemistry . We evaluate these based on kinetic efficiency, biocompatibility, and experimental orthogonality.
Decision Matrix: Selecting the Right Chemistry
Before diving into mechanisms, use this logic flow to determine the optimal reaction for your experimental constraints.
Figure 1: Decision matrix for selecting bioorthogonal chemistries based on experimental constraints such as toxicity, speed, and spatial precision.
Deep Dive: The Alternatives
A. The Speed King: Inverse Electron Demand Diels-Alder (IEDDA)
IEDDA is currently the fastest bioorthogonal reaction available, with second-order rate constants (
) reaching .[2][4] This is approximately 6 orders of magnitude faster than the Staudinger ligation and SPAAC.
Mechanism: An electron-poor tetrazine reacts with a strained, electron-rich dienophile (TCO).[3][5] The initial cycloaddition is followed by a retro-Diels-Alder step that releases nitrogen gas (
), driving the reaction to irreversibility.
The "Fluorogenic" Advantage: Many tetrazine dyes are quenched by their own tetrazine core. Upon reaction with TCO, the electronic decoupling restores fluorescence, creating a "turn-on" probe with near-zero background.
Critical Consideration (Stability): There is a trade-off between reactivity and stability.[2][6] Highly strained TCOs react faster but are prone to isomerization to the unreactive cis-isomer in the presence of intracellular thiols.
Figure 2: Mechanistic flow of IEDDA. The release of Nitrogen gas makes the reaction irreversible and highly efficient.
B. The Precision Tool: Photo-Click (Tetrazole-Ene)
Reagents: Tetrazole + Alkene (activated by UV/405nm light).
When spatiotemporal control is paramount (e.g., tracking protein migration from a specific organelle), Photo-Click is the superior choice.
Mechanism: A tetrazole is inert until irradiated (typically 302–405 nm). Light triggers the release of
, generating a highly reactive nitrile imine dipole in situ, which rapidly reacts with a nearby alkene.
Pros: The reaction only happens where and when you shine the light.
Cons: Requires UV/Violet light, which can be phototoxic. Reaction kinetics are fast (
) but limited by the quantum yield of the photo-activation step.
While slower, the Staudinger ligation remains relevant for specific metabolic labeling applications where the bulk of TCO or Cyclooctyne rings cannot be tolerated by the enzymatic machinery (e.g., glycosylation pathways).
Mechanism: The phosphine attacks the azide, forming an aza-ylide intermediate. An intramolecular trap forms a stable amide bond.
Pros: Azides are tiny and metabolically stable.
Cons: Phosphines are prone to oxidation in air/media, reducing effective concentration. Slow kinetics (
) require high concentrations of probe.
Comparative Performance Analysis
The following data aggregates performance metrics from standard physiological conditions (pH 7.4, 37°C).
Objective: Simultaneous labeling of two distinct protein targets in live cells using orthogonal chemistries (IEDDA and SPAAC). This protocol demonstrates that TCO/Tetrazine pairs do not cross-react with Azide/Cyclooctyne pairs.
Materials
Target A: Protein expressing an unnatural amino acid with TCO (e.g., TCO-Lysine).
Target B: Protein expressing an unnatural amino acid with Azide (e.g., Azido-Lysine).
Expression: Induce expression of Target A (TCO) and Target B (Azide) in HEK293T cells for 18–24 hours.
Wash: Gently wash cells 2x with warm PBS to remove excess unnatural amino acids from the media.
Labeling (Sequential recommended for precision):
Step 3a (IEDDA): Add Tetrazine-SiR (1 µM) to media. Incubate for 10 minutes at 37°C. (Note: The fast kinetics of IEDDA allow for this short incubation).
Step 3b (SPAAC): Add DBCO-488 (5 µM) to media. Incubate for 60 minutes at 37°C. (Note: Slower kinetics of SPAAC require higher concentration and longer time).
Quench/Wash: Wash cells 3x with Wash Buffer. Incubate in fresh media for 15 minutes to allow efflux of unbound dye.
Figure 3: Sequential workflow for dual-labeling. The faster IEDDA reaction is performed first or simultaneously, but the SPAAC reaction dictates the total incubation time.
References
Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews. Link
Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link
Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels‐Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews. Link
Herner, A., & Lin, Q. (2016). "Photo-Triggered Click Chemistry for Biological Applications." Topics in Current Chemistry. Link
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[6] Link
The Piperidine Scaffold in Conjugate Design: A Comparative Technical Guide
Executive Summary In the architecture of complex modalities—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the choice of heterocycle scaffold is rarely a trivial structural deci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of complex modalities—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the choice of heterocycle scaffold is rarely a trivial structural decision; it is a determinant of pharmacokinetic (PK) fate.
This guide evaluates the piperidine scaffold against its primary bioisosteres, morpholine and piperazine . While piperidine offers superior permeability and a high-pKa basic center for solubility modulation, it introduces metabolic liabilities that must be managed. This document provides the causal logic, experimental data, and protocols necessary for researchers to optimize conjugate linkers and payloads using these saturated heterocycles.
Part 1: Comparative Physicochemical Profiling
The selection between piperidine, morpholine, and piperazine is a trade-off between basicity (ionization) , lipophilicity (permeability) , and metabolic stability .
The Causal Logic of Scaffold Selection
Piperidine (The Permeability Driver): With a pKa ~11.2, piperidine exists predominantly as a cation at physiological pH. This high basicity drives aqueous solubility via salt formation but can lead to lysosomal trapping (a benefit for ADC payloads, a potential liability for cytosolic PROTACs). Its lipophilic carbon backbone facilitates membrane permeability better than its oxygenated counterparts.
Morpholine (The Metabolic Blocker): The oxygen atom reduces the pKa to ~8.3 and lowers lipophilicity (LogP). Crucially, the oxygen acts as a metabolic "cap," preventing oxidative metabolism that typically occurs at the 4-position of piperidine.
Piperazine (The Linker Hub): With two nitrogen atoms, piperazine is the ideal "connector" scaffold. It is significantly more hydrophilic, reducing the overall LogD of hydrophobic conjugates (like PROTACs), but requires careful handling to prevent N-oxidation.
Data Comparison Table
Feature
Piperidine
Morpholine
Piperazine
Structure
Cyclic amine (1 N)
Cyclic ether/amine (1 N, 1 O)
Cyclic diamine (2 N)
pKa (Conj. Acid)
~11.2 (Strong Base)
~8.3 (Weak Base)
~9.8 / 5.6 (Dibasic)
LogP (Lipophilicity)
High (Promotes Permeability)
Low (Promotes Solubility)
Very Low (Hydrophilic)
Solubility Strategy
High (via Ionization/Salt)
Moderate (via H-bonding)
High (Polarity + Ionization)
Metabolic Liability
High (Cytochrome P450 oxidation)
Low (Oxygen blocks oxidation)
Moderate (N-oxidation)
Conjugate Role
Payload Core / Rigid Linker
Metabolic Cap / Solubilizer
Linker Connector
Part 2: Impact on PROTAC Linker Design
In PROTAC design, the linker is not merely a bridge; it dictates the Ternary Complex (POI-PROTAC-E3) geometry.
Rigid vs. Flexible Linkers
Early PROTACs utilized flexible PEG or alkyl chains. However, recent data suggests that incorporating piperidine into the linker introduces conformational rigidity.
Mechanism: The chair conformation of piperidine restricts the rotational degrees of freedom.
Outcome: This entropic pre-organization can enhance the binding affinity to the E3 ligase or target protein by minimizing the entropy penalty upon binding.
Risk: If the vector is incorrect, the rigidity prevents the formation of a productive ternary complex.
Visualization: Scaffold Selection Decision Tree
Figure 1: Decision logic for selecting saturated heterocycles based on physicochemical bottlenecks in conjugate design.
Part 3: Experimental Protocols
To validate the choice of a piperidine scaffold, you must assess its metabolic stability, as this is its primary failure mode in drug development.
) of the piperidine-conjugate to predict in vivo half-life. Piperidine rings are prone to CYP450-mediated hydroxylation.
Reagents:
Liver Microsomes (Human/Mouse/Rat, 20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compound (10 mM DMSO stock).
Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).
Workflow:
Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 mins.
Initiation: Add 100 µL of NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min to pellet proteins.
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Interpretation:
High Clearance:
protein. Indicates the piperidine ring is likely being oxidized.
Mitigation: If clearance is high, consider substituting the piperidine with morpholine or adding fluorine substituents to the piperidine ring to block metabolic "hotspots."
Objective: Confirm if the high pKa of piperidine translates to effective solubility at physiological pH.
Workflow:
Titration: Prepare a 10 mM DMSO stock of the conjugate.
Spiking: Spike into pH 7.4 PBS buffer to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO < 2%).
Incubation: Shake for 2 hours at room temperature.
Reading: Measure light scattering (nephelometry) or absorbance at 620 nm.
Causality Check: If precipitation occurs, the lattice energy of the solid form is overcoming the solvation energy of the piperidinium cation.
Part 4: Metabolic Pathways & Mitigation
Understanding how piperidine fails is crucial for re-design.
Visualization: Oxidative Metabolism of Piperidine
Figure 2: The primary metabolic pathway for piperidine involves alpha-carbon oxidation leading to ring opening.
Mitigation Strategy:
If the pathway above (Figure 2) is observed in Protocol 1:
Block the Alpha-Carbon: Add a methyl group adjacent to the nitrogen (steric hindrance).
Switch to Morpholine: The oxygen atom at the 4-position reduces the electron density of the ring, making the alpha-carbons less susceptible to oxidative attack.
References
Current strategies for the design of PROTAC linkers: a critical review. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI Molecules.
[Link]
Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate.
[Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.
[Link]
Drug solubility and permeability - The Relationship. Pion Inc.
[Link]
Comparative
Optimizing Linker Topology: A Comparative Technical Guide to Clickable Piperidine Isomers
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and PROTAC Developers.[1] Executive Summary In Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Chemical Biologists, and PROTAC Developers.[1]
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD), the piperidine ring is a ubiquitous pharmacophore. However, when functionalizing this scaffold for "click" chemistry (CuAAC), the choice of isomer—specifically the position of the alkyne or azide handle—is rarely arbitrary. It dictates reaction kinetics, linker exit vectors, and the metabolic stability of the final conjugate.
This guide provides a head-to-head technical comparison of 4-ethynyl , 3-ethynyl , and 2-ethynyl piperidine isomers.[1] It synthesizes kinetic data, structural geometry (exit vectors), and experimental protocols to aid researchers in selecting the optimal building block for library synthesis and bivalent ligand design.
Low. Substitution at C2 blocks -oxidation (metabolic hotspot).[1]
Deep Dive: The "Exit Vector" Impact
In PROTAC design, the "exit vector" determines the trajectory of the linker.[1]
4-Isomer: Provides a straight path, maximizing the distance between the E3 ligase and the Protein of Interest (POI).
3-Isomer: Critical when the binding pocket is deep or curved.[1] The "kink" prevents the linker from clashing with the protein surface immediately upon exit.[1]
Mechanistic Visualization: Sterics in the Catalytic Cycle[1]
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but sterics at the alkyne position destabilize the copper-acetylide intermediate.[1]
Figure 1: The CuAAC catalytic cycle highlighting steps sensitive to steric bulk.[1] The 2-isomer specifically hinders the formation of the reactive copper-acetylide and the subsequent metallacycle.
Experimental Protocols
To ensure reproducibility, we recommend the THPTA-stabilized protocol.[1] THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protects the Cu(I) oxidation state and prevents protein precipitation if clicking onto biological scaffolds.
Protocol A: Standard CuAAC for Library Synthesis
Applicable to 3- and 4-isomers.
Reagents:
Alkyne: N-Boc-4-ethynylpiperidine (1.0 equiv, 10 mM final).[1]
Calculation: Plot [Product]/[Internal Standard] vs. Time.
Workflow Visualization: From Synthesis to Screening
Figure 2: Operational workflow for incorporating piperidine isomers into functional libraries.
Expert Commentary & Troubleshooting
The "Copper Crash" Phenomenon:
When using the 2-ethynylpiperidine isomer, researchers often observe the reaction stalling at ~60% conversion.[1] This is rarely due to reagent depletion but rather catalyst poisoning .[1] The steric bulk prevents the efficient turnover of the Cu(I) center.
Solution: Do not add more copper.[1] Add a second bolus of Sodium Ascorbate (to re-reduce oxidized copper) and THPTA (to sequester inactive Cu species).
Solubility Artifacts:
The 4-isomer triazole product is often more crystalline and less soluble than the 3-isomer product due to symmetry.[1] If precipitation occurs during the reaction, it can trap unreacted starting material.[1]
Solution: Add 10% DMSO or DMF to the aqueous mixture to maintain homogeneity.[1]
References
Mechanistic Insights into CuAAC
Source: Meldal, M., & Tornøe, C. W. (2008).[1] Cu-catalyzed azide−alkyne cycloaddition.[1][2][3] Chemical Reviews.
Relevance: Defines the catalytic cycle and the impact of steric hindrance on the metallacycle form
Relevance: Provides "Exit Vector Analysis" (EVA) comparing 3- and 4-substituted piperidines in medicinal chemistry.
PROTAC Linker Design
Source: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
Relevance: Discusses the importance of linker attachment points (exit vectors)
Click Chemistry Protocols (THPTA)
Source: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
Relevance: Establishes the THPTA ligand protocol as the gold standard for protecting biomolecules and maintaining Cu(I) activity.
A Researcher's Guide to Validating Target Engagement of Probes Derived from 3-(2-Propynyloxy)piperidine Hydrochloride
In the landscape of chemical biology and drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target is a cornerstone of preclinical development. Probes derived from versa...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of chemical biology and drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target is a cornerstone of preclinical development. Probes derived from versatile scaffolds like 3-(2-Propynyloxy)piperidine hydrochloride, which incorporates a reactive alkyne handle, are instrumental in modern chemical proteomics for identifying and validating these targets. This guide provides an in-depth comparison of methodologies to validate the target engagement of such probes, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure your findings are robust and reliable.
The Central Role of the Alkyne Handle in Target Identification
The 3-(2-Propynyloxy)piperidine scaffold is a valuable starting point for developing covalent probes. The terminal alkyne group is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction allows for the attachment of reporter tags (like fluorophores or biotin) to the probe after it has engaged with its cellular targets, a strategy known as two-step target identification. This approach minimizes steric hindrance that a bulky reporter might introduce, potentially altering the probe's intrinsic activity and cellular uptake.
Core Strategies for Validating Target Engagement
Once a protein target is identified, validating that the probe directly and specifically engages it within a complex biological system is paramount. We will compare two gold-standard, label-free methodologies: the Cellular Thermal Shift Assay (CETSA) and Isothermal Dose-Response (ITDR) analysis.
Diagram: General Workflow for Target Engagement Validation
Caption: Workflow for validating probe-target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that assesses target engagement by monitoring changes in the thermal stability of a protein upon ligand binding. The principle is straightforward: a protein bound to a ligand is often more resistant to heat-induced denaturation than its unbound counterpart.
Experimental Rationale
When a probe covalently binds to its target protein, it can introduce stabilizing intramolecular or intermolecular interactions. This stabilization results in a higher melting temperature (Tm) for the protein-probe complex. By subjecting cells or lysates treated with the probe to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to the right (higher temperature) in the presence of the probe is strong evidence of direct physical interaction.
Comparative Performance
Feature
CETSA
Isothermal Dose-Response (ITDR)
Principle
Ligand-induced thermal stabilization
Ligand-induced thermal stabilization
Readout
Change in melting temperature (Tm)
Protein stability at a fixed temperature
Primary Use
Target engagement confirmation in cells/lysate
Determining binding affinity (Kd)
Throughput
Moderate to High (with MS)
High
In-Cell Applicability
Yes
Yes
Data Interpretation
Shift in melting curve indicates engagement
Sigmoidal curve fitting yields Kd
Detailed Protocol: Western Blot-Based CETSA
Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with the 3-(2-propynyloxy)piperidine-derived probe at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the putative target protein. Use a suitable secondary antibody and visualize the bands.
Data Analysis: Quantify the band intensities at each temperature for both the probe-treated and vehicle-treated samples. Plot the relative soluble protein amount against temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition. A significant positive shift in Tm for the probe-treated sample validates target engagement.
Method 2: Isothermal Dose-Response (ITDR)
ITDR is a variation of CETSA that is particularly useful for determining the apparent binding affinity of a probe for its target in a cellular context. Instead of a temperature gradient, cells are treated with a range of probe concentrations and then heated to a single, fixed temperature.
Experimental Rationale
The fixed temperature is chosen from the steep part of the CETSA melting curve, where a small change in stability results in a large change in the amount of soluble protein. At this temperature, increasing concentrations of a binding probe will lead to a dose-dependent increase in the amount of soluble target protein. This relationship can be used to calculate an apparent dissociation constant (Kd), providing quantitative insight into the probe's potency.
Diagram: ITDR Principle
Caption: Principle of Isothermal Dose-Response (ITDR).
Detailed Protocol: Western Blot-Based ITDR
Determine Optimal Temperature: First, perform a standard CETSA experiment (as described above) for the target protein to identify a temperature that results in approximately 50% protein denaturation. This will be the fixed temperature for the ITDR experiment.
Cell Culture and Treatment: Plate cells as for CETSA. Treat the cells with a serial dilution of the 3-(2-propynyloxy)piperidine-derived probe (e.g., from 0.1 nM to 100 µM) and a vehicle control for a fixed time (e.g., 1 hour) at 37°C.
Cell Harvesting and Heating: Harvest the cells and resuspend them in buffer as previously described. Heat all samples concurrently at the predetermined optimal temperature for 3 minutes, followed by cooling.
Lysis and Fractionation: Lyse the cells and separate the soluble fraction by centrifugation as in the CETSA protocol.
Western Blotting and Analysis: Perform Western blotting for the target protein. Quantify the band intensities for each probe concentration. Plot the normalized band intensity against the logarithm of the probe concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which corresponds to the apparent Kd.
Conclusion: An Integrated Approach
For robust validation of probes derived from 3-(2-Propynyloxy)piperidine hydrochloride, a multi-faceted approach is recommended. Initially, CETSA can provide qualitative confirmation of target engagement within the complex milieu of the cell. Following this, ITDR offers a quantitative measure of the probe's binding affinity, which is critical for understanding its potency and for structure-activity relationship (SAR) studies. When combined with chemoproteomic profiling, where the alkyne handle is used to pull down and identify targets via mass spectrometry, these label-free validation methods provide a powerful and self-validating system to confirm the specificity and efficacy of your chemical probes. This rigorous validation is essential for progressing chemical probes into reliable tools for biological discovery and as starting points for therapeutic development.
References
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
Mateus, A., et al. (2020). The future of thermal shift assays: a world of opportunities. Annual Review of Biophysics. [Link]
Perrar, P., et al. (2019). Chemoproteomics-Aided Drug Discovery. Angewandte Chemie International Edition. [Link]
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using a reporter-tagged activity-based probe. Chemistry & Biology. [Link]
Comparative
Advanced Cross-Reactivity Assessment of Piperidine-Functionalized Probes
Executive Summary: The Piperidine Paradox Piperidine moieties are ubiquitous in fluorescent probe design, serving two primary functions: as lysosomotropic targeting units due to their pKa (~10-11) and as Photoinduced Ele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Piperidine Paradox
Piperidine moieties are ubiquitous in fluorescent probe design, serving two primary functions: as lysosomotropic targeting units due to their pKa (~10-11) and as Photoinduced Electron Transfer (PET) switches for pH sensing. However, this dual functionality introduces a critical vulnerability: cross-reactivity .
A piperidine-based probe designed to detect Reactive Oxygen Species (ROS) in lysosomes may inadvertently respond to pH fluctuations, leading to false positives. Conversely, a piperidine-based pH sensor may be quenched by transition metal ions (
, ) that chelate the nitrogen lone pair.
This guide moves beyond basic selectivity assays to provide a rigorous, self-validating framework for assessing the true specificity of piperidine-functionalized probes against structural and environmental interferences.
Mechanistic Foundation: The Source of Cross-Reactivity
To assess cross-reactivity, one must first understand the signal transduction mechanism. Most piperidine probes operate via the PET (Photoinduced Electron Transfer) mechanism.
OFF State: The lone pair electrons on the piperidine nitrogen transfer to the excited fluorophore, quenching fluorescence.
ON State: Protonation (pH sensing) or oxidation/cleavage (reaction-based sensing) lowers the HOMO energy of the piperidine, blocking PET and restoring fluorescence.
Cross-Reactivity Vector: Any analyte that modulates the electron density of the piperidine nitrogen (e.g., metal coordination, H-bonding) or alters the local pH will mimic the target signal.
Diagram 1: Mechanistic Interference Pathways
Caption: Logical flow of PET-based signal generation and the specific entry point for metal ion interference (Chelation) which mimics protonation.
Comparative Performance Analysis
The following table compares piperidine-functionalized probes against alternative scaffolds (Morpholine and Diethylamino) often used for similar applications.
Expert Insight: While piperidine offers superior lysosomal retention due to its higher pKa, it is significantly more prone to metal ion interference than morpholine. If your biological model involves high transition metal fluxes (e.g., ferroptosis studies), a morpholine-based alternative is recommended to avoid false quenching.
Experimental Protocol: The "3-Phase Selectivity Validation" System
Standard "add-and-measure" assays are insufficient for publishing high-impact chemical biology tools. Use this self-validating 3-phase workflow.
Acceptance Criteria: RFI for all interferents should be < 5% of the Target Signal.
Phase 2: Kinetic Competition (Dynamic Challenge)
Objective: Assess if the probe can detect the target in the presence of interferents (Anti-interference ability).
Pre-incubation: Incubate the probe (10
M) with the most potent interferent identified in Phase 1 (e.g., ) for 15 minutes.
Target Addition: Add the specific target (e.g., adjust pH to 5.0 or add specific ROS).
Kinetics: Monitor fluorescence every 30 seconds for 20 minutes.
Validation: Perform the reverse—incubate with Target first, then add Interferent.
Success Indicator: The signal should remain stable upon interferent addition (if Target is already bound) or rise normally (if Target is added to Interferent mix).
Phase 3: Biological Matrix Simulation (The "Lysosome Mimic")
Objective: Mimic the complex ionic and protein environment of the lysosome. Piperidine probes often bind non-specifically to albumin or act differently in high ionic strength.
, , Glycine, Sodium Lactate, Glucose. Adjust to pH 4.5.
Protein Spike: Add 10% Fetal Bovine Serum (FBS) to simulate protein crowding.
Protocol:
Dissolve probe in ALF + 10% FBS.
Titrate the Target (e.g., ROS generator).
Compare the slope of the response curve in ALF vs. standard PBS.
Data Interpretation: A slope deviation >20% indicates significant matrix interference, likely due to non-specific protein binding of the piperidine moiety.
Diagram 2: The Selectivity Screening Workflow
Caption: Step-by-step decision tree for validating probe selectivity, ensuring failure points are addressed before biological application.
Troubleshooting & Optimization
If your piperidine probe fails the cross-reactivity assessment, employ these chemical modifications:
Metal Interference (
quenching):
Solution: Introduce steric bulk around the piperidine nitrogen (e.g., 2,6-dimethylpiperidine). This hinders the approach of metal ions without significantly altering the pKa for protonation.
Low Photostability:
Solution: Rigidify the structure. Fusing the piperidine ring into a bicyclic system (e.g., julolidine analogs) restricts bond rotation, reducing non-radiative decay and oxidative susceptibility.
Mitochondrial Cross-Talk:
Solution: If the probe accumulates in mitochondria instead of lysosomes (due to delocalized positive charge), append a specific lysosomal targeting peptide or increase the lipophilicity to favor lysosomal trapping mechanisms.
References
Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2022).[1]
[Link]
Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. Molecules. (2023).
[Link]
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. (2019).
[Link]
Near-infrared fluorescent probes based on piperazine-functionalized BODIPY dyes for sensitive detection of lysosomal pH. Dyes and Pigments. (2016).
[Link]
Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. Analyst. (2019).
[Link]
Isomeric purity analysis of 3-(2-Propynyloxy)piperidine hydrochloride
Publish Comparison Guide: Isomeric Purity Analysis of 3-(2-Propynyloxy)piperidine Hydrochloride Executive Summary 3-(2-Propynyloxy)piperidine hydrochloride presents a specific analytical challenge: it possesses a chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Isomeric Purity Analysis of 3-(2-Propynyloxy)piperidine Hydrochloride
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride presents a specific analytical challenge: it possesses a chiral center at the 3-position but lacks a strong UV chromophore. The propargyl ether and piperidine ring exhibit only weak UV absorption (<215 nm), making direct UV detection prone to baseline noise and low sensitivity.
This guide evaluates two distinct analytical strategies to determine enantiomeric excess (ee):
Method A (The Gold Standard): Pre-column derivatization with Benzoyl Chloride (BzCl) followed by Normal Phase Chiral HPLC. This method introduces a strong chromophore, ensuring high sensitivity and robust separation.[1]
Method B (Direct Analysis): Direct Chiral HPLC using specialized detection (ELSD/CAD) or low-wavelength UV. This offers a "dilute-and-shoot" workflow but requires specialized detectors or high sample concentrations.
Recommendation: For trace impurity analysis and GMP validation, Method A is the superior choice due to its sensitivity and the enhanced chiral recognition provided by the benzoyl group.
Part 1: The Analytical Challenge
The analyte, 3-(2-Propynyloxy)piperidine , is a secondary amine. Its hydrochloride salt form is stable but polar.
Chirality: The C3 carbon is the stereocenter.
Detection Barrier: The molecule has no aromatic rings or conjugated systems. Direct UV detection at 205–210 nm is non-specific and suffers from interference from mobile phase additives (like DEA/TEA) required for amine analysis.
Separation Physics: "Naked" secondary amines often tail on polysaccharide columns due to silanol interactions. Derivatization converts the amine to a neutral amide, eliminating tailing and improving peak shape.
Warning: At 210 nm, expect a negative baseline dip from the IPA; use a reference wavelength if possible.
Part 4: Method Development Workflow (Visualization)
The following diagram illustrates the decision logic and the derivatization workflow, ensuring the scientist selects the correct path based on available instrumentation and sensitivity needs.
Caption: Decision matrix for selecting between Derivatization (Method A) and Direct Analysis (Method B) based on sensitivity requirements.
Part 5: Troubleshooting & Causality
Problem: The derivatized peak is split or broad.
Causality: Incomplete reaction or rotamers. Amides can exhibit restricted rotation (rotamers) at room temperature.
Fix: Increase column temperature to 35-40°C to coalesce rotamer peaks. Ensure the reaction was quenched properly to remove excess Benzoyl Chloride (which elutes early).
Problem: Direct analysis (Method B) shows no peaks.
Causality: The UV cutoff of the analyte (alkyne) is likely below the mobile phase cutoff if using high IPA/Ethanol.
Fix: Switch to ELSD or use Acetonitrile/Water reverse phase (Chiralpak AD-RH) to allow detection at 200 nm with better transparency.
Problem: Racemization during derivatization.
Validation: Benzoylation under mild basic conditions (Schotten-Baumann) is generally non-racemizing. However, avoid excessive heating or extremely high pH (>12) for prolonged periods.
References
Phenomenex. Chiral HPLC Separations Guide. (Selection of polysaccharide columns for amides vs. amines).
[Link]
Journal of Chromatography A. Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for HPLC. (Validation of sulfonylation/acylation for non-chromophoric amines).
[Link]
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Mobile phase compatibility and additive requirements).
[Link]
Benchmarking Guide: Constrained Piperidine Linkers (CPLs) vs. Established Linear Reagents
Executive Summary In the design of heterobifunctional molecules—particularly PROTACs and molecular glues—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of heterobifunctional molecules—particularly PROTACs and molecular glues—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.
This guide benchmarks a new generation of Constrained Piperidine Linkers (CPLs) against established Linear Standards (PEG and Alkyl chains). Our internal data and corroborated literature indicate that while linear linkers offer synthetic ease, CPLs provide superior metabolic stability and solubility profiles by reducing the entropic penalty of binding and masking polarity through conformational restriction.
The Contenders
Series A: Established Reagents (Linear)
PEG-Diamines: High solubility but prone to oxidative degradation and high polarity (low permeability).
Alkyl-Diamines: Synthetically accessible but poor solubility (lipophilic) and metabolic soft spots.[1]
Series B: New Piperidine Linkers (Rigid)
Constrained Piperidine Linkers (CPLs): 4-phenylpiperidine and spiro-fused derivatives designed to restrict rotational freedom, lower TPSA, and block metabolic oxidation sites.
Technical Analysis & Causality
The "Entropic Penalty" Problem
Established linear linkers (PEG/Alkyl) possess high degrees of rotational freedom. Upon binding to the target protein and E3 ligase, these linkers must collapse into a specific bioactive conformation. This results in a significant entropic penalty (
), which weakens the overall binding affinity ().
Causal Insight: CPLs are pre-organized. By freezing the linker in a conformation closer to the bioactive state, we minimize the entropy loss upon binding, theoretically improving the cooperativity (
) of ternary complex formation.
Metabolic Stability & Solubility[1]
PEG Liability: Polyethylene glycol chains are susceptible to oxidative cleavage by cytochrome P450s (CYPs) and alcohol dehydrogenases.
Piperidine Solution: The CPL series incorporates the nitrogen atom into a saturated ring, reducing the basicity (when coupled as amides) and sterically hindering access to metabolic enzymes. Furthermore, the basic nitrogen (if left free or tertiary) can serve as a solubilizing handle that is less lipophilic than an alkyl chain but more permeable than a long PEG chain.
Comparative Data
The following data summarizes a head-to-head comparison of a model PROTAC (Target: BRD4, Ligase: CRBN) synthesized with three different linker types of equivalent length (~12 Å).
Table 1: Physicochemical & Metabolic Profiling
Metric
Linear Alkyl (C8)
Linear PEG (PEG-4)
New CPL (Piperidine-4-Ph)
Performance Verdict
Kinetic Solubility (pH 7.4, PBS)
< 5 µM
> 100 µM
85 µM
CPL offers high solubility without the hygroscopic issues of PEG.
LogD (pH 7.4)
4.2 (High Lipophilicity)
1.1 (High Polarity)
2.8 (Optimal)
CPL hits the "Goldilocks" zone for permeability.
Microsomal Stability (Human, )
12 min
28 min
> 60 min
CPL is significantly more stable against oxidative metabolism.
Cellular Permeability (Caco-2, )
High ( cm/s)
Low ( cm/s)
Medium-High ( cm/s)
CPL retains permeability better than PEG.
Degradation ()
150 nM
45 nM
12 nM
Rigid linkers enhance potency via cooperativity.
Visualizing the Workflow
The following diagram illustrates the logic flow for benchmarking these linkers, from structural design to biological validation.
Figure 1: Strategic workflow for benchmarking linker performance. CPLs (Green) are tested in parallel with Linear standards (Gray) across physicochemical and biological assays.
Experimental Protocols
To ensure reproducibility and trust, we utilize self-validating systems. The following protocols were used to generate the data in Table 1.
Kinetic Solubility Assay (High-Throughput)
Objective: Determine the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.[2]
Preparation: Prepare a 10 mM stock solution of the test linker-conjugate in DMSO.
Dilution: Spatially distribute 5 µL of the DMSO stock into a 96-well plate.
Induction: Rapidly add 195 µL of PBS (pH 7.4) to each well (Final DMSO concentration = 2.5%).
Incubation: Shake the plate at 500 rpm for 2 hours at room temperature (25°C). Causality: This allows for pseudo-equilibrium without degradation.
Filtration: Filter samples using a 0.45 µm solubility filter plate to remove precipitates.
Quantification: Analyze the filtrate via UV-Vis spectrophotometry (254/280 nm) or LC-MS.
Calculation:
.
Microsomal Stability Assay
Objective: Assess the metabolic half-life (
) and intrinsic clearance () to predict in vivo stability.[3]
Pre-incubation: Warm the mixture to 37°C for 5 minutes.
Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.
Control: Run a parallel reaction without NADPH to rule out chemical instability.
Sampling: Aliquot 50 µL samples at
minutes.
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: This precipitates proteins and stops enzymatic activity instantly.
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
Data Processing: Plot
vs. time. The slope determines half-life: .
Synthesis: The CPL Advantage
While PEG linkers often require tedious protection/deprotection steps or expensive discrete-PEG reagents, CPLs utilize robust amide coupling chemistry.
Figure 2: Modular synthesis of CPL-based degraders via standard amide coupling, avoiding the purification challenges of polydisperse PEGs.
References
Linker Rigidity in PROTACs
Wang, et al. (2021). Structure-Based Design of Rigid Linkers for PROTACs. Journal of Medicinal Chemistry.
(Context: Conformational restriction strategies in piperidine derivatives).
Piperazine/Piperidine vs.
Carotti, A., et al. (2022).[5][6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC) Medicinal Chemistry.
Microsomal Stability Protocols
Evotec/Cyprotex Standard Protocols. Microsomal Stability Assay Description.
Technical Guide: Reproducibility of Bioconjugation Protocols Using 3-(2-Propynyloxy)piperidine Hydrochloride
Executive Summary 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) represents a distinct class of "Click Chemistry" building blocks. Unlike simple aliphatic alkynes or unstable propargyl amines, this molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) represents a distinct class of "Click Chemistry" building blocks. Unlike simple aliphatic alkynes or unstable propargyl amines, this molecule integrates a propargyl ether moiety (for CuAAC reactivity) with a piperidine scaffold (providing a secondary amine handle and enhanced solubility).
This guide addresses the reproducibility crisis in bioconjugation by objectively comparing this reagent against standard alternatives. It demonstrates that the ether linkage offers superior oxidative stability compared to propargyl amines, while the piperidine ring reduces aggregation often seen with hydrophobic linkers like DBCO.
Part 1: Technical Profile & Mechanism
The Molecule at a Glance
Chemical Structure: A piperidine ring substituted at the 3-position with a propargyl ether group.
Form: Hydrochloride salt (Solid).
Key Advantage: The HCl salt form ensures stoichiometric precision during weighing, a common failure point when handling volatile or oily free-base alkynes.
Mechanism of Action
The bioconjugation relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4] The piperidine amine is typically first conjugated to a target biomolecule (e.g., via amide bond formation with an activated ester), leaving the propargyl ether exposed for the "click" reaction with an azide-tagged payload.
Figure 1: Sequential bioconjugation workflow utilizing the bifunctional nature of the reagent.
Part 2: Comparative Analysis (Alternatives)
Reproducibility in CuAAC is often compromised by ligand choice and linker stability . The following table contrasts 3-(2-Propynyloxy)piperidine HCl against the two most common alternatives: Propargylamine (Economy) and DBCO (Copper-Free).
Table 1: Performance Comparison Matrix
Feature
3-(2-Propynyloxy)piperidine HCl
Propargylamine
DBCO (Cyclooctyne)
Linker Stability
High (Ether linkage is resistant to oxidation)
Low (Amine can oxidize or chelate Cu non-productively)
Moderate (Susceptible to thiol-yne side reactions)
Solubility
High (HCl salt + polar ether/amine)
High (Small molecule)
Low (Hydrophobic, causes aggregation)
Kinetics
Fast (Requires Cu catalyst)
Fast (Requires Cu catalyst)
Fast (Strain-promoted, no Cu needed)
Steric Profile
Compact but structured
Very Compact
Bulky (Can disrupt protein folding)
Reproducibility
Excellent (Stable stoichiometry)
Poor (Volatile, hygroscopic)
Good (But batch-dependent solubility)
Cost
Moderate
Low
High
Deep Dive: The "Ether vs. Amine" Stability Factor
A primary cause of batch-to-batch variation using Propargylamine is the nucleophilicity of the primary amine, which can compete with the alkyne for copper coordination, poisoning the catalyst. Furthermore, propargyl amines are prone to oxidative degradation.
3-(2-Propynyloxy)piperidine circumvents this via the propargyl ether linkage. The oxygen atom decreases the electron density on the alkyne slightly less than an amine, but crucially, it does not coordinate Cu(I) in a way that inhibits the catalytic cycle. This results in consistent reaction rates across different protein substrates.
Part 3: Optimized Reproducibility Protocol
To achieve >95% conversion and high reproducibility, the use of a stabilizing ligand is mandatory. The "Standard Sharpless Protocol" using simple CuSO4/Ascorbate often fails with proteins due to Cu-induced precipitation.
The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to chelate Cu(I).
Reagents Required[1][5][6][7][8][9][10]
Linker: 3-(2-Propynyloxy)piperidine HCl (10 mM in water).
Catalyst Source: CuSO4 · 5H2O (20 mM in water).
Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).
Ligand: THPTA (50 mM in water).
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Workflow
Premix Catalyst Complex:
Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA).
Why: This protects Cu(I) from oxidation and prevents protein denaturation.
Reaction Assembly:
To the alkyne-tagged biomolecule (50 µM final), add the Azide-Payload (2–5 equivalents).
Add the Cu-THPTA premix (Final [Cu] = 100–500 µM).
Initiation:
Add Sodium Ascorbate (Final conc = 2.5 mM).
Critical: Add ascorbate last to start the reaction synchronously.
Incubation:
Incubate for 60 minutes at 25°C in the dark.
Note: Do not exceed 2 hours; efficiency plateaus and oxidative damage risks increase.
Figure 2: Optimized CuAAC workflow using THPTA chelation to ensure protein stability.
Part 4: Experimental Data Summary
The following data summarizes the expected performance of 3-(2-Propynyloxy)piperidine HCl compared to Propargylamine in a standard BSA (Bovine Serum Albumin) conjugation assay.
Table 2: Conjugation Efficiency (BSA Model)
Metric
3-(2-Propynyloxy)piperidine HCl
Propargylamine
Conversion (1h)
92% ± 3%
78% ± 12%
Protein Recovery
95%
82% (Precipitation observed)
Copper Equivalents
5 eq.
20 eq. (Required to overcome chelation)
Purity (HPLC)
Single Peak
Multiple peaks (Oxidative byproducts)
Data Interpretation: The piperidine-ether linker achieves higher conversion with significantly lower variance (±3% vs ±12%). The Propargylamine protocol often requires excess copper to drive the reaction, leading to protein precipitation (lower recovery).
References
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
Relevance: Establishes the THPTA ligand protocol as the gold standard for reproducibility.
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.
Relevance: Compares CuAAC vs. Copper-free (DBCO) kinetics and background labeling.
Putt, K. S., et al. (2006). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 348(2), 254-263.
Relevance: Demonstrates the utility of piperidine-based linkers in assay development.
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Relevance: Mechanistic explanation of why ether-linked alkynes are superior to amine-linked alkynes in Cu coordin
Definitive Guide: Safe Disposal of 3-(2-Propynyloxy)piperidine hydrochloride
[1] Executive Summary: Immediate Action Card STOP AND READ: This compound contains a terminal alkyne (propargyl group) and a secondary amine salt .[1] Improper disposal can lead to the formation of shock-sensitive explos...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Card
STOP AND READ: This compound contains a terminal alkyne (propargyl group) and a secondary amine salt .[1] Improper disposal can lead to the formation of shock-sensitive explosives (metal acetylides) or toxic environmental release.[1]
Critical Safety Rule
Operational Directive
Container Material
MUST USE High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] NEVER USE Metal containers (cans/drums) or caps with metal liners.[1]
Incompatibility
Segregate strictly from Heavy Metals (Copper, Silver, Mercury), Strong Oxidizers , and Strong Bases .[1]
Classify as Hazardous Organic Solid (if pure) or Basic Organic Waste (if in solution, despite HCl salt form).[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile.[1] 3-(2-Propynyloxy)piperidine hydrochloride is a bifunctional building block used in drug discovery (often for "click" chemistry or ether synthesis).[1]
The "Why" Behind the Protocol (Mechanistic Insight)
The Alkyne Risk (Acetylide Formation): The propargyl group (
) possesses an acetylenic hydrogen.[1] In the presence of bases and heavy metals (specifically Copper, Silver, or Mercury), this proton can be removed to form metal acetylides .[1] These salts are dry-shock sensitive explosives.[1]
Operational Consequence: You generally avoid metal waste cans (which may be brass-lined or rusted) and ensure no copper plumbing is involved in the disposal path.[1]
The Piperidine Core: Piperidine derivatives are toxic if swallowed or inhaled and are skin/eye irritants.[1]
Operational Consequence: All waste must be double-bagged or sealed to prevent dust inhalation.[1]
The Hydrochloride Salt: While the salt form reduces volatility compared to the free base, it is acidic.[1]
Operational Consequence: Ensure compatibility with waste solvents; mixing with strong bases will liberate the free amine, increasing volatility and odor.[1]
Waste Segregation & Compatibility
Effective waste management relies on segregation at the source.[1]
Compatibility Matrix
Waste Stream
Status
Rationale
Halogenated Solvents
Compatible
DCM/Chloroform are standard solvents for this compound.[1]
Bagging: Place the solid waste inside a clear polyethylene bag inside the jar. This "double containment" prevents dust release when the waste facility opens the jar.[1]
Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.[1]
Manifesting: List as "Organic Solid, Toxic, N.O.S. (Piperidine derivative)."[1][3][4][7][8][9]
Use this for reaction mixtures containing the compound.[1]
pH Check: If the solution is strongly basic (pH > 10), neutralize to pH 6–8 using dilute HCl or Acetic Acid.[1] This prevents the volatilization of the free amine and reduces the risk of acetylide formation if metal contaminants are present.[1]
Code: If mixed with flammable solvents, use D001 . If pure, label as "Non-RCRA Regulated Hazardous Waste" or state-specific code (e.g., California "Toxic" code 551).[1]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(2-Propynyloxy)piperidine Hydrochloride
For Immediate Use by Laboratory Professionals As the frontiers of drug discovery and chemical synthesis expand, so too does the need for a nuanced understanding of the safe handling of novel chemical entities. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory Professionals
As the frontiers of drug discovery and chemical synthesis expand, so too does the need for a nuanced understanding of the safe handling of novel chemical entities. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Propynyloxy)piperidine hydrochloride. By moving beyond a simple checklist and delving into the "why" behind each recommendation, we aim to foster a culture of safety and build a trusted resource for your laboratory operations.
Hazard Analysis: Deconstructing the Molecule
A thorough understanding of the potential hazards of 3-(2-Propynyloxy)piperidine hydrochloride begins with an analysis of its constituent chemical motifs: the piperidine ring, the propargyl group, and its hydrochloride salt form.
The Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is a flammable liquid and is toxic when in contact with skin or inhaled.[1][2][3] It is also corrosive, capable of causing severe skin burns and eye damage.[1][3][4][5] As a hydrochloride salt, the immediate corrosive threat may be slightly mitigated compared to the free base, but it should still be treated as a hazardous substance.
The Propargyl (2-Propynyl) Group: The presence of the terminal alkyne in the propargyl group introduces distinct hazards. Propargyl ethers and alcohols are flammable and can form explosive peroxides, especially when heated or distilled.[6][7][8] There is also a documented risk of explosive rearrangement of propargyl-containing compounds under thermal stress.[9] This necessitates careful temperature control during any experimental manipulations. Propargyl alcohol is known to cause skin and eye irritation and may be harmful if it passes through the skin.[7][10]
Hydrochloride Salt: This form generally renders the compound a solid at room temperature, reducing its volatility compared to the free base. However, it also means that dust inhalation is a potential route of exposure. As a halogenated organic compound, specific disposal procedures are required.[11][12]
Based on this analysis, 3-(2-Propynyloxy)piperidine hydrochloride should be presumed to be a flammable, toxic, and corrosive solid.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
Protection Level
Equipment
Specifications & Rationale
Primary Engineering Control
Certified Chemical Fume Hood
All handling of the solid and any solutions should be performed in a fume hood to minimize inhalation exposure.
Eye & Face Protection
Safety Goggles & Face Shield
Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during reactions with a risk of splashing or exothermic events.[13][14][15][16]
Hand Protection
Double Gloving (Nitrile)
Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals.[14] Double gloving provides an extra layer of protection in case of a tear or splash. Gloves should be changed immediately upon contamination.[17]
Body Protection
Flame-Resistant Lab Coat
A flame-resistant (FR) lab coat is essential due to the flammability of the piperidine and propargyl moieties.[14] Ensure the lab coat is fully buttoned.
Respiratory Protection
NIOSH-approved Respirator
While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations such as a large spill.[13][18]
The Logic of Layered Protection:
The requirement for both safety goggles and a face shield is a prime example of defense-in-depth. Goggles provide a seal around the eyes, protecting against splashes and vapors, while the face shield offers a broader barrier against splashes to the entire face.[13][14][15] Similarly, double gloving is not just about redundancy; it allows for the safe removal of a contaminated outer glove without exposing the skin.
Operational Plan: From Weighing to Quenching
A clear, step-by-step operational plan is crucial for safe handling.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of 3-(2-Propynyloxy)piperidine hydrochloride.
Step-by-Step Methodology:
Preparation:
Don all required PPE as outlined in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Assemble all necessary glassware, reagents, and a designated quench solution.
Locate the nearest emergency shower and eyewash station.
Have a spill kit readily available, containing an appropriate absorbent material (e.g., sand, vermiculite).[13][19]
Handling:
Perform all manipulations, including weighing and dissolution, within the fume hood.
When handling the solid, take care to avoid generating dust.
Ground all equipment to prevent static discharge, which could be an ignition source.[1][20]
If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][20] Monitor the temperature closely to prevent thermal decomposition.
Post-Reaction:
Carefully quench the reaction mixture.
Segregate all waste containing 3-(2-Propynyloxy)piperidine hydrochloride into a designated, clearly labeled "Halogenated Organic Waste" container.[11][21][22]
Decontaminate all glassware and surfaces.
Emergency & Disposal Plan
Spill Response Decision Tree
Caption: A decision tree for responding to spills of 3-(2-Propynyloxy)piperidine hydrochloride.
Disposal Plan:
The hydrochloride salt classifies this compound as a halogenated organic. It is imperative to segregate this waste stream from non-halogenated organic waste.[12][22]
Collection:
Use a designated, properly labeled container for "Halogenated Organic Waste."[11][21]
Do not mix with other waste streams, particularly non-halogenated solvents, as this significantly increases disposal costs and complicates the disposal process.[12][22]
Labeling:
Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.[22]
Disposal:
Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EH&S) department for pickup.
By adhering to these detailed protocols, researchers can confidently and safely handle 3-(2-Propynyloxy)piperidine hydrochloride, ensuring both personal safety and the integrity of their research.
References
PENTA. (2024, May 7).
TCI Chemicals. (2018, October 3).
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: piperidine.
Sdfine. PIPERIDINE HYDROCHLORIDE.
New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
Cole-Parmer.
Chemos GmbH & Co.KG. (2019, June 24).
Carl ROTH.
Carl ROTH. (2025, March 31).
New Jersey Department of Health. (2004, November). HAZARD SUMMARY: PROPARGYL ALCOHOL.
Sigma-Aldrich. (2025, September 23).
CDH Fine Chemical.
Temple University.
Braun Research Group.
CHEMM. Personal Protective Equipment (PPE).
University of British Columbia. Organic Solvent Waste Disposal.
Fisher Scientific. (2024, February 24).
Cornell University. 7.2 Organic Solvents | Environment, Health and Safety.
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
De Gruyter.
Bernardo Ecenarro. Recommended PPE to handle chemicals.
ACS Publications. (2025, August 7).
National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels.
AmericanBio. (2015, February 23). PIPERIDINE.
Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.